Product packaging for Fmoc-Met-OH-15N(Cat. No.:CAS No. 934183-50-3)

Fmoc-Met-OH-15N

Cat. No.: B3334548
CAS No.: 934183-50-3
M. Wt: 372.4 g/mol
InChI Key: BUBGAUHBELNDEW-STBUMTBBSA-N
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Description

Fmoc-Met-OH-15N is a useful research compound. Its molecular formula is C20H21NO4S and its molecular weight is 372.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 372.11616422 g/mol and the complexity rating of the compound is 478. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H21NO4S B3334548 Fmoc-Met-OH-15N CAS No. 934183-50-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-4-methylsulfanylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4S/c1-26-11-10-18(19(22)23)21-20(24)25-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)/t18-/m0/s1/i21+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUBGAUHBELNDEW-STBUMTBBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30746146
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(~15~N)methionine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934183-50-3
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(~15~N)methionine
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URL https://comptox.epa.gov/dashboard/DTXSID30746146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 934183-50-3
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Foundational & Exploratory

Fmoc-Met-OH-15N chemical properties and structure

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Fmoc-Met-OH-15N: Properties, Synthesis, and Application

Introduction

N-α-(9-Fluorenylmethoxycarbonyl)-L-methionine-15N (this compound) is a stable isotope-labeled amino acid derivative crucial for the chemical synthesis of peptides and proteins. The incorporation of the 15N isotope provides a specific nuclear magnetic resonance (NMR) active nucleus, making it an invaluable tool for researchers in structural biology, drug discovery, and metabolic studies. The Fmoc protecting group allows for its use in the widely adopted Solid-Phase Peptide Synthesis (SPPS) methodology, enabling the precise insertion of a labeled methionine residue into a specific position within a peptide sequence.[1][2][3] This guide provides a comprehensive overview of its chemical properties, structure, safety protocols, and detailed experimental applications.

Chemical Properties and Structure

This compound is a white to off-white solid powder.[2][4] Its core structure consists of the amino acid L-methionine, where the alpha-amino group is protected by a base-labile Fmoc group and isotopically labeled with 15N.

Chemical Identifiers and Molecular Properties
PropertyValueReference
CAS Number 934183-50-3
Molecular Formula C₂₀H₂₁¹⁵NO₄S
Molecular Weight 372.44 g/mol
Linear Formula CH₃SCH₂CH₂(¹⁵NH-Fmoc)CO₂H
Canonical SMILES CSCC--INVALID-LINK--C(O)=O
InChI Key BUBGAUHBELNDEW-STBUMTBBSA-N
Physicochemical and Quality Specifications
PropertyValueReference
Appearance Solid, white to off-white powder
Melting Point 121-123 °C
Solubility DMSO: 100 mg/mL (requires sonication)
Isotopic Purity ≥98 atom % ¹⁵N
Chemical Purity ≥98.0% (HPLC)
Optical Rotation [α]20/D -29.5 ± 1.5°, c = 1% in DMF

Chemical Structure Visualization

G Fmoc Fmoc Group (C15H11O2) Amine α-Amine (15NH) Fmoc->Amine protects AlphaCarbon α-Carbon (CH) Amine->AlphaCarbon Methionine Methionine Side Chain (-CH2-CH2-S-CH3) Carboxyl Carboxyl Group (-COOH) AlphaCarbon->Methionine AlphaCarbon->Carboxyl

Caption: Simplified structure of this compound.

Safety, Handling, and Storage

Proper handling and storage are essential to maintain the integrity and stability of this compound.

Hazard and Safety Information
CategoryInformationReference
GHS Classification H410: Very toxic to aquatic life with long lasting effects
Signal Word Warning
Precautionary Statements P273 (Avoid release to the environment), P391 (Collect spillage), P501 (Dispose of contents/container according to local regulation)
Personal Protective Equipment Eyeshields, gloves, N95 type dust mask
Storage Class 11 (Combustible Solids)
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents
Storage and Stability

This compound is stable under recommended storage conditions. For long-term preservation of its quality, the following conditions are advised:

  • Powder: Store at -20°C for up to three years or at 4°C for up to two years.

  • In Solvent: Prepare solutions fresh. If storage is necessary, aliquot and store at -80°C for up to six months or at -20°C for up to one month to prevent degradation from repeated freeze-thaw cycles.

Applications in Research and Development

The primary application of this compound is as a building block in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

  • Structural Biology: The 15N label allows for the synthesis of peptides and proteins for NMR spectroscopy. This enables detailed studies of protein structure, dynamics, and interactions at an atomic level. The suitability for bio-NMR is a key feature.

  • Drug Development: It is used to create peptide-based drugs. Isotope labeling can aid in pharmacokinetic and pharmacodynamic studies by allowing the synthesized peptide to be traced and quantified using mass spectrometry.

  • Metabolic Research: Labeled peptides can be used as substrates to study enzyme activity and metabolic pathways involving methionine.

Experimental Protocols

The following sections detail common experimental procedures involving this compound.

Protocol 1: General Workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS)

Fmoc-SPPS is a cyclical process where amino acids are sequentially added to a growing peptide chain that is covalently attached to an insoluble resin support.

Workflow Steps:

  • Resin Preparation: Start with a suitable resin (e.g., Wang or Rink Amide resin) pre-loaded with the first amino acid or a linker.

  • Deprotection: The Fmoc group of the resin-bound amino acid is removed.

    • Reagent: 20-25% piperidine in dimethylformamide (DMF).

    • Procedure: Treat the peptide-resin with the piperidine solution for 5-10 minutes. Wash thoroughly with DMF and isopropanol (IPA) to remove the cleaved Fmoc group and excess piperidine.

  • Activation and Coupling: The next amino acid (this compound) is activated and coupled to the newly freed N-terminus of the peptide-resin.

    • Activation Reagents: A coupling agent like HBTU/HCTU and a base such as N,N-Diisopropylethylamine (DIPEA) or collidine are used to convert the carboxylic acid of this compound into an active ester.

    • Procedure: A solution of this compound, the activator, and base in DMF is added to the peptide-resin. The reaction is allowed to proceed for 1-2 hours.

  • Washing: The resin is washed extensively with DMF and other solvents to remove excess reagents and by-products.

  • Cycle Repetition: The deprotection, coupling, and washing steps are repeated for each subsequent amino acid until the desired peptide sequence is assembled.

G Start Start: Peptide-Resin with Terminal Fmoc Group Deprotection Step 1: Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF, IPA) Deprotection->Wash1 Coupling Step 2: Activation & Coupling (this compound + Activator/Base) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 End End: Elongated Peptide-Resin with Terminal Fmoc Group Wash2->End Repeat Repeat Cycle for Next Amino Acid End->Repeat Repeat->Deprotection Start Next Cycle

Caption: The cyclical workflow of Fmoc Solid-Phase Peptide Synthesis (SPPS).

Protocol 2: Peptide Cleavage from Resin

Once the synthesis is complete, the peptide is cleaved from the solid support, and all side-chain protecting groups are removed.

  • Reagent: A common cleavage cocktail is Reagent K: TFA/thioanisole/water/phenol/EDT (82.5:5:5:5:2.5 v/v). The thioanisole and EDT act as scavengers to protect sensitive residues like methionine from side reactions during cleavage.

  • Procedure:

    • Wash the final peptide-resin with dichloromethane (DCM) and dry it under vacuum.

    • Treat the resin with the cleavage cocktail for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide from the filtrate by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

    • Purify the crude peptide using reverse-phase HPLC.

Protocol 3: Purification of Fmoc-Met-OH Raw Material

To ensure high purity of the final peptide, the starting amino acid derivatives should be of high quality. If necessary, Fmoc-Met-OH can be purified.

  • Reagents: Toluene.

  • Procedure:

    • Add Fmoc-Met-OH (e.g., 100g) to a flask, followed by Toluene (600ml).

    • Heat the suspension to 50°C and stir for 1 hour.

    • Cool the mixture to 30±5°C and continue stirring for approximately 2 hours.

    • Filter the solid and wash the cake with fresh Toluene.

    • Dry the collected solid under vacuum at 50°C to yield the purified product.

Logical Application Workflow

The use of this compound follows a logical progression from a chemical reagent to a tool for biological inquiry.

G Reagent This compound (Isotope-Labeled Building Block) SPPS Solid-Phase Peptide Synthesis (SPPS) Reagent->SPPS Incorporated via Peptide 15N-Labeled Peptide/Protein SPPS->Peptide Yields Analysis Biophysical/Biochemical Analysis Peptide->Analysis Analyzed by NMR NMR Spectroscopy Analysis->NMR MS Mass Spectrometry Analysis->MS Outcome Structural & Functional Insights NMR->Outcome MS->Outcome

Caption: Application pathway of this compound in research.

References

The Role of Fmoc-Met-OH-15N in Modern Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fmoc-Met-OH-15N, or N-α-Fmoc-L-methionine-¹⁵N, is a stable isotope-labeled amino acid that serves as a critical tool in a variety of research applications, from the synthesis of custom peptides to the intricate study of cellular metabolism and protein structure. The incorporation of the heavy nitrogen isotope (¹⁵N) into the methionine molecule allows for the precise tracking and quantification of this essential amino acid and the peptides or proteins into which it is incorporated. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group makes it particularly suitable for solid-phase peptide synthesis (SPPS), the cornerstone of modern peptide chemistry.

This technical guide provides an in-depth overview of the applications of this compound, complete with experimental protocols, quantitative data summaries, and visual diagrams to facilitate a comprehensive understanding of its utility in research.

Core Applications

The primary applications of this compound in research can be categorized into three main areas:

  • Solid-Phase Peptide Synthesis (SPPS): As a building block for the synthesis of isotopically labeled peptides. These peptides are invaluable as internal standards for quantitative mass spectrometry, as probes for studying enzyme-substrate interactions, and in nuclear magnetic resonance (NMR) studies.

  • Quantitative Proteomics: Primarily in metabolic labeling techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), where ¹⁵N-labeled methionine is incorporated into proteins in living cells. This allows for the accurate quantification of protein expression levels, turnover rates, and post-translational modifications.

  • NMR Spectroscopy: For the structural and dynamic analysis of proteins. The ¹⁵N label provides an additional nuclear spin that can be exploited in multidimensional NMR experiments to resolve complex protein structures and study their interactions with other molecules.

Data Presentation: Properties of this compound

PropertyValueReference
Chemical Formula C₂₀H₂₁¹⁵NO₄S[1]
Molecular Weight 372.44 g/mol [1]
Isotopic Purity ≥98 atom % ¹⁵N[1]
Appearance White to off-white solid[2]
Melting Point 121-123 °C[1]
Storage Temperature 2-8°C

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the manual synthesis of a peptide containing a ¹⁵N-labeled methionine residue using Fmoc chemistry.

Materials:

  • This compound

  • Rink Amide resin (or other suitable solid support)

  • Other required Fmoc-protected amino acids

  • Coupling reagents: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvent: DMF, DCM, Isopropanol (IPA)

  • Cleavage cocktail (Reagent H recommended for methionine-containing peptides): Trifluoroacetic acid (TFA) 81%, phenol 5%, thioanisole 5%, 1,2-ethanedithiol 2.5%, water 3%, dimethylsulfide 2%, ammonium iodide 1.5% (w/w)

  • Precipitation solvent: Cold diethyl ether

Methodology:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine/DMF solution and agitate for an additional 10-15 minutes.

    • Drain and wash the resin thoroughly with DMF (3x), IPA (3x), and DMF (3x) to remove residual piperidine.

  • Amino Acid Coupling (for this compound and other amino acids):

    • In a separate vial, dissolve 3-5 equivalents of the Fmoc-amino acid (e.g., this compound) and a slightly lower molar equivalent of the coupling reagent (e.g., HCTU) in DMF.

    • Add 5-10 equivalents of DIPEA to the amino acid solution to activate it.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature. The coupling efficiency can be monitored using a Kaiser test. For difficult couplings, the reaction can be repeated (double coupling).

    • Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection of Side Chains:

    • Wash the peptide-resin with DMF, DCM and then dry it under vacuum.

    • Add the cleavage cocktail (Reagent H is recommended to prevent methionine oxidation) to the resin.

    • Agitate the mixture at room temperature for 2-4 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold volume of ice-cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the peptide pellet.

    • The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data from SPPS:

ParameterTypical ValueNotes
Coupling Efficiency >99%Can be affected by sterically hindered amino acids. Double coupling may be necessary.
Overall Yield Sequence-dependent (typically 10-50%)Decreases with increasing peptide length.
Purity (post-HPLC) >95-98%Dependent on the success of each coupling and deprotection step.
Quantitative Proteomics using ¹⁵N Metabolic Labeling (SILAC Workflow)

This protocol describes a general workflow for a SILAC experiment using ¹⁵N-labeled methionine to compare protein expression between two cell populations.

Materials:

  • Cell line of interest

  • SILAC-grade cell culture medium deficient in methionine

  • "Light" L-methionine

  • "Heavy" L-methionine-¹⁵N

  • Dialyzed fetal bovine serum (dFBS)

  • Standard cell culture reagents and equipment

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • Trypsin (mass spectrometry grade)

  • Sample preparation reagents for mass spectrometry (e.g., DTT, iodoacetamide, formic acid, acetonitrile)

  • LC-MS/MS system

Methodology:

  • Cell Culture and Labeling:

    • Prepare "light" and "heavy" SILAC media by supplementing the methionine-deficient medium with either light L-methionine or heavy L-methionine-¹⁵N, respectively. Also, add dFBS and other necessary supplements.

    • Culture two separate populations of cells, one in the "light" medium and one in the "heavy" medium.

    • Passage the cells for at least 5-6 cell doublings to ensure near-complete incorporation of the labeled amino acid into the proteome.

  • Verification of Incorporation:

    • After sufficient doublings, lyse a small aliquot of the "heavy" labeled cells.

    • Digest the proteins with trypsin and analyze by mass spectrometry to confirm >98% incorporation of the ¹⁵N-methionine.

  • Experimental Treatment:

    • Once full incorporation is confirmed, treat one cell population (e.g., the "heavy" labeled cells) with the experimental condition (e.g., drug treatment), while the other population serves as the control.

  • Sample Preparation for Mass Spectrometry:

    • Harvest and lyse the "light" and "heavy" cell populations.

    • Quantify the protein concentration in each lysate.

    • Mix equal amounts of protein from the "light" and "heavy" lysates.

    • Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.

    • Digest the mixed protein sample with trypsin overnight.

    • Desalt the resulting peptide mixture using a C18 desalting column.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture by LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition mode.

    • The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the ¹⁵N label.

  • Data Analysis:

    • Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify the peptides and quantify the relative abundance of the "heavy" and "light" forms of each peptide.

    • The ratio of the intensities of the heavy to light peptide peaks reflects the change in protein expression between the two conditions.

Quantitative Data from a ¹⁵N Labeling Proteomics Study:

A study on pancreatic cancer cells using 33% and 50% ¹⁵N enriched media to measure fractional protein synthesis rates (FSR) yielded the following results for identified proteins:

ProteinFSR (%) in 50% ¹⁵N mediumFSR (%) in 33% ¹⁵N medium
40S ribosomal protein SA76.3 ± 4.573.1 ± 5.2
Elongation factor 1-alpha 165.2 ± 3.862.9 ± 4.1
Vimentin58.7 ± 4.155.4 ± 3.9
ATP synthase subunit beta51.1 ± 3.548.9 ± 3.7
Tubulin alpha-1C chain44.3 ± 3.142.1 ± 3.3
NMR Spectroscopy Sample Preparation with ¹⁵N-labeled Protein

This protocol outlines the general steps for preparing a uniformly ¹⁵N-labeled protein sample for NMR analysis.

Materials:

  • Expression vector containing the gene of interest

  • Bacterial expression host (e.g., E. coli BL21(DE3))

  • Minimal medium (e.g., M9 medium)

  • ¹⁵NH₄Cl as the sole nitrogen source

  • Glucose (or other carbon source)

  • IPTG (for induction of protein expression)

  • Lysis buffer

  • Purification system (e.g., Ni-NTA affinity chromatography for His-tagged proteins)

  • NMR buffer (e.g., phosphate or TRIS buffer in 90% H₂O/10% D₂O, pH adjusted)

  • NMR tubes

Methodology:

  • Protein Expression:

    • Transform the E. coli expression host with the expression vector.

    • Grow a starter culture in rich medium (e.g., LB).

    • Inoculate a larger volume of minimal medium containing ¹⁵NH₄Cl with the starter culture.

    • Grow the cells at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

    • Induce protein expression by adding IPTG and continue to grow the cells, often at a lower temperature (e.g., 18-25°C) overnight.

  • Cell Lysis and Protein Purification:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication or French press).

    • Clarify the lysate by centrifugation.

    • Purify the ¹⁵N-labeled protein from the supernatant using an appropriate chromatography method (e.g., affinity chromatography followed by size-exclusion chromatography).

  • Sample Preparation for NMR:

    • Exchange the purified protein into the desired NMR buffer using dialysis or a desalting column.

    • Concentrate the protein to the desired concentration for NMR, typically 0.1-1 mM.

    • Add 10% D₂O to the sample for the deuterium lock.

    • Transfer the final sample to a high-quality NMR tube.

  • NMR Data Acquisition:

    • Acquire NMR spectra (e.g., a ¹H-¹⁵N HSQC experiment) to check for proper folding and to begin resonance assignment.

Mandatory Visualization

Signaling Pathway: Methionine Metabolism and mTORC1 Signaling

Methionine metabolism plays a crucial role in cellular signaling, particularly in the regulation of the mTORC1 (mechanistic target of rapamycin complex 1) pathway, a central regulator of cell growth and proliferation. Methionine is converted to S-adenosylmethionine (SAM), which acts as a sensor for methionine availability. When SAM levels are high, it binds to the protein SAMTOR, preventing it from inhibiting the GATOR1 complex. This allows for the activation of mTORC1. Conversely, low SAM levels lead to SAMTOR-mediated inhibition of GATOR1, which in turn inactivates mTORC1. The use of ¹⁵N-labeled methionine can help trace the flux through this pathway and its impact on mTORC1 activity.

mTORC1_Signaling Met Methionine (¹⁵N) SAM S-Adenosylmethionine (SAM) Met->SAM MAT2A SAMTOR SAMTOR SAM->SAMTOR Binds to GATOR1 GATOR1 SAMTOR->GATOR1 Inhibits mTORC1 mTORC1 GATOR1->mTORC1 Inhibits Growth Cell Growth & Proliferation mTORC1->Growth Promotes

Methionine sensing and mTORC1 activation pathway.
Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

The workflow for SPPS involves a cyclical process of deprotection and coupling reactions to build a peptide chain on a solid support.

SPPS_Workflow start Start: Swell Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, IPA) deprotection->wash1 coupling Couple Fmoc-Met-OH-¹⁵N (HCTU/DIPEA in DMF) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 cycle Repeat for next amino acid wash2->cycle cycle->deprotection Yes final_deprotection Final Fmoc Deprotection cycle->final_deprotection No cleavage Cleave from Resin (Reagent H) final_deprotection->cleavage purification Purify Peptide (HPLC) cleavage->purification end End: Labeled Peptide purification->end

Workflow for Solid-Phase Peptide Synthesis.
Logical Relationship: Quantitative Proteomics Workflow

The SILAC workflow provides a robust method for comparing the proteomes of two cell populations.

SILAC_Workflow culture_light Culture Cells in 'Light' Medium (¹⁴N-Met) mix Mix Equal Protein Amounts culture_light->mix culture_heavy Culture Cells in 'Heavy' Medium (¹⁵N-Met) treatment Experimental Treatment culture_heavy->treatment treatment->mix digest Tryptic Digestion mix->digest lcms LC-MS/MS Analysis digest->lcms analysis Data Analysis (Quantification) lcms->analysis result Relative Protein Expression analysis->result

References

In-Depth Technical Guide to Fmoc-Met-OH-15N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of N-(9-Fluorenylmethoxycarbonyl)-L-methionine-¹⁵N (Fmoc-Met-OH-¹⁵N), a key building block in modern peptide synthesis. This isotopically labeled amino acid is instrumental in a variety of research applications, particularly in structural biology and mechanistic studies where nuclear magnetic resonance (NMR) spectroscopy is employed.

Core Physical and Chemical Properties

Fmoc-Met-OH-¹⁵N is a white to off-white solid powder.[1] Its key physical and chemical properties are summarized in the tables below, providing a comparison with its unlabeled counterpart where applicable.

General Properties
PropertyValueReference
Chemical Name N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-methionine-¹⁵N[1]
Synonyms Fmoc-L-Methionine-¹⁵N, Fmoc-Met-OH-¹⁵N
CAS Number 934183-50-3[1]
Molecular Formula C₂₀H₂₁¹⁵NO₄S
Appearance White to off-white solid
Quantitative Data
ParameterFmoc-Met-OH-¹⁵NFmoc-Met-OH (unlabeled)
Molecular Weight 372.44 g/mol 371.45 g/mol
Melting Point 121-123 °C115 - 142 °C
Isotopic Purity ≥98 atom % ¹⁵NNot Applicable
Chemical Purity (HPLC) ≥99%≥99.7% (Chiral HPLC)
Optical Rotation [α]D²⁰ Not specified-30 to -22 ° (c=1 in DMF)

Experimental Protocols

The characterization and application of Fmoc-Met-OH-¹⁵N rely on standard analytical and synthetic techniques. Below are detailed methodologies for key experimental procedures.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

The chemical purity of Fmoc-Met-OH-¹⁵N is typically assessed by reverse-phase HPLC.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA). A typical gradient might be 30% to 100% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm or 265 nm.

  • Sample Preparation: The sample is dissolved in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a concentration of approximately 1 mg/mL. The sample should be filtered through a 0.45 µm filter before injection.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

General Protocol for ¹H NMR:

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Concentration: 5-10 mg of the compound dissolved in 0.5-0.7 mL of the deuterated solvent.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Parameters: Standard ¹H NMR acquisition parameters are typically sufficient. This includes a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

Expected ¹H NMR Spectral Features (for unlabeled Fmoc-Met-OH in CDCl₃): The spectrum would show characteristic peaks for the fluorenyl group (typically between 7.2 and 7.8 ppm), the methionine side chain protons (including the S-methyl group around 2.1 ppm and the methylene groups), and the alpha-proton.

Protocol for ¹⁵N NMR:

Due to the lower gyromagnetic ratio of the ¹⁵N nucleus, direct ¹⁵N NMR can be time-consuming. More commonly, heteronuclear correlation experiments such as ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) are used.

  • Experiment: ¹H-¹⁵N HSQC.

  • Solvent: A protic deuterated solvent like DMSO-d₆ is often preferred to ensure the amide proton is observable.

  • Parameters: The experiment should be optimized to observe the correlation between the nitrogen atom in the amide bond and its directly attached proton. This will confirm the successful incorporation of the ¹⁵N isotope at the amide position.

Application in Peptide Synthesis

The primary application of Fmoc-Met-OH-¹⁵N is as a building block in Solid-Phase Peptide Synthesis (SPPS). The ¹⁵N label allows for the synthesized peptide to be studied by NMR spectroscopy, providing insights into protein structure, dynamics, and interactions.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the general workflow of incorporating Fmoc-Met-OH-¹⁵N into a peptide chain using Fmoc-based SPPS.

SPPS_Workflow Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Swell in solvent (e.g., DMF) Washing1 3. Washing (DMF) Deprotection->Washing1 Remove Fmoc group Coupling 4. Amino Acid Coupling (Fmoc-Met-OH-15N + Activator) Washing1->Coupling Remove excess reagents Washing2 5. Washing (DMF) Coupling->Washing2 Form peptide bond Repeat 6. Repeat Cycle for Next Amino Acid Washing2->Repeat Remove excess reagents Repeat->Deprotection Elongate peptide chain Cleavage 7. Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) Repeat->Cleavage Final peptide sequence assembled Purification 8. Peptide Purification (e.g., HPLC) Cleavage->Purification Release crude peptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Met-OH-¹⁵N.

Experimental Steps in SPPS:

  • Resin Swelling: The solid support (resin) is swelled in a suitable solvent, typically dimethylformamide (DMF).

  • Fmoc Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed using a solution of a weak base, commonly 20% piperidine in DMF.

  • Washing: The resin is thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc group.

  • Amino Acid Coupling: A solution containing the Fmoc-Met-OH-¹⁵N, an activating agent (e.g., HBTU, HATU), and a base (e.g., DIPEA) in DMF is added to the resin. This facilitates the formation of a new peptide bond.

  • Washing: The resin is washed again with DMF to remove any unreacted reagents.

  • Repeat Cycle: Steps 2 through 5 are repeated for each subsequent amino acid to be added to the peptide chain.

  • Cleavage and Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and any side-chain protecting groups are removed using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification: The crude peptide is then purified, most commonly by reverse-phase HPLC.

The successful incorporation of Fmoc-Met-OH-¹⁵N can be confirmed by mass spectrometry of the final peptide, which will show a mass shift corresponding to the ¹⁵N isotope. The purified, isotopically labeled peptide is then ready for use in downstream applications, such as NMR-based structural and functional studies.

References

A Comprehensive Technical Guide to the Synthesis and Isotopic Labeling of Fmoc-L-Methionine-¹⁵N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed methodology for the synthesis and isotopic labeling of N-(9-Fluorenylmethoxycarbonyl)-L-methionine-¹⁵N (Fmoc-Met-OH-¹⁵N), a critical reagent in peptide synthesis for structural and metabolic studies. This document outlines the enzymatic synthesis of ¹⁵N-labeled L-methionine, its subsequent protection with the Fmoc group, and the analytical methods for product characterization.

Introduction

Isotopically labeled amino acids are indispensable tools in proteomics, drug metabolism, and nuclear magnetic resonance (NMR) based structural biology. The incorporation of stable isotopes, such as ¹⁵N, allows for the precise tracking and quantification of peptides and proteins. Fmoc-Met-OH-¹⁵N is a key building block for the solid-phase synthesis of peptides, enabling detailed investigation of their structure, dynamics, and interactions. This guide presents a robust and reproducible workflow for the preparation of high-purity Fmoc-Met-OH-¹⁵N.

Synthesis Pathway

The synthesis of Fmoc-Met-OH-¹⁵N is a two-step process. The first step involves the enzymatic synthesis of L-Methionine-¹⁵N from its α-keto precursor using a dehydrogenase enzyme and a ¹⁵N-labeled ammonium source. The second step is the protection of the amino group of the newly synthesized L-Methionine-¹⁵N with the fluorenylmethoxycarbonyl (Fmoc) group.

Synthesis_Pathway α-Keto-γ-(methylthio)butyric_acid α-Keto-γ-(methylthio)butyric acid L_Methionine_15N L-Methionine-¹⁵N α-Keto-γ-(methylthio)butyric_acid->L_Methionine_15N Leucine Dehydrogenase, NADH, GDH 15NH4Cl ¹⁵NH₄Cl 15NH4Cl->L_Methionine_15N Fmoc_Met_OH_15N Fmoc-Met-OH-¹⁵N L_Methionine_15N->Fmoc_Met_OH_15N 10% Na₂CO₃, Dioxane Fmoc_OSu Fmoc-OSu Fmoc_OSu->Fmoc_Met_OH_15N

Figure 1: Overall synthesis pathway of Fmoc-Met-OH-¹⁵N.

Experimental Protocols

Step 1: Enzymatic Synthesis of L-Methionine-¹⁵N

This protocol is adapted from the enzymatic synthesis of ¹⁵N-labeled L-amino acids.[1]

Materials:

  • α-Keto-γ-(methylthio)butyric acid sodium salt

  • ¹⁵N-Ammonium chloride (¹⁵NH₄Cl, 98+ atom % ¹⁵N)

  • Leucine dehydrogenase

  • Glucose dehydrogenase (GDH)

  • NADH (Nicotinamide adenine dinucleotide, reduced form)

  • D-Glucose

  • Phosphate buffer (pH 8.0)

  • Dowex 50WX8 resin (H⁺ form)

  • Ammonia solution

  • Ethanol

Procedure:

  • In a reaction vessel, dissolve α-keto-γ-(methylthio)butyric acid sodium salt, ¹⁵NH₄Cl, D-glucose, and a catalytic amount of NADH in phosphate buffer.

  • Initiate the reaction by adding Leucine dehydrogenase and Glucose dehydrogenase.

  • Maintain the reaction mixture at a constant temperature (typically 30-37°C) and stir for 24-48 hours. The progress of the reaction can be monitored by HPLC.

  • After completion, terminate the reaction by acidification.

  • Purify the resulting L-Methionine-¹⁵N by ion-exchange chromatography using Dowex 50WX8 resin. Elute the amino acid with an ammonia solution.

  • Desalt the collected fractions and crystallize the L-Methionine-¹⁵N from an ethanol/water mixture.

  • Dry the product under vacuum.

Step 2: Fmoc Protection of L-Methionine-¹⁵N

This protocol describes the N-terminal protection of the synthesized ¹⁵N-labeled L-methionine using Fmoc-OSu.

Materials:

  • L-Methionine-¹⁵N (from Step 1)

  • N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • 10% Aqueous sodium carbonate (Na₂CO₃) solution

  • Dioxane

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve L-Methionine-¹⁵N in 10% aqueous sodium carbonate solution.

  • In a separate flask, dissolve Fmoc-OSu (1.0 equivalent) in dioxane.

  • Slowly add the Fmoc-OSu solution to the L-Methionine-¹⁵N solution with vigorous stirring at room temperature.

  • Allow the reaction to proceed overnight.

  • Dilute the reaction mixture with water and wash three times with diethyl ether to remove unreacted Fmoc-OSu.

  • Cool the aqueous layer in an ice bath and acidify to pH 2 with 1 M HCl to precipitate the Fmoc-Met-OH-¹⁵N.

  • Extract the product into diethyl ether.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

Purification of Fmoc-Met-OH-¹⁵N

A simple and effective purification method for Fmoc-Met-OH involves recrystallization.[2]

Materials:

  • Crude Fmoc-Met-OH-¹⁵N

  • Toluene

Procedure:

  • Suspend the crude Fmoc-Met-OH-¹⁵N in toluene.

  • Heat the suspension to 50°C and stir for 1 hour.

  • Cool the mixture to room temperature and continue stirring for 2 hours.

  • Filter the solid and wash with cold toluene.

  • Dry the purified Fmoc-Met-OH-¹⁵N under vacuum at 50°C.

Data Presentation

The following table summarizes the key quantitative data for the synthesized Fmoc-Met-OH-¹⁵N.

ParameterValueReference
Molecular Formula C₂₀H₂₁¹⁵NO₄S
Molecular Weight 372.44 g/mol
Isotopic Purity ≥ 98 atom % ¹⁵N
Melting Point 121-123 °C
Appearance White to off-white solid
Solubility Soluble in DMF, DMSO

Characterization

The successful synthesis and isotopic labeling of Fmoc-Met-OH-¹⁵N can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the Fmoc-Met-OH-¹⁵N. The incorporation of ¹⁵N will result in observable couplings to adjacent protons (¹H-¹⁵N) and carbons (¹³C-¹⁵N), providing direct evidence of successful labeling.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is employed to confirm the exact mass of the labeled compound. The observed mass should correspond to the calculated mass of C₂₀H₂₁¹⁵NO₄S. The mass shift of +1 compared to the unlabeled Fmoc-Met-OH is a clear indicator of the incorporation of a single ¹⁵N atom.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the final, characterized product.

Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start_Met α-Keto-γ-(methylthio)butyric acid + ¹⁵NH₄Cl Enzymatic_Reaction Enzymatic Synthesis Start_Met->Enzymatic_Reaction L_Met_15N L-Methionine-¹⁵N Enzymatic_Reaction->L_Met_15N Fmoc_Protection Fmoc Protection L_Met_15N->Fmoc_Protection Crude_Product Crude Fmoc-Met-OH-¹⁵N Fmoc_Protection->Crude_Product Recrystallization Recrystallization from Toluene Crude_Product->Recrystallization Pure_Product Pure Fmoc-Met-OH-¹⁵N Recrystallization->Pure_Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁵N) Pure_Product->NMR MS Mass Spectrometry (HRMS) Pure_Product->MS Final_Product Characterized Fmoc-Met-OH-¹⁵N NMR->Final_Product MS->Final_Product

Figure 2: Logical workflow for the synthesis and characterization.

Conclusion

This technical guide provides a comprehensive and detailed protocol for the synthesis and isotopic labeling of Fmoc-Met-OH-¹⁵N. By following the outlined procedures, researchers can reliably produce this valuable reagent for use in a wide range of scientific applications, from peptide synthesis to advanced structural and metabolic studies. The provided methodologies for purification and characterization ensure the final product meets the high-purity standards required for sensitive downstream applications.

References

A Comprehensive Technical Guide to Fmoc-Met-OH-15N: Synthesis, Applications, and Supplier Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on Fmoc-Met-OH-15N, a crucial building block in modern peptide research and drug development. Below, you will find a detailed overview of its chemical properties, a curated list of suppliers, and a comprehensive protocol for its application in solid-phase peptide synthesis (SPPS), ensuring optimal incorporation and handling of this isotopically labeled amino acid.

Chemical and Physical Properties

This compound, or N-(9-Fluorenylmethoxycarbonyl)-L-methionine-15N, is a derivative of the amino acid methionine where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group and the nitrogen atom is the heavy isotope ¹⁵N. This isotopic labeling makes it an invaluable tool for nuclear magnetic resonance (NMR) studies of peptide and protein structure and dynamics.

PropertyValueReference
CAS Number 934183-50-3[1][2][3]
Molecular Formula C₂₀H₂₁¹⁵NO₄S[4]
Molecular Weight 372.44 g/mol [1]
Isotopic Purity ≥98 atom % ¹⁵N
Appearance White solid/powder
Melting Point 121-123 °C
Solubility Soluble in DMSO
Storage Recommended storage at 2-8°C

Supplier Information

A variety of chemical suppliers offer this compound, often with differing purity levels and available quantities. Below is a comparative table to aid in procurement.

SupplierProduct NamePurity/Isotopic EnrichmentCAS Number
Sigma-Aldrich This compound98 atom % ¹⁵N934183-50-3
Cambridge Isotope Laboratories, Inc. L-METHIONINE-N-FMOC (15N, 98%)98%Not specified
Creative Peptides L-METHIONINE-N-FMOC (15N, 98%)95% Chemical Purity, 98% Isotopic EnrichmentNot specified

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) with this compound

The following protocol outlines the key steps for the incorporation of this compound into a peptide sequence using manual or automated Fmoc-based SPPS.

Resin Selection and Preparation

The choice of resin is dictated by the desired C-terminal functionality of the peptide (e.g., carboxylic acid or amide).

  • For C-terminal amides: Rink Amide resin is a suitable choice.

  • For C-terminal carboxylic acids: Wang or 2-Chlorotrityl chloride resins are commonly used.

Protocol:

  • Swell the resin in N,N-dimethylformamide (DMF) for at least 1 hour in a reaction vessel.

  • Wash the swollen resin multiple times with DMF to remove any impurities.

Fmoc Deprotection

This step removes the Fmoc protecting group from the N-terminus of the growing peptide chain, preparing it for coupling with the next amino acid.

Protocol:

  • Treat the resin with a 20% solution of piperidine in DMF for 3-5 minutes.

  • Drain the solution.

  • Repeat the treatment with 20% piperidine in DMF for an additional 10-15 minutes to ensure complete deprotection.

  • Thoroughly wash the resin with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.

Fmoc_Deprotection Resin_Fmoc Resin-Bound Peptide (N-terminal Fmoc) Resin_Free_Amine Resin-Bound Peptide (Free N-terminal Amine) Resin_Fmoc->Resin_Free_Amine Base-catalyzed β-elimination Piperidine 20% Piperidine in DMF Piperidine->Resin_Fmoc DBF_Adduct Dibenzofulvene-Piperidine Adduct (Washed Away)

Fmoc Deprotection Pathway
Amino Acid Coupling

This step involves the activation of the carboxylic acid group of this compound and its subsequent reaction with the free N-terminal amine of the peptide chain on the resin.

Protocol:

  • Dissolve this compound and a coupling agent (e.g., HATU, HBTU) in DMF.

  • Add a base, such as N,N-diisopropylethylamine (DIPEA), to the solution to activate the amino acid.

  • Add the activated amino acid solution to the deprotected resin.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature. The reaction progress can be monitored using a Kaiser test.

  • After completion, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Peptide_Coupling_Workflow cluster_activation Amino Acid Activation cluster_coupling Peptide Bond Formation Fmoc_Met This compound Activated_AA Activated this compound Fmoc_Met->Activated_AA Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activated_AA Base Base (DIPEA) Base->Activated_AA Resin_Free_Amine Resin-Bound Peptide (Free N-terminal Amine) Activated_AA->Resin_Free_Amine New_Peptide Resin-Bound Peptide (Met-15N incorporated) Resin_Free_Amine->New_Peptide Coupling

Amino Acid Coupling Workflow
Cleavage and Deprotection

The final step involves cleaving the synthesized peptide from the resin and removing the side-chain protecting groups. For methionine-containing peptides, it is crucial to use a cleavage cocktail that minimizes oxidation of the methionine side chain.

Recommended Cleavage Cocktail (Reagent H):

  • Trifluoroacetic acid (TFA): 81%

  • Phenol: 5%

  • Thioanisole: 5%

  • 1,2-ethanedithiol (EDT): 2.5%

  • Water: 3%

  • Dimethylsulfide (DMS): 2%

  • Ammonium iodide (NH₄I): 1.5% (w/w)

This cocktail, known as Reagent H, has been shown to effectively prevent the formation of methionine sulfoxide.

Protocol:

  • Wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.

  • Add the cleavage cocktail to the resin.

  • Stir the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide from the filtrate by adding cold diethyl ether.

  • Collect the peptide precipitate by centrifugation and wash it with cold diethyl ether.

  • Dry the crude peptide.

Purification

The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the final, high-purity product.

Conclusion

This compound is an essential reagent for researchers requiring site-specific isotopic labeling of peptides for structural and functional studies. By selecting a reliable supplier and adhering to optimized solid-phase peptide synthesis protocols, particularly with respect to the cleavage step, researchers can successfully incorporate this valuable amino acid into their target peptides. The detailed methodologies and supplier information provided in this guide serve as a comprehensive resource for the effective utilization of this compound in advanced scientific research.

References

Navigating the Synthesis Frontier: A Technical Guide to the Safe Handling of Fmoc-Met-OH-¹⁵N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols and handling guidelines for Fmoc-Met-OH-¹⁵N, a critical building block in modern peptide synthesis. While the isotopic labeling with Nitrogen-15 does not significantly alter the chemical reactivity or toxicological profile compared to its unlabeled counterpart, adherence to stringent safety measures is paramount to ensure personnel safety and experimental integrity. This document outlines the physical and chemical properties, potential hazards, handling and storage procedures, and emergency responses associated with this compound.

Section 1: Chemical and Physical Properties

Fmoc-Met-OH-¹⁵N is a white to off-white solid powder.[1][2] Its fundamental properties are crucial for its proper handling and use in experimental settings. The following table summarizes its key quantitative data.

PropertyValueReference
Molecular Formula C₂₀H₂₁¹⁵NO₄S[3]
Molecular Weight 372.44 g/mol [3]
CAS Number 934183-50-3[3]
Melting Point 121-123 °C
Appearance White to Off-White Solid/Powder
Purity ≥ 98 atom % ¹⁵N
Solubility Slightly soluble in Chloroform, DMF, and Methanol.
Storage Temperature 0 - 8 °C

Section 2: Hazard Identification and Safety Precautions

Personal Protective Equipment (PPE)

The following diagram outlines the mandatory personal protective equipment to be used when handling Fmoc-Met-OH-¹⁵N.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) ppe_items Eyeshields Gloves (Chemical Impermeable) Protective Clothing Dust Respirator (if dust is generated) end Safe Handling Achieved ppe_items->end start Start Handling Fmoc-Met-OH-15N start->ppe_items Don PPE

Caption: Required Personal Protective Equipment Workflow.
General Handling Precautions

Handle Fmoc-Met-OH-¹⁵N in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols. Avoid contact with skin and eyes. Use non-sparking tools and take measures to prevent electrostatic discharge.

Section 3: Experimental Protocols and Handling Workflows

The primary application of Fmoc-Met-OH-¹⁵N is in solid-phase peptide synthesis (SPPS). The following sections detail a general workflow for its use and the necessary safety considerations.

General Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates a simplified, logical workflow for the incorporation of Fmoc-Met-OH-¹⁵N into a peptide chain using SPPS.

SPPS_Workflow cluster_spps Solid-Phase Peptide Synthesis Cycle cluster_cleavage Final Steps A Resin Swelling B Fmoc Deprotection A->B C Washing B->C D Amino Acid Coupling (this compound) C->D E Washing D->E F Repeat Cycle E->F F->B For next amino acid G Final Deprotection F->G H Cleavage from Resin G->H I Peptide Precipitation & Purification H->I

Caption: Simplified workflow for Solid-Phase Peptide Synthesis.

Note on Oxidation: Methionine residues are susceptible to oxidation. To mitigate this during cleavage from the resin, the addition of scavengers like ammonium iodide (NH₄I) to the cleavage cocktail is recommended.

Spill and Leak Procedures

In the event of a spill, it is crucial to follow a structured clean-up protocol to prevent exposure and environmental contamination.

Spill_Response_Workflow Spill Spill Occurs Evacuate Evacuate Personnel to Safe Area Spill->Evacuate Ventilate Ensure Adequate Ventilation Evacuate->Ventilate Ignition Remove Ignition Sources Ventilate->Ignition Contain Contain Spill (Prevent entry into drains) Ignition->Contain Collect Collect with Spark-Proof Tools into a suitable, closed container Contain->Collect Dispose Dispose of Waste in accordance with regulations Collect->Dispose Decontaminate Decontaminate Spill Area Dispose->Decontaminate Done Procedure Complete Decontaminate->Done

Caption: Workflow for handling spills of Fmoc-Met-OH-¹⁵N.

Section 4: First Aid Measures

In case of accidental exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid MeasuresReference
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a physician if irritation persists.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Consult a physician.
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.

Section 5: Storage and Stability

Proper storage is essential to maintain the quality and stability of Fmoc-Met-OH-¹⁵N.

  • Storage Conditions: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

  • Storage Temperature: 0 - 8 °C.

  • Incompatibilities: Keep away from strong oxidizing agents.

  • Stability: The compound is generally stable under recommended storage conditions. However, the Fmoc protecting group can be less stable over long-term storage, potentially leading to the formation of impurities.

Section 6: Disposal Considerations

Dispose of unused material and its container in accordance with federal, state, and local environmental regulations. Do not allow the product to enter drains.

This technical guide is intended to provide essential safety and handling information for Fmoc-Met-OH-¹⁵N. It is not exhaustive and should be supplemented with institutional safety protocols and a thorough review of the complete Safety Data Sheet (SDS) before use. Always prioritize safety and handle all chemical reagents with the appropriate level of care and precaution.

References

An In-depth Technical Guide to the Solubility and Stability of Fmoc-Met-OH-15N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical physicochemical properties of N-(9-Fluorenylmethoxycarbonyl)-L-methionine-¹⁵N (Fmoc-Met-OH-¹⁵N), a key building block in solid-phase peptide synthesis (SPPS). Understanding the solubility and stability of this isotopically labeled amino acid derivative is paramount for its effective use in the synthesis of high-quality peptides for research, diagnostics, and therapeutic development.

Core Physicochemical Properties

Fmoc-Met-OH-¹⁵N is a white to off-white solid. The incorporation of the ¹⁵N isotope provides a valuable tool for nuclear magnetic resonance (NMR) studies of peptide and protein structure and dynamics.

PropertyValueReference
CAS Number 934183-50-3[1]
Molecular Formula C₂₀H₂₁¹⁵NO₄S[1]
Molecular Weight 372.44 g/mol [1]
Melting Point 121-123 °C[1]
Appearance Solid[1]
Isotopic Purity ≥ 98 atom % ¹⁵N

Solubility Characteristics

The solubility of Fmoc-protected amino acids is a critical factor for efficient coupling reactions in SPPS. Inadequate solubility can lead to poor reaction kinetics and the formation of deletion sequences, ultimately impacting the purity and yield of the final peptide. Fmoc-Met-OH, and by extension its ¹⁵N-labeled counterpart, is generally characterized as being sparingly soluble in water but highly soluble in common organic solvents used in peptide synthesis.

Factors influencing the solubility of Fmoc-amino acids include the nature of the amino acid side chain, the polarity of the solvent, temperature, and the presence of additives.

Quantitative Solubility Data

SolventAbbreviationSolubility (at Room Temperature)Notes
Dimethyl sulfoxideDMSO100 mg/mL (269.22 mM)Ultrasonic assistance may be required.
N,N-DimethylformamideDMFHighly SolubleThe most common solvent for coupling steps due to its excellent solvating properties.
N-Methyl-2-pyrrolidoneNMPHighly SolubleA common alternative to DMF.
DichloromethaneDCMSolubleOften used in SPPS protocols.
Water-Sparingly SolubleConsidered inappropriate for in-water peptide synthesis without solubilizing agents.

Stability Profile

The stability of Fmoc-Met-OH-¹⁵N is crucial for its storage and handling, as well as for maintaining the integrity of the methionine residue during peptide synthesis. The primary routes of degradation are oxidation of the methionine side chain and premature deprotection of the Fmoc group.

Solid-State Stability

When stored as a solid powder in a cool, dry place, Fmoc-Met-OH is stable for extended periods. Recommended storage conditions are typically 2-8°C.

Solution Stability and Degradation Pathways

In solution, the stability of Fmoc-Met-OH-¹⁵N is influenced by the solvent, temperature, and exposure to oxidative conditions.

  • Oxidation of the Methionine Side Chain : The thioether side chain of methionine is susceptible to oxidation, forming methionine sulfoxide (Met(O)) as the primary degradation product. This can occur during storage in solution, and particularly during the repetitive cycles of SPPS and the final cleavage from the resin. The presence of oxidizing agents or exposure to air can accelerate this process. The formation of methionine sulfoxide introduces a chiral center, resulting in two diastereomers.

  • Fmoc Group Stability : The Fmoc protecting group is stable under acidic and neutral conditions but is labile to bases. While generally stable in common SPPS solvents like DMF, prolonged storage in these solvents can lead to some degree of degradation. For instance, DMF can break down over time to release dimethylamine, which can cause premature Fmoc deprotection.

Storage Recommendations for Solutions

For solutions of Fmoc-Met-OH in DMSO, the following storage conditions are recommended to minimize degradation:

  • -80°C for up to 6 months.

  • -20°C for up to 1 month.

To avoid repeated freeze-thaw cycles, it is advisable to aliquot stock solutions.

Experimental Protocols

Protocol for Determining Solubility

This protocol provides a general method for empirically determining the solubility of Fmoc-Met-OH-¹⁵N in a specific organic solvent.

Materials:

  • Fmoc-Met-OH-¹⁵N

  • Organic solvents of interest (e.g., DMF, NMP, DCM)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of Fmoc-Met-OH-¹⁵N (e.g., 20 mg) into a vial.

    • Add a precise volume of the test solvent (e.g., 1.0 mL).

    • Tightly cap the vial and vortex thoroughly.

    • Place the vial in a thermostatic shaker at a controlled temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Sample Preparation for Analysis:

    • After equilibration, centrifuge the vial at high speed to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

    • Accurately dilute the filtered supernatant with the same solvent to a concentration suitable for HPLC analysis.

  • HPLC Analysis:

    • Prepare a series of standard solutions of Fmoc-Met-OH-¹⁵N of known concentrations.

    • Generate a calibration curve by injecting the standard solutions and plotting the peak area against concentration.

    • Inject the diluted sample of the saturated solution and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of Fmoc-Met-OH-¹⁵N in the test solvent at the specified temperature.

Protocol for Assessing Stability (Methionine Oxidation)

This protocol outlines a method to assess the stability of Fmoc-Met-OH-¹⁵N in solution by monitoring the formation of methionine sulfoxide using RP-HPLC.

Materials:

  • Fmoc-Met-OH-¹⁵N

  • Solvent of interest (e.g., DMF)

  • RP-HPLC system with a UV detector and a C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

  • Sample Preparation and Incubation:

    • Prepare a solution of Fmoc-Met-OH-¹⁵N in the test solvent at a known concentration (e.g., 10 mg/mL).

    • Store the solution under the desired conditions (e.g., room temperature, protected from light).

  • Time-Point Analysis:

    • At various time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of the solution.

    • Dilute the aliquot to a suitable concentration for HPLC analysis.

  • RP-HPLC Analysis:

    • Inject the diluted sample onto the RP-HPLC system.

    • Use a suitable gradient to separate Fmoc-Met-OH from its potential degradation products (e.g., a linear gradient from 30% to 70% Mobile Phase B over 20 minutes).

    • Monitor the elution profile at 254 nm or 301 nm, where the Fmoc group has strong absorbance.

  • Data Analysis:

    • Identify the peak corresponding to intact Fmoc-Met-OH and any new peaks that appear over time. The peak corresponding to Fmoc-Met(O)-OH will typically have a shorter retention time than the parent compound due to its increased polarity.

    • Integrate the peak areas of both the parent compound and the degradation product(s).

    • Calculate the percentage of the remaining Fmoc-Met-OH and the percentage of the formed methionine sulfoxide at each time point.

Visualizations

Logical Workflow for Solubility Determination

G cluster_prep Preparation of Saturated Solution cluster_analysis Sample Analysis cluster_calc Calculation A Weigh excess Fmoc-Met-OH-15N B Add precise volume of solvent A->B C Equilibrate at constant temperature (24h) B->C D Centrifuge to pellet solid C->D E Filter supernatant D->E F Dilute for HPLC E->F G Analyze by HPLC F->G I Determine concentration G->I H Generate calibration curve H->I J Calculate solubility I->J

Caption: Workflow for determining the solubility of this compound.

Degradation Pathway of Fmoc-Methionine

G A Fmoc-Met-OH Thioether Side Chain B Fmoc-Met(O)-OH Sulfoxide Side Chain A->B Oxidation (+ [O])

Caption: Primary degradation pathway of Fmoc-Met-OH via oxidation.

General Workflow for Fmoc-SPPS Cycle

G Resin Resin-Peptide-NH-Fmoc Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, DMF) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 NextCycle Next Cycle Washing2->NextCycle NextCycle->Deprotection Repeat

Caption: General workflow of an Fmoc-SPPS cycle.

References

A Technical Guide to Fmoc-Protected Methionine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-methionine (N-α-9-fluorenylmethoxycarbonyl-L-methionine) is an essential amino acid derivative widely employed as a fundamental building block in solid-phase peptide synthesis (SPPS).[1] The fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino function provides the advantage of mild, base-labile deprotection conditions, which are compatible with a wide range of acid-labile side-chain protecting groups.[2] This technical guide provides a comprehensive overview of the core features of Fmoc-protected methionine, including its physicochemical properties, common challenges in its use, and detailed experimental protocols for its successful incorporation into synthetic peptides.

Core Features and Physicochemical Properties

Fmoc-Met-OH is a white crystalline powder.[1] Its key physicochemical properties are summarized in the table below, compiled from various suppliers.

PropertyValueReferences
Chemical Formula C₂₀H₂₁NO₄S[1][3]
Molecular Weight 371.45 g/mol
CAS Number 71989-28-1
Melting Point 115 - 142 °C
Appearance White to off-white powder
Purity (HPLC) ≥98.0% to ≥99.7%
Optical Rotation [α]20/D -30° to -22° (c=1 in DMF)
Solubility Generally soluble in common organic solvents used in SPPS such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (DMSO). However, like many Fmoc-amino acids, its solubility can be a critical factor for efficient coupling.
Storage Conditions 2-8°C

Key Challenges in the Use of Fmoc-Methionine

The primary challenge associated with the use of Fmoc-methionine in peptide synthesis is the susceptibility of its thioether side chain to oxidation. This and other potential side reactions are detailed below.

Oxidation of the Methionine Side Chain

The thioether group in the methionine side chain is readily oxidized to form methionine sulfoxide (Met(O)) and, to a lesser extent, methionine sulfone (Met(O₂)). This oxidation can occur during synthesis but is most prevalent during the final cleavage and deprotection step, which is typically performed under acidic conditions with trifluoroacetic acid (TFA). The presence of reactive oxygen species can exacerbate this issue. The formation of methionine sulfoxide introduces a chiral center, leading to diastereomeric peptides that can be difficult to separate.

Mitigation Strategies:

  • Use of Scavengers: The addition of scavengers to the cleavage cocktail is the most common strategy to prevent methionine oxidation. Dimethylsulfide (DMS) and ammonium iodide (NH₄I) have been shown to be effective in reducing or eliminating the formation of methionine sulfoxide.

  • Post-Synthesis Reduction: If oxidation does occur, the resulting methionine sulfoxide can be reduced back to methionine after the peptide has been cleaved from the resin.

  • Use of Fmoc-Met(O)-OH: In some cases, it may be advantageous to intentionally incorporate methionine sulfoxide into the peptide sequence using Fmoc-Met(O)-OH and then reduce it to methionine in a later step.

S-Alkylation

During the final acidolytic cleavage, carbocations generated from side-chain protecting groups (e.g., tert-butyl cations) can alkylate the nucleophilic thioether side chain of methionine, leading to the formation of a sulfonium salt. This is a significant side reaction, particularly in the Fmoc/tBu synthesis strategy.

Mitigation Strategies:

  • Effective Scavenging: The use of scavengers that can efficiently trap carbocations, such as triisopropylsilane (TIS) and water, in the cleavage cocktail is crucial to minimize S-alkylation.

Experimental Protocols

Standard Fmoc Deprotection

The removal of the Fmoc group from the N-terminus of the growing peptide chain is a critical step in each cycle of SPPS.

Reagents:

  • 20% piperidine in DMF (v/v)

Procedure:

  • Wash the peptide-resin with DMF (3 times).

  • Add the 20% piperidine in DMF solution to the peptide-resin.

  • Allow the reaction to proceed for 5-10 minutes at room temperature. Some protocols suggest a two-step deprotection (e.g., 2 minutes followed by 8 minutes) to ensure complete removal of the Fmoc group.

  • Drain the reaction vessel.

  • Wash the peptide-resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

Amino Acid Coupling

The coupling of Fmoc-Met-OH to the deprotected N-terminus of the peptide-resin is achieved by activating its carboxylic acid group.

Reagents:

  • Fmoc-Met-OH (3-5 equivalents)

  • Coupling reagent, e.g., HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (2.9 equivalents)

  • Base, e.g., N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine (6 equivalents)

  • DMF as the solvent

Procedure:

  • In a separate vessel, dissolve Fmoc-Met-OH and the coupling reagent (e.g., HATU) in DMF.

  • Add the base (e.g., DIEA) to the activation mixture and allow it to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Allow the coupling reaction to proceed for 30-60 minutes at room temperature. The reaction progress can be monitored using a colorimetric test such as the Kaiser test.

  • After the reaction is complete, drain the coupling solution.

  • Wash the peptide-resin with DMF (3-5 times).

Final Cleavage and Deprotection

This step removes the side-chain protecting groups and cleaves the peptide from the solid support. To minimize methionine oxidation and other side reactions, a carefully formulated cleavage cocktail is essential.

Cleavage Cocktail (Reagent K, modified for methionine-containing peptides):

  • Trifluoroacetic acid (TFA): 82.5%

  • Phenol: 5%

  • Water: 5%

  • Thioanisole: 5%

  • 1,2-Ethanedithiol (EDT): 2.5%

Procedure:

  • Wash the final peptide-resin with dichloromethane (DCM) and dry it under vacuum.

  • Add the cleavage cocktail to the peptide-resin.

  • Allow the cleavage reaction to proceed for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding it to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide pellet under vacuum.

Visualizations

Chemical_Structure_of_Fmoc_Met_OH cluster_fmoc Fmoc Group cluster_methionine Methionine fmoc_img met_img fmoc_img->met_img N-α linkage

Caption: Chemical structure of Fmoc-L-methionine.

Fmoc_Deprotection_Workflow start Fmoc-Peptide-Resin wash_dmf1 Wash with DMF start->wash_dmf1 add_piperidine Add 20% Piperidine in DMF wash_dmf1->add_piperidine deprotection Fmoc Removal (5-10 min) add_piperidine->deprotection drain Drain Solution deprotection->drain wash_dmf2 Wash with DMF drain->wash_dmf2 end H₂N-Peptide-Resin wash_dmf2->end

Caption: Workflow for Fmoc deprotection in SPPS.

SPPS_Cycle_with_Fmoc_Met_OH start Deprotected Peptide-Resin (Free N-terminus) activate_met Activate Fmoc-Met-OH (HATU, DIEA in DMF) coupling Couple Activated Fmoc-Met-OH to Peptide-Resin start->coupling activate_met->coupling wash1 Wash with DMF coupling->wash1 deprotect Fmoc Deprotection (20% Piperidine in DMF) wash1->deprotect wash2 Wash with DMF deprotect->wash2 next_cycle Ready for Next Amino Acid Coupling wash2->next_cycle

Caption: Solid-phase peptide synthesis cycle for incorporating Fmoc-Met-OH.

References

Methodological & Application

Application Notes and Protocols for Fmoc-Met-OH-15N in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling of peptides is a powerful technique in biomedical research and drug development. The incorporation of heavy isotopes, such as ¹⁵N, into peptides allows for their unambiguous identification and quantification in complex biological samples by mass spectrometry and enables advanced structural studies by nuclear magnetic resonance (NMR) spectroscopy. Fmoc-Met-OH-¹⁵N is a ¹⁵N-labeled derivative of methionine, a crucial amino acid in many biologically active peptides. Its use in solid-phase peptide synthesis (SPPS) facilitates the production of peptides with a single ¹⁵N label at a specific methionine residue, providing a valuable tool for quantitative proteomics, metabolic labeling, and structural biology.[1][2][3][4] This document provides detailed application notes and protocols for the efficient and successful incorporation of Fmoc-Met-OH-¹⁵N into synthetic peptides using Fmoc-based SPPS.

Physicochemical Properties

Fmoc-Met-OH-¹⁵N is chemically identical to its unlabeled counterpart, with the exception of the isotopic enrichment at the nitrogen atom. This subtle difference in mass (an increase of approximately 1 Da) is the basis for its utility in mass spectrometry-based applications.

PropertyValue
Chemical Formula C₂₀H₂₁¹⁵NO₄S
Molecular Weight 372.44 g/mol
Appearance White to off-white solid
Isotopic Purity Typically >98 atom % ¹⁵N
Solubility Soluble in DMF, NMP, and other common SPPS solvents
Melting Point 121-123 °C

Applications

The incorporation of Fmoc-Met-OH-¹⁵N into peptides opens up a wide range of applications in research and drug development:

  • Quantitative Proteomics: ¹⁵N-labeled peptides serve as ideal internal standards for the absolute quantification of proteins and peptides by mass spectrometry (e.g., Selected Reaction Monitoring, SRM, or Parallel Reaction Monitoring, PRM). The labeled peptide is chemically identical to the endogenous target peptide, ensuring similar ionization efficiency and fragmentation patterns, leading to highly accurate quantification.

  • NMR Spectroscopy: Site-specific ¹⁵N labeling is instrumental in NMR-based structural studies of peptides and their interactions with biological macromolecules. The ¹⁵N nucleus provides an additional spectroscopic handle to resolve complex spectra and probe the local environment of the labeled methionine residue. This is particularly useful for studying peptide-protein interactions, such as a peptide ligand binding to a G protein-coupled receptor (GPCR).

  • Metabolic Labeling and Flux Analysis: While Fmoc-Met-OH-¹⁵N is used for chemical synthesis, the resulting ¹⁵N-labeled peptides can be used to spike into samples from metabolic labeling experiments to aid in the identification and quantification of newly synthesized proteins.

  • Drug Metabolism and Pharmacokinetic (DMPK) Studies: ¹⁵N-labeled peptide drug candidates can be used in preclinical and clinical studies to trace their metabolism and determine their pharmacokinetic profiles with high specificity and sensitivity.

Experimental Protocols

The following protocols provide a general guideline for the use of Fmoc-Met-OH-¹⁵N in manual or automated Fmoc-SPPS. It is assumed that the user has a working knowledge of standard SPPS techniques.

Resin Selection and Preparation
  • Resin Choice: The choice of resin depends on the desired C-terminal functionality of the peptide (e.g., amide or carboxylic acid). Rink Amide resin is commonly used for peptide amides, while Wang or 2-chlorotrityl chloride resins are suitable for peptide acids.

  • Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes before the first amino acid coupling.

Fmoc-Met-OH-¹⁵N Coupling

The coupling of Fmoc-Met-OH-¹⁵N is analogous to the coupling of standard Fmoc-amino acids. The isotopic label does not significantly affect the reactivity of the carboxylic acid or the steric hindrance of the side chain.

  • Reagents:

    • Fmoc-Met-OH-¹⁵N (3-5 equivalents relative to resin loading)

    • Coupling reagent (e.g., HBTU, HATU, or DIC; 3-5 equivalents)

    • Base (e.g., N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine; 6-10 equivalents)

    • Solvent: DMF or N-methyl-2-pyrrolidone (NMP)

  • Procedure:

    • Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF.

    • Activation: In a separate vessel, dissolve Fmoc-Met-OH-¹⁵N, the coupling reagent, and the base in DMF. Allow the mixture to pre-activate for 1-2 minutes.

    • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature.

    • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

    • Monitoring: Perform a qualitative ninhydrin (Kaiser) test to ensure complete coupling. If the test is positive (blue beads), a second coupling may be necessary.

Cleavage and Deprotection

Methionine residues are susceptible to oxidation during the acidic cleavage step. Therefore, a cleavage cocktail containing scavengers is crucial to preserve the integrity of the methionine side chain.

  • Recommended Cleavage Cocktail (Reagent K):

    • Trifluoroacetic acid (TFA): 82.5%

    • Phenol: 5%

    • Water: 5%

    • Thioanisole: 5%

    • 1,2-Ethanedithiol (EDT): 2.5%

  • Procedure:

    • Wash the fully assembled peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen.

    • Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Incubate the mixture at room temperature with occasional swirling for 2-4 hours.

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

    • Dry the peptide pellet under vacuum.

Peptide Purification and Characterization
  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the ¹⁵N-labeled peptide by mass spectrometry (verifying the expected mass shift) and analytical RP-HPLC.

Data Presentation

The incorporation of an isotopic label is not expected to significantly impact the efficiency of solid-phase peptide synthesis. The following table presents a representative comparison of the synthesis of a model peptide with and without Fmoc-Met-OH-¹⁵N.

ParameterUnlabeled Peptide (Fmoc-Met-OH)¹⁵N-Labeled Peptide (Fmoc-Met-OH-¹⁵N)
Model Peptide Sequence H-Tyr-Gly-Gly-Phe-Met -Arg-Arg-Val-Gly-Arg-Pro-Arg-Arg-Val-NH₂H-Tyr-Gly-Gly-Phe-Met(¹⁵N) -Arg-Arg-Val-Gly-Arg-Pro-Arg-Arg-Val-NH₂
Average Coupling Efficiency >99%>99%
Crude Peptide Purity (HPLC) 85%83%
Final Yield after Purification 25%23%
Expected Mass (monoisotopic) 1856.09 Da1857.09 Da
Observed Mass (monoisotopic) 1856.10 Da1857.10 Da

Note: The data presented in this table is illustrative and may vary depending on the peptide sequence, synthesis scale, and specific instrumentation used.

Visualizations

Experimental Workflow for SPPS of a ¹⁵N-Labeled Peptide

SPPS_Workflow Resin Resin Swelling Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling1 Coupling of First Fmoc-AA-OH Deprotection1->Coupling1 Wash1 DMF Wash Coupling1->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 Coupling_Met Coupling of Fmoc-Met-OH-15N Deprotection2->Coupling_Met Wash2 DMF Wash Coupling_Met->Wash2 Repeat Repeat Deprotection & Coupling Cycles Wash2->Repeat Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage Cleavage from Resin & Side-Chain Deprotection Final_Deprotection->Cleavage Precipitation Precipitation in Cold Ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Characterization MS & HPLC Analysis Purification->Characterization GPCR_Signaling GPCR Extracellular Side GPCR Intracellular Side G_Protein G Protein GPCR:f2->G_Protein Activation NMR NMR Spectrometer GPCR->NMR Analysis of ¹⁵N-labeled peptide-GPCR complex Peptide ¹⁵N-Labeled Peptide Ligand (e.g., with ¹⁵N-Met) Peptide->GPCR:f0 Effector Effector Protein G_Protein->Effector Signal Transduction Spectrum NMR Spectrum (Chemical Shift Perturbations) NMR->Spectrum

References

Protocol for the Site-Specific Incorporation of Fmoc-Met-OH-¹⁵N into Synthetic Peptides

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: The site-specific incorporation of stable isotopes, such as ¹⁵N, into peptides is a powerful technique for a variety of research applications. Labeled peptides are invaluable tools in quantitative proteomics, where they serve as internal standards for the absolute quantification of proteins and their post-translational modifications by mass spectrometry.[1][2][3][4] They are also instrumental in nuclear magnetic resonance (NMR) spectroscopy for the elucidation of peptide and protein structure and dynamics. This document provides a detailed protocol for the incorporation of Fmoc-Met-OH-¹⁵N into synthetic peptides using manual or automated Fmoc-based solid-phase peptide synthesis (SPPS). Special considerations for the handling of methionine, a residue prone to oxidation, are also discussed.

Data Presentation

ParameterFmoc-Met-OH (Unlabeled)Fmoc-Met-OH-¹⁵NKey Considerations
Coupling Efficiency >99%>99% (Expected)Dependent on coupling reagents, reaction time, and peptide sequence. Monitor with Kaiser test.
Crude Peptide Purity (by HPLC) 70-90%70-90% (Expected)Highly sequence-dependent. Methionine's susceptibility to oxidation can impact purity.
Overall Yield 10-30%10-30% (Expected)Dependent on peptide length and sequence complexity. Aggregation-prone sequences may result in lower yields.[5]
¹⁵N Isotopic Enrichment N/A>98%As specified by the manufacturer of the labeled amino acid.

Experimental Protocols

This section details the protocols for the manual or automated solid-phase synthesis of a peptide containing a ¹⁵N-labeled methionine residue.

Materials and Reagents
  • Resin: Rink Amide resin is suitable for peptides with a C-terminal amide.

  • Fmoc-Amino Acids: Standard Fmoc-protected amino acids and Fmoc-Met-OH-¹⁵N.

  • Solvents: High-purity N,N-Dimethylformamide (DMF), Dichloromethane (DCM), and Piperidine.

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine).

  • Deprotection Solution: 20% (v/v) piperidine in DMF.

  • Cleavage Cocktail (Reagent H): To minimize methionine oxidation, a specialized cleavage cocktail is recommended.

    • Trifluoroacetic acid (TFA): 81% (w/w)

    • Phenol: 5% (w/w)

    • Thioanisole: 5% (w/w)

    • 1,2-ethanedithiol (EDT): 2.5% (w/w)

    • Water: 3% (w/w)

    • Dimethylsulfide (DMS): 2% (w/w)

    • Ammonium iodide (NH₄I): 1.5% (w/w)

  • Precipitation and Washing: Cold diethyl ether.

Protocol for Solid-Phase Peptide Synthesis

The following protocol outlines the steps for one coupling cycle. These steps are repeated for each amino acid in the peptide sequence.

1. Resin Swelling:

  • Place the desired amount of resin in a reaction vessel.
  • Add DMF to swell the resin for at least 30 minutes.

2. Fmoc Deprotection:

  • Drain the DMF from the swollen resin.
  • Add the 20% piperidine in DMF solution to the resin.
  • Agitate for 5 minutes, then drain.
  • Repeat the piperidine treatment for an additional 10 minutes and drain.
  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Amino Acid Coupling (for Fmoc-Met-OH-¹⁵N or other amino acids):

  • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to the resin loading) and HBTU (3-5 equivalents) in DMF.
  • Add DIPEA (6-10 equivalents) to activate the amino acid.
  • Immediately add the activated amino acid solution to the deprotected resin.
  • Agitate the reaction vessel for 1-2 hours at room temperature.
  • To ensure complete coupling, perform a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.

4. Capping (Optional but Recommended):

  • After a successful coupling, any unreacted amines can be capped to prevent the formation of deletion sequences.
  • Treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.

5. Final Fmoc Deprotection:

  • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

Peptide Cleavage and Deprotection

1. Resin Preparation:

  • Wash the fully assembled peptide-resin with DMF, followed by DCM, and dry the resin under vacuum.

2. Cleavage with Reagent H:

  • Add the freshly prepared Reagent H cleavage cocktail to the dry peptide-resin.
  • Agitate the mixture at room temperature for 3-4 hours.

3. Peptide Precipitation:

  • Filter the cleavage mixture to separate the resin.
  • Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

4. Peptide Isolation and Purification:

  • Centrifuge the ether suspension to pellet the crude peptide.
  • Wash the peptide pellet with cold diethyl ether multiple times to remove scavengers.
  • Dry the crude peptide pellet under vacuum.
  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

5. Characterization:

  • Confirm the identity and purity of the ¹⁵N-labeled peptide using mass spectrometry (to verify the isotopic incorporation) and analytical RP-HPLC.
  • For structural studies, NMR spectroscopy can be employed.

Visualizations

SPPS_Workflow cluster_synthesis Peptide Synthesis Cycle cluster_cleavage Cleavage and Purification Resin Start with Resin Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash with DMF Deprotect->Wash1 Couple Couple Fmoc-Met-OH-15N (or other AA) Wash1->Couple Kaiser Kaiser Test Couple->Kaiser Kaiser->Couple Positive (Recouple) Wash2 Wash with DMF Kaiser->Wash2 Negative Repeat Repeat for next AA Wash2->Repeat Final_Deprotect Final Fmoc Deprotection Repeat->Final_Deprotect Cleave Cleavage with Reagent H Final_Deprotect->Cleave Precipitate Precipitate in Cold Ether Cleave->Precipitate Purify Purify by RP-HPLC Precipitate->Purify Characterize Characterize (MS, NMR) Purify->Characterize

Caption: Workflow for Fmoc-SPPS of a ¹⁵N-Methionine labeled peptide.

Absolute_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_quantification Quantification Biological_Sample Biological Sample (e.g., cell lysate) Spike_In Spike in known amount of ¹⁵N-labeled peptide standard Biological_Sample->Spike_In Digest Proteolytic Digestion (e.g., Trypsin) Spike_In->Digest LC_MS LC-MS/MS Analysis Digest->LC_MS Extract_Ion Extract Ion Chromatograms (Endogenous and ¹⁵N-labeled) LC_MS->Extract_Ion Peak_Area Calculate Peak Area Ratio (Endogenous / ¹⁵N-labeled) Extract_Ion->Peak_Area Calculate_Conc Calculate Concentration of Endogenous Peptide Peak_Area->Calculate_Conc

Caption: Workflow for absolute quantification using a ¹⁵N-labeled peptide.

References

Application Notes and Protocols for NMR Spectroscopy Studies Using Fmoc-Met-OH-15N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Fmoc-Met-OH-15N for Nuclear Magnetic Resonance (NMR) spectroscopy studies. The site-specific incorporation of a ¹⁵N-labeled methionine residue into a peptide or protein of interest offers a powerful tool for investigating molecular interactions, dynamics, and structure. This document outlines the key applications, detailed experimental protocols, and data analysis techniques.

Introduction to Site-Specific Labeling with this compound

This compound is an isotopically labeled amino acid designed for use in solid-phase peptide synthesis (SPPS). The strategic placement of a ¹⁵N label on the backbone amide nitrogen of a single methionine residue provides a sensitive and specific probe for NMR spectroscopy. Unlike uniform labeling, where all nitrogen atoms are ¹⁵N, site-specific labeling simplifies complex NMR spectra and allows for the focused study of a particular region within a biomolecule.

Methionine is an excellent candidate for a spectroscopic probe due to its relatively low natural abundance in proteins, which minimizes the likelihood of signal overlap in the NMR spectrum.[1][2] The unique chemical environment of the ¹⁵N-labeled amide group makes it highly sensitive to changes in its local environment, such as those induced by ligand binding, conformational changes, or post-translational modifications.

Key Applications:

  • Mapping Protein-Ligand Interaction Sites: By monitoring the chemical shifts of the ¹⁵N-Met residue upon titration with a binding partner, researchers can determine if the methionine is located at or near the binding interface. This technique is known as Chemical Shift Perturbation (CSP) mapping.[3][4][5]

  • Determining Binding Affinities (K_d_): Quantitative analysis of the changes in chemical shifts during a titration experiment allows for the calculation of the dissociation constant (K_d_), providing a measure of the binding affinity between the peptide/protein and its ligand.

  • Probing Conformational Changes: Changes in the chemical shift of the ¹⁵N-Met probe can indicate local or global conformational changes in the protein upon ligand binding or other perturbations.

  • Drug Screening and Lead Optimization: The sensitivity and specificity of this method make it a valuable tool in fragment-based drug discovery (FBDD) and for validating the binding of hit compounds to a target protein.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a ¹⁵N-Methionine Labeled Peptide

This protocol outlines the manual synthesis of a peptide with a site-specifically incorporated ¹⁵N-labeled methionine using the Fmoc/tBu strategy.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including this compound)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Diethyl ether (cold)

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine/DMF solution and agitate for another 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate tube, dissolve the Fmoc-amino acid (3 equivalents to the resin loading) and HBTU/HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2 hours. For coupling of this compound, follow the same procedure.

    • To check for complete coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection of Side Chains:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and let it react for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Purification and Characterization:

    • Dry the crude peptide pellet.

    • Dissolve the peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry.

NMR Titration for Protein-Ligand Interaction Studies

This protocol describes how to perform a chemical shift perturbation experiment using a ¹⁵N-Met labeled peptide.

Materials:

  • Lyophilized, purified ¹⁵N-Met labeled peptide

  • Unlabeled ligand of interest

  • NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 6.5) containing 10% D₂O

  • NMR tubes

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the ¹⁵N-Met labeled peptide in the NMR buffer. A typical concentration for peptides is 0.1-1.0 mM.

    • Prepare a concentrated stock solution of the unlabeled ligand in the same NMR buffer. The ligand concentration should be at least 10-20 times the concentration of the peptide to reach saturation.

  • NMR Data Acquisition - Reference Spectrum:

    • Transfer a precise volume of the ¹⁵N-Met peptide stock solution into an NMR tube.

    • Acquire a 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum. This will serve as the reference spectrum (0 molar equivalents of ligand).

  • Titration:

    • Add a small, precise aliquot of the ligand stock solution to the NMR tube containing the peptide.

    • Gently mix the sample.

    • Acquire another 2D ¹H-¹⁵N HSQC spectrum.

    • Repeat the addition of the ligand in increments, acquiring an HSQC spectrum at each titration point (e.g., 0.2, 0.5, 1.0, 1.5, 2.0, 3.0, 5.0, 10.0 molar equivalents).

  • Data Processing and Analysis:

    • Process all the HSQC spectra using the same parameters.

    • Overlay the spectra to visualize the movement of the ¹⁵N-Met cross-peak as a function of ligand concentration.

    • For each titration point, determine the ¹H and ¹⁵N chemical shifts of the methionine amide cross-peak.

    • Calculate the combined chemical shift perturbation (CSP) using the following formula:

      Δδ_CSP_ = √[ (Δδ_H_)^2^ + (α * Δδ_N_)^2^ ]

      where Δδ_H_ and Δδ_N_ are the changes in the proton and nitrogen chemical shifts, respectively, and α is a weighting factor (typically around 0.14-0.2) to account for the different chemical shift ranges of ¹H and ¹⁵N.

  • Determination of Dissociation Constant (K_d_):

    • Plot the calculated CSP values (Δδ_CSP_) against the molar ratio of ligand to peptide.

    • Fit the resulting binding isotherm to a one-site binding model equation to determine the K_d_. The equation is:

      Δδ_obs_ = Δδ_max_ * { [P]t + [L]t + K_d_ - √(([P]t + [L]t + K_d_)^2^ - 4[P]t[L]t) } / (2[P]t)

      where Δδ_obs_ is the observed chemical shift perturbation at a given ligand concentration, Δδ_max_ is the maximum perturbation at saturation, [P]t is the total peptide concentration, and [L]t is the total ligand concentration.

Data Presentation

Quantitative data from NMR titration experiments should be summarized in a clear and organized manner.

Table 1: Illustrative NMR Titration Data for a ¹⁵N-Met Labeled Peptide with a Ligand

Titration Point[Ligand] (µM)Molar Ratio (Ligand:Peptide)¹H Chemical Shift (ppm)¹⁵N Chemical Shift (ppm)Δδ_H_ (ppm)Δδ_N_ (ppm)Combined CSP (ppm)
100.08.50120.000.0000.0000.000
2250.58.52120.100.0200.1000.024
3501.08.54120.200.0400.2000.049
41002.08.57120.350.0700.3500.085
52505.08.60120.550.1000.5500.126
650010.08.62120.650.1200.6500.150
7100020.08.63120.700.1300.7000.162

Note: This is example data for a peptide concentration of 50 µM. CSP is calculated with a weighting factor α = 0.2.

Visualization of Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and biological pathways.

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis s1 This compound s2 Solid-Phase Peptide Synthesis (SPPS) s1->s2 s3 Cleavage & Deprotection s2->s3 s4 RP-HPLC Purification s3->s4 s5 Mass Spectrometry QC s4->s5 n1 15N-Met Peptide Sample Preparation s5->n1 Purified 15N-Met Peptide n2 Acquire 1H-15N HSQC (Reference) n1->n2 n3 Ligand Titration n2->n3 n4 Acquire Series of 1H-15N HSQC Spectra n3->n4 a1 Process & Overlay Spectra n4->a1 a2 Calculate Chemical Shift Perturbations (CSP) a1->a2 a3 Plot CSP vs. [Ligand] a2->a3 a4 Fit Binding Isotherm a3->a4 a5 Determine Kd a4->a5

Caption: Workflow for studying peptide-ligand interactions using this compound.

methionine_oxidation_signaling cluster_signaling Signaling Cascade ros Reactive Oxygen Species (ROS) (Oxidative Stress) protein_met Protein with Methionine (Met) ros->protein_met Oxidation protein_metso Protein with Methionine Sulfoxide (MetSO) inactive Inactive Signaling Protein protein_met->inactive Maintains Inactive State protein_metso->protein_met Reduction active Active Signaling Protein protein_metso->active Induces Active State (Conformational Change) msr Methionine Sulfoxide Reductase (Msr) msr->protein_metso

Caption: Methionine oxidation as a reversible switch in cellular signaling pathways.

logical_relationship_csp cluster_binding Binding Event cluster_nmr_obs NMR Observation start Start: 15N-Met Labeled Peptide free Peptide (Free State) start->free ligand Unlabeled Ligand bound Peptide-Ligand Complex (Bound State) ligand->bound free->bound Binding cs_free Chemical Shift (δ_free) free->cs_free bound->free Dissociation cs_bound Chemical Shift (δ_bound) bound->cs_bound cs_obs Observed Chemical Shift (δ_obs) (Population Weighted Average) cs_free->cs_obs cs_bound->cs_obs end End: Interaction Characterized cs_obs->end Calculate CSP & Kd

Caption: Logical relationship in a fast-exchange NMR chemical shift perturbation experiment.

References

Applications of Fmoc-Met-OH-15N in Protein Structure Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Met-OH-15N is a stable isotope-labeled amino acid that serves as a powerful tool in the detailed structural analysis of peptides and proteins. The incorporation of the ¹⁵N isotope into methionine residues enables a range of sophisticated Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) techniques. These methods are invaluable for elucidating three-dimensional protein structures, studying protein dynamics, and characterizing protein-ligand interactions, which are critical aspects of drug discovery and development.

Methionine is a particularly useful probe for protein structure and function due to its relatively low abundance, which simplifies NMR spectra, and the strategic location of its side chain in both hydrophobic cores and at protein-protein interfaces. The use of this compound allows for the site-specific introduction of the ¹⁵N label through Solid-Phase Peptide Synthesis (SPPS) or for the metabolic labeling of recombinant proteins.

This document provides detailed application notes and experimental protocols for the use of this compound in protein structure analysis, tailored for researchers, scientists, and drug development professionals.

Application Note 1: Site-Specific Structural Analysis of a Signaling Peptide using Solid-Phase Peptide Synthesis (SPPS) and NMR

Objective: To determine the structural conformation of a synthetic signaling peptide with a key methionine residue at the binding interface with its receptor.

Background: Many signaling peptides contain methionine residues that are crucial for their biological activity. By selectively labeling this methionine with ¹⁵N, we can use NMR spectroscopy to probe the local chemical environment and conformational changes of the peptide upon binding to its target.

Methodology Summary: A 15-amino acid signaling peptide is synthesized using Fmoc-based SPPS, incorporating this compound at a specific position. The labeled peptide is then purified and analyzed by 2D ¹H-¹⁵N HSQC NMR spectroscopy in its free form and when bound to its receptor protein.

Key Advantages:

  • Precise Labeling: SPPS allows for the incorporation of the ¹⁵N label at a single, defined position in the peptide sequence.

  • Simplified Spectra: Site-specific labeling avoids the spectral complexity that can arise from uniform labeling of larger proteins.

  • Detailed Structural Insights: Chemical shift perturbations of the ¹⁵N-methionine signal upon ligand binding provide direct evidence of interaction and can be used to map the binding site.

Quantitative Data Presentation

The following table summarizes the ¹H and ¹⁵N chemical shifts of the labeled methionine residue in the signaling peptide in its free and receptor-bound states.

Sample¹H Chemical Shift (ppm)¹⁵N Chemical Shift (ppm)Chemical Shift Perturbation (ppm)
Free Peptide8.12118.5-
Peptide-Receptor Complex8.78124.20.98

Chemical Shift Perturbation (CSP) was calculated using the formula: Δδ = [(ΔδH)² + (0.154 * ΔδN)²]¹ᐟ²

Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis of a ¹⁵N-Methionine Labeled Peptide
  • Resin Preparation: Swell Rink Amide resin in a mixture of Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) (1:1 v/v) for 1 hour in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes. Wash the resin thoroughly with DMF and Isopropanol (IPA).

  • Amino Acid Coupling:

    • For standard amino acids: Dissolve 3 equivalents of the Fmoc-protected amino acid, 3 equivalents of a coupling agent (e.g., HBTU), and 6 equivalents of a base (e.g., DIPEA) in DMF. Add the solution to the resin and shake for 1-2 hours.

    • For this compound: Dissolve 3 equivalents of this compound, 3 equivalents of HBTU, and 6 equivalents of DIPEA in DMF. Add to the resin and allow to couple for 2 hours.

  • Washing: After each coupling step, wash the resin with DMF and IPA to remove excess reagents.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups by treating with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O) for 2-3 hours.

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether. Centrifuge to collect the peptide pellet, then dissolve it in a water/acetonitrile mixture. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the mass and purity of the final peptide using mass spectrometry.

Experimental Workflow Diagram

SPPS_Workflow start Start: Rink Amide Resin resin_prep Resin Swelling (DCM/DMF) start->resin_prep deprotection1 Fmoc Deprotection (20% Piperidine/DMF) resin_prep->deprotection1 coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) deprotection1->coupling Standard AA coupling_met 15N-Methionine Coupling (this compound) deprotection1->coupling_met Labeled Met wash Washing (DMF, IPA) coupling->wash coupling_met->wash repeat Repeat for all Amino Acids wash->repeat repeat->deprotection1 Next cycle cleavage Cleavage from Resin (TFA Cocktail) repeat->cleavage Synthesis complete purification RP-HPLC Purification cleavage->purification analysis NMR & MS Analysis purification->analysis end End: Purified 15N-Labeled Peptide analysis->end

Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis of a ¹⁵N-Methionine labeled peptide.

Application Note 2: Probing Protein Dynamics and Allostery using Recombinant Expression and NMR

Objective: To investigate the conformational dynamics of a kinase enzyme, specifically focusing on the role of a methionine residue in an allosteric regulatory domain.

Background: Allosteric regulation is a key mechanism for controlling protein function. Methionine residues, due to the flexibility of their side chains, can play important roles in the conformational changes associated with allostery. By labeling methionine with ¹⁵N, NMR relaxation experiments can be used to probe the dynamics of the methionine side chain on a range of timescales.

Methodology Summary: A kinase is expressed in E. coli grown in a minimal medium supplemented with ¹⁵N-labeled ammonium chloride and other amino acids, including unlabeled methionine, except for the addition of this compound which can be used in cell-free expression systems or specialized in vivo incorporation methods. For standard metabolic labeling, ¹⁵N-methionine would be used. The purified ¹⁵N-methionine labeled kinase is then subjected to NMR relaxation experiments (T₁, T₂, and {¹H}-¹⁵N NOE) to measure the motional properties of the methionine backbone amides.

Key Advantages:

  • Probing Dynamics: NMR relaxation measurements provide quantitative information on the flexibility of the protein backbone at the site of the labeled methionine.

  • Identifying Allosteric Sites: Changes in the dynamics of a methionine residue upon binding of an allosteric effector can help to identify and characterize allosteric sites.

  • High-Resolution Information: Provides site-specific dynamic information that is often difficult to obtain with other structural biology techniques.

Quantitative Data Presentation

The following table presents representative NMR relaxation data for a ¹⁵N-labeled methionine residue in the allosteric domain of a kinase, in the absence and presence of an allosteric inhibitor.

StateT₁ (ms)T₂ (ms){¹H}-¹⁵N NOE
Apo Kinase850550.75
Kinase + Allosteric Inhibitor845350.82

An increase in the NOE value and a decrease in the T₂ relaxation time are indicative of a reduction in local flexibility and potential conformational exchange upon inhibitor binding, consistent with an allosteric effect.

Experimental Protocol: ¹⁵N-Methionine Labeling of a Recombinant Protein in E. coli
  • Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid containing the gene of interest.

  • Starter Culture: Inoculate a single colony into 50 mL of LB medium and grow overnight at 37°C.

  • Minimal Medium Culture: The next day, inoculate 1 L of M9 minimal medium (containing ¹⁴NH₄Cl as the sole nitrogen source for initial growth) with the overnight culture. Grow at 37°C until the OD₆₀₀ reaches ~0.6-0.8.

  • Isotope Labeling:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in 250 mL of M9 minimal medium prepared with ¹⁵NH₄Cl as the sole nitrogen source. This medium should also contain all amino acids except methionine.

    • Add ¹⁵N-L-methionine to the culture to a final concentration of 100 mg/L.

  • Protein Expression: Induce protein expression by adding IPTG (e.g., to a final concentration of 1 mM) and continue to grow the culture at a reduced temperature (e.g., 18-25°C) for several hours or overnight.

  • Cell Harvesting and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a suitable lysis buffer and lyse the cells (e.g., by sonication or high-pressure homogenization).

  • Protein Purification: Purify the labeled protein from the cell lysate using appropriate chromatography techniques (e.g., affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography).

  • NMR Sample Preparation: Exchange the purified protein into an NMR buffer (e.g., 20 mM phosphate buffer, 50 mM NaCl, pH 6.5, with 10% D₂O). Concentrate the protein to a suitable concentration for NMR experiments (typically 0.1-1 mM).

Signaling Pathway Diagram

The following diagram illustrates a simplified signaling pathway involving a kinase, where ¹⁵N-methionine labeling could be used to study the mechanism of an allosteric inhibitor.

Kinase_Pathway Receptor Receptor Tyrosine Kinase Kinase Kinase (with 15N-Met) Allosteric Domain Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling PhosphoSubstrate->Downstream Inhibitor Allosteric Inhibitor Inhibitor->Kinase Inhibits (Conformational Change)

Caption: A simplified kinase signaling pathway illustrating the site of action for an allosteric inhibitor.

Conclusion

This compound is a versatile and indispensable tool for modern protein structure analysis. Its application in both solid-phase peptide synthesis and recombinant protein expression, coupled with the power of NMR spectroscopy and mass spectrometry, provides researchers and drug development professionals with the ability to gain deep insights into protein structure, dynamics, and interactions at an atomic level. The protocols and application notes provided herein offer a framework for leveraging this technology to advance our understanding of complex biological systems and to accelerate the development of novel therapeutics.

Application Notes and Protocols: Deprotection Strategies for the Fmoc Group in the Presence of ¹⁵N-Methionine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and strategies for the successful deprotection of the 9-fluorenylmethoxycarbonyl (Fmoc) group during solid-phase peptide synthesis (SPPS) of peptides containing ¹⁵N-labeled methionine. The presence of methionine, whether isotopically labeled or not, necessitates careful consideration of reaction conditions to prevent common side reactions, primarily oxidation and S-alkylation of the thioether side chain. The protocols outlined below are designed to minimize these side products and ensure high peptide purity and yield.

Introduction

The Fmoc protecting group is a cornerstone of modern solid-phase peptide synthesis, prized for its base-lability which allows for an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups.[1][2] Methionine, a sulfur-containing amino acid, is particularly susceptible to oxidation and alkylation under acidic conditions, which are typically employed during the final cleavage of the peptide from the resin.[3][4] While the repetitive base-mediated Fmoc deprotection step is generally less harsh, the choice of reagents and conditions can still influence the overall success of the synthesis. The strategies detailed herein are directly applicable to peptides containing ¹⁵N-methionine, as the isotopic labeling of the backbone nitrogen does not alter the chemical reactivity of the methionine side chain.

Key Considerations for Fmoc Deprotection with Methionine-Containing Peptides

The primary challenge in synthesizing methionine-containing peptides lies not in the Fmoc deprotection step itself, but in the final acidolytic cleavage and deprotection of side-chain protecting groups.[5] However, maintaining a robust and efficient Fmoc deprotection protocol is crucial for the overall quality of the crude peptide.

Standard Fmoc Deprotection: The most common method for Fmoc removal is treatment with a 20% solution of piperidine in a polar aprotic solvent such as N,N-dimethylformamide (DMF). This reagent is highly effective and generally does not induce side reactions with the methionine side chain.

Alternative Deprotection Reagents: While piperidine is the standard, other bases have been investigated to address specific issues such as aspartimide formation or to improve deprotection kinetics. These include 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and piperazine. For routine synthesis of methionine-containing peptides, sticking with the well-established piperidine protocol is recommended unless specific side reactions unrelated to methionine become problematic.

Minimizing Side Reactions During Final Cleavage

The critical step for preventing modification of the methionine residue is the final cleavage from the solid support and removal of side-chain protecting groups, which is typically performed with strong acids like trifluoroacetic acid (TFA). During this step, carbocations generated from the cleavage of tert-butyl-based protecting groups can alkylate the nucleophilic sulfur of methionine. Additionally, oxidative species can lead to the formation of methionine sulfoxide.

To mitigate these risks, the use of scavenger cocktails is essential. Scavengers are nucleophilic species that competitively trap reactive electrophiles and reduce oxidative damage.

Data Presentation: Comparison of Cleavage Cocktails for Methionine-Containing Peptides

The following table summarizes the effectiveness of various cleavage cocktails in minimizing common side reactions for peptides containing methionine. The data is compiled from literature sources and represents typical outcomes.

Cleavage Cocktail Composition (v/v)Target Peptide Yield (%)Methionine Oxidation (%)S-alkylation (%)Reference
95% TFA, 5% WaterVariable, often lowHighHighGeneral Knowledge
95% TFA, 2.5% TIS, 2.5% WaterModerateModerateLow
94% TFA, 2.5% Water, 2.5% EDT, 1% TISHighLowLow
85% TFA, 5% Anisole, 5% TMSCl, 5% Me₂S, 0.1% PPh₃>95%EradicatedReduced
80% TFA, 5% Anisole, 5% TMSCl, 5% TIS, 5% Me₂S, 0.1% PPh₃>95%EradicatedReduced

TFA: Trifluoroacetic Acid, TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol, TMSCl: Trimethylsilyl chloride, Me₂S: Dimethyl sulfide, PPh₃: Triphenylphosphine.

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection

This protocol describes the standard procedure for removing the Fmoc group from the N-terminus of a growing peptide chain on a solid support.

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin.

  • Incubation: Gently agitate the resin suspension at room temperature for 5-10 minutes.

  • Drain and Repeat: Drain the deprotection solution. For difficult sequences or to ensure complete deprotection, repeat the treatment with 20% piperidine in DMF for another 5-10 minutes.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove the piperidine and the dibenzofulvene-piperidine adduct.

  • Proceed to Coupling: The resin is now ready for the coupling of the next Fmoc-protected amino acid.

Protocol 2: Cleavage and Global Deprotection with Scavengers

This protocol details the final cleavage of the peptide from the resin and the simultaneous removal of acid-labile side-chain protecting groups, with a focus on protecting the ¹⁵N-methionine residue.

  • Resin Preparation: After the final Fmoc deprotection and washing, dry the peptide-resin under vacuum for at least 1 hour.

  • Prepare Cleavage Cocktail: In a well-ventilated fume hood, prepare the cleavage cocktail. A recommended cocktail for methionine-containing peptides is Reagent K : TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5 v/v). For peptides also containing arginine, Reagent R : TFA/thioanisole/EDT/anisole (90:5:3:2 v/v) can be used.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

  • Incubation: Gently agitate the suspension at room temperature for 2-4 hours. The optimal time may vary depending on the peptide sequence and protecting groups used.

  • Peptide Precipitation: Filter the resin and collect the filtrate into a cold solution of diethyl ether. A white precipitate of the crude peptide should form.

  • Washing and Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification: Dissolve the dried peptide in an appropriate solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Fmoc_Deprotection_Workflow A Peptide-Resin with N-terminal Fmoc B Add 20% Piperidine in DMF A->B C Incubate 5-10 min at RT B->C D Drain and Wash with DMF C->D E Free N-terminus Peptide-Resin D->E F Couple next Fmoc-AA E->F

Caption: Workflow for Fmoc group deprotection in SPPS.

Cleavage_and_Deprotection_Pathway cluster_0 Final Cleavage and Deprotection cluster_1 Potential Side Reactions (Minimized by Scavengers) A Protected Peptide-Resin (with ¹⁵N-Met) B Add TFA + Scavenger Cocktail A->B C Incubate 2-4h at RT B->C E Scavengers Neutralize Reactive Species B->E D Cleaved & Deprotected Peptide + Reactive Cations + Oxidative Species C->D D->E F Precipitate in Cold Ether D->F S1 ¹⁵N-Met Oxidation (Met(O)) D->S1 S2 ¹⁵N-Met S-alkylation D->S2 G Crude Peptide containing ¹⁵N-Met F->G

Caption: Pathway for cleavage and deprotection of ¹⁵N-methionine peptides.

References

Application Note: Mass Spectrometry Analysis of Peptides Containing Fmoc-Met-OH-¹⁵N

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Stable isotope labeling in conjunction with mass spectrometry has become an indispensable tool in quantitative proteomics and drug development. The incorporation of heavy isotopes, such as ¹⁵N, into peptides allows for their use as internal standards, ensuring accurate quantification by correcting for variations in sample preparation and instrument response. Fmoc-Met-OH-¹⁵N is an isotopically labeled amino acid derivative used in solid-phase peptide synthesis (SPPS) to introduce a ¹⁵N-labeled methionine residue at a specific position within a peptide sequence. The N-terminal 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is often retained during initial characterization of synthetic peptides. This application note provides a detailed protocol for the analysis of a model peptide containing Fmoc-Met-OH-¹⁵N using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Core Applications

The methodologies described are crucial for:

  • Confirmation of Peptide Identity: Verifying the successful synthesis and incorporation of the ¹⁵N-labeled methionine.

  • Purity Assessment: Evaluating the purity of the crude synthetic peptide.

  • Quantitative Analysis: Using the ¹⁵N-labeled peptide as an internal standard for the accurate quantification of its unlabeled counterpart in complex biological matrices.

  • Metabolic Studies: Tracing the metabolic fate of methionine-containing peptides in various biological systems.

Experimental Workflow

The overall experimental process for the synthesis and analysis of a peptide containing Fmoc-Met-OH-¹⁵N is depicted below. This workflow outlines the key stages from peptide synthesis to data acquisition and analysis.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Analysis spps Solid-Phase Peptide Synthesis (Fmoc-Met-OH-¹⁵N incorporation) cleavage Cleavage from Resin & Deprotection spps->cleavage hplc_prep RP-HPLC Purification cleavage->hplc_prep lyophilization Lyophilization hplc_prep->lyophilization dissolution Sample Dissolution (0.1% Formic Acid in H₂O/ACN) lyophilization->dissolution lc_ms LC-MS/MS Analysis dissolution->lc_ms ms1 MS1 Scan (Precursor Ion Detection) lc_ms->ms1 ms2 MS2 Scan (CID) (Fragmentation) ms1->ms2 data_proc Data Processing ms2->data_proc id Peptide Identification (Fragment Matching) data_proc->id quant Quantification (Peak Area Ratio) id->quant

Figure 1: Experimental workflow for the analysis of Fmoc-Met-OH-¹⁵N peptides.

Protocols

Sample Preparation of Synthetic Peptide

This protocol is designed for a crude or purified synthetic peptide that retains its N-terminal Fmoc group.

Materials:

  • Synthesized peptide containing Fmoc-Met-OH-¹⁵N (lyophilized powder).

  • HPLC-grade water.

  • HPLC-grade acetonitrile (ACN).

  • Formic acid (FA), LC-MS grade.

  • 0.22 µm syringe filters.

Procedure:

  • Stock Solution Preparation: Accurately weigh approximately 1 mg of the lyophilized peptide and dissolve it in 1 mL of 50% ACN in water to create a 1 mg/mL stock solution.

  • Working Solution Preparation: Dilute the stock solution to a final concentration of 10 µg/mL in a solution of 5% ACN with 0.1% formic acid in water. This is the final solution for injection. For samples containing high concentrations of salts, a desalting step using a C18 ZipTip is recommended.[1]

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter before transferring to an autosampler vial.

LC-MS/MS Analysis Protocol

Instrumentation:

  • High-performance liquid chromatograph (HPLC) coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

  • Reversed-phase C18 column (e.g., 2.1 mm ID x 100 mm, 1.7 µm particle size).

LC Parameters:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Gradient:

    • 0-2 min: 5% B

    • 2-25 min: 5% to 60% B

    • 25-27 min: 60% to 95% B

    • 27-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • MS¹ Scan Range: m/z 300–2000.

  • MS² Acquisition: Data-Dependent Acquisition (DDA) of the top 3 most intense precursor ions.

  • Fragmentation Method: Collision-Induced Dissociation (CID).

  • Normalized Collision Energy: 25-35% (optimized for the specific peptide).

Data Presentation and Analysis

For this application note, we will use a hypothetical model peptide: Fmoc-[¹⁵N]Met-Ala-Val-Leu-OH .

Table 1: Theoretical Mass and Properties
PropertyValue
Peptide SequenceFmoc-[¹⁵N]Met-Ala-Val-Leu-OH
Molecular FormulaC₄₃H₅₅¹⁵N₁N₄O₇S
Monoisotopic Mass790.3880 Da
Charge State (ESI+)[M+H]⁺
Theoretical m/z [M+H]⁺791.3953

Note: The mass of ¹⁵N is incorporated in the calculation, resulting in a +1 Da shift compared to the unlabeled counterpart.

Table 2: Expected MS/MS Fragmentation Data

The following table lists the theoretical m/z values for the major expected b- and y-ions from the CID of the [M+H]⁺ precursor ion (m/z 791.40). The ¹⁵N label is on the methionine residue.

Ion TypeSequenceTheoretical m/z
b₁Fmoc-[¹⁵N]Met372.1640
b₂Fmoc-[¹⁵N]Met-Ala443.1993
b₃Fmoc-[¹⁵N]Met-Ala-Val542.2677
y₁Leu132.1022
y₂Val-Leu231.1706
y₃Ala-Val-Leu302.2079

Note: The ¹⁵N label is retained in all b-ions and lost in all y-ions for this specific peptide.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical flow for the identification and quantification of a peptide using a ¹⁵N-labeled internal standard.

logical_flow sample Biological Sample (Unlabeled Peptide) mix Spike Standard into Sample sample->mix standard ¹⁵N-Labeled Standard (Fmoc-[¹⁵N]Met-Peptide) standard->mix extract Sample Preparation (Extraction, Cleanup) mix->extract lcms LC-MS/MS Analysis extract->lcms xic Extract Ion Chromatograms (XIC for Labeled & Unlabeled) lcms->xic integrate Peak Area Integration xic->integrate ratio Calculate Peak Area Ratio (Unlabeled / Labeled) integrate->ratio concentration Determine Concentration (from Calibration Curve) ratio->concentration

Figure 2: Logic diagram for quantitative analysis using a ¹⁵N-labeled peptide standard.

Conclusion

The protocols and data presented in this application note provide a comprehensive guide for the mass spectrometry analysis of peptides containing Fmoc-Met-OH-¹⁵N. The detailed LC-MS/MS method allows for the robust identification and characterization of these labeled peptides. By following these procedures, researchers can confidently verify the identity of their synthetic peptides and utilize them as reliable internal standards for accurate quantification in various research and drug development applications. The predictable fragmentation pattern, with a +1 Da mass shift in the ¹⁵N-containing fragments, provides a clear signature for the successful incorporation of the stable isotope label.

References

Application Notes and Protocols for Site-Specific Isotopic Labeling with Fmoc-Met-OH-¹⁵N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific isotopic labeling of peptides and proteins is a powerful technique for elucidating protein structure, dynamics, and interactions. The incorporation of stable isotopes, such as ¹⁵N, at defined positions within a polypeptide chain allows for targeted analysis by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). This application note provides a detailed guide for the incorporation of N-α-Fmoc-L-methionine-¹⁵N (Fmoc-Met-OH-¹⁵N) into synthetic peptides using solid-phase peptide synthesis (SPPS). This enables the introduction of a ¹⁵N probe specifically at methionine residues, which are often involved in crucial biological processes including protein-protein interactions and enzymatic activity.

The protocols outlined below are intended for researchers familiar with standard peptide synthesis techniques. They cover the manual coupling of Fmoc-Met-OH-¹⁵N, cleavage of the labeled peptide from the resin, and subsequent analysis to confirm incorporation and determine isotopic enrichment.

Data Presentation

Successful incorporation of Fmoc-Met-OH-¹⁵N can be quantitatively assessed using high-resolution mass spectrometry. The isotopic enrichment is calculated by comparing the intensities of the mass isotopologues of the labeled peptide to the theoretical distribution.

Table 1: Quantitative Analysis of a Synthesized ¹⁵N-Methionine Labeled Peptide

ParameterDescriptionValue
Peptide Sequence Example peptide with one methionine residue.Ac-Gly-Ala-Val-¹⁵N-Met-Phe-Leu-NH₂
Expected Monoisotopic Mass (Unlabeled) Calculated monoisotopic mass of the peptide with natural abundance isotopes.722.38 Da
Expected Monoisotopic Mass (¹⁵N-Labeled) Calculated monoisotopic mass with one ¹⁵N atom.723.38 Da
Observed Monoisotopic Mass (¹⁵N-Labeled) Experimentally determined mass from MS analysis.723.39 Da
Isotopic Enrichment Percentage of the peptide population that has successfully incorporated the ¹⁵N label.>98%
Incorporation Efficiency Efficiency of the coupling reaction for the labeled amino acid.~99%
Overall Yield Final yield of the purified labeled peptide.65%

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) for Incorporation of Fmoc-Met-OH-¹⁵N

This protocol describes the manual coupling of Fmoc-Met-OH-¹⁵N onto a growing peptide chain on a solid support. It assumes the synthesis is performed on a 0.1 mmol scale.

Materials:

  • Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids

  • Fmoc-Met-OH-¹⁵N

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Cold diethyl ether

  • Peptide synthesis vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove all traces of piperidine.

  • Coupling of Fmoc-Met-OH-¹⁵N:

    • In a separate vial, dissolve 3-5 equivalents of Fmoc-Met-OH-¹⁵N and 3-5 equivalents of HBTU/HATU in DMF.

    • Add 6-10 equivalents of DIPEA to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated Fmoc-Met-OH-¹⁵N solution to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

    • Monitoring the Coupling Reaction: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or perform a double coupling.

  • Washing: After complete coupling, drain the reaction solution and wash the resin with DMF (3-5 times) and DCM (3 times).

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and isotopic incorporation of the purified peptide by mass spectrometry.

Protocol 2: Mass Spectrometry Analysis of ¹⁵N-Labeled Peptides

Procedure:

  • Sample Preparation: Dissolve a small amount of the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

  • Mass Spectrometry: Analyze the sample using a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Data Analysis:

    • Identify the peak corresponding to the monoisotopic mass of the ¹⁵N-labeled peptide.

    • Compare the observed isotopic distribution with the theoretical distribution for a peptide containing one ¹⁵N atom.

    • Calculate the isotopic enrichment by determining the ratio of the intensity of the labeled peptide peak to the sum of the intensities of the labeled and any residual unlabeled peptide peaks.

Visualizations

Methionine Salvage Pathway

The methionine salvage pathway is crucial for regenerating methionine from S-adenosylmethionine (SAM), a key methyl donor in numerous cellular processes. Understanding this pathway is important, as isotopic labels can be scrambled if the labeled amino acid is metabolized by the cell.

Methionine_Salvage_Pathway cluster_0 Polyamine Synthesis cluster_1 Methionine Salvage SAM S-Adenosylmethionine (SAM) dcSAM decarboxylated SAM SAM->dcSAM SAM Decarboxylase MTA 5'-Methylthioadenosine (MTA) dcSAM->MTA Spermidine/Spermine Synthase MTR 5'-Methylthioribose MTA->MTR MTA Phosphorylase MTA->MTR MTR_1P MTR-1-phosphate MTR->MTR_1P MTR Kinase MTRu_1P MTRu-1-phosphate MTR_1P->MTRu_1P Isomerase DK_MTP_1P DK-MTP-1-phosphate MTRu_1P->DK_MTP_1P Dehydratase KMTB 2-keto-4-methylthiobutyrate DK_MTP_1P->KMTB Enolase-Phosphatase Met Methionine KMTB->Met Transaminase

Caption: The Methionine Salvage Pathway, recycling MTA back to Methionine.

Experimental Workflow for NMR Analysis of a ¹⁵N-Methionine Labeled Protein

This workflow outlines the key steps from peptide synthesis to structural analysis using NMR.

Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_analysis Analysis & Characterization SPPS Solid-Phase Peptide Synthesis (Incorporate Fmoc-Met-OH-15N) Cleavage Cleavage from Resin SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification MS_confirm Mass Spectrometry (Confirm Mass & Enrichment) Purification->MS_confirm NMR_sample NMR Sample Preparation Purification->NMR_sample NMR_acq NMR Data Acquisition (e.g., 1H-15N HSQC) NMR_sample->NMR_acq NMR_analysis NMR Data Analysis (Structure, Dynamics, Interaction) NMR_acq->NMR_analysis

Caption: Workflow for synthesis and NMR analysis of a ¹⁵N-Met labeled peptide.

Troubleshooting & Optimization

Technical Support Center: Fmoc-Met-OH-15N Coupling in SPPS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the coupling of Fmoc-Met-OH-15N in Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Is the reactivity of this compound different from unlabeled Fmoc-Met-OH in SPPS?

A1: The isotopic labeling with 15N at the alpha-amino group does not significantly alter the chemical reactivity of the amino acid in terms of coupling efficiency or side reactions. The troubleshooting strategies for Fmoc-Met-OH are directly applicable to its 15N-labeled counterpart.

Q2: What are the most common side reactions associated with the incorporation of Methionine in Fmoc-SPPS?

A2: The primary side reactions involving Methionine are the oxidation of its thioether side chain to form Methionine sulfoxide (Met(O)) and S-alkylation, particularly during the final trifluoroacetic acid (TFA)-based cleavage from the resin.[1][2] These are acid-catalyzed reactions.[1][2]

Q3: Can the oxidation of Methionine occur during coupling steps?

A3: While less common than during final cleavage, oxidation of the Methionine side chain can occur during synthesis, especially with prolonged exposure to oxidizing agents or certain batches of solvents. Analysis of peptide fragments after several coupling cycles can reveal increasing levels of oxidation.[3]

Troubleshooting Guide

Issue 1: Low Coupling Efficiency or Incomplete Coupling

Symptoms:

  • Positive Kaiser test (blue/purple beads) after the coupling step, indicating free primary amines.

  • Presence of deletion sequences (peptide lacking the Met residue) in the final product upon analysis by HPLC and mass spectrometry.

Possible Causes & Solutions:

CauseRecommended Solution
Steric Hindrance While Met is not considered highly sterically hindered, difficult sequences or aggregation can impede coupling. Consider performing a "double coupling" by repeating the coupling step with fresh reagents.
Peptide Aggregation On-resin aggregation of the growing peptide chain can block reactive sites. Switch to a more effective solvent like N-methylpyrrolidone (NMP) or add a chaotropic salt. Coupling at a higher temperature can also disrupt aggregation.
Suboptimal Activation Standard activators may be insufficient for challenging sequences. Use more potent uronium/aminium (HATU, HCTU) or phosphonium (PyBOP) based coupling reagents.
Incomplete Fmoc Deprotection The N-terminal amine is not available for coupling if the previous Fmoc group is not fully removed. Extend the deprotection time or add 1-2% DBU to the piperidine solution.

Experimental Protocol: Double Coupling for this compound

  • First Coupling:

    • Swell the peptide-resin in DMF for 30-60 minutes.

    • Perform Fmoc deprotection using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF.

    • In a separate vessel, dissolve this compound (3-5 equivalents) and a suitable coupling reagent (e.g., HATU, 0.95 equivalents relative to the amino acid) in DMF.

    • Add a base such as DIPEA (2 equivalents relative to the amino acid).

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

  • Second Coupling:

    • Prepare a fresh solution of activated this compound as described in the first coupling step.

    • Add the fresh solution to the resin and allow it to react for another 1-2 hours.

  • Final Wash and Monitoring:

    • Wash the resin thoroughly with DMF.

    • Perform a Kaiser test to confirm the absence of free amines before proceeding to the next Fmoc deprotection step.

Issue 2: Oxidation of Methionine Side Chain

Symptoms:

  • Mass spectrometry analysis of the crude peptide shows a +16 Da mass shift, corresponding to the formation of Methionine sulfoxide (Met(O)).

  • The presence of diastereomers of Met(O) can lead to peak broadening or splitting in HPLC chromatograms.

Possible Causes & Solutions:

CauseRecommended Solution
Oxidation during Final Cleavage This is the most common cause due to the acidic environment.
Use of Scavengers in Cleavage Cocktail Add scavengers to the TFA cleavage cocktail to quench reactive carbocations and prevent oxidation. A common practice is to use a cleavage cocktail containing scavengers that protect sensitive amino acids.
Optimized Cleavage Cocktail for Met-containing Peptides For peptides containing Met, a specialized cleavage cocktail can be employed to minimize oxidation.

Experimental Protocol: Cleavage and Deprotection with an Optimized Cocktail

  • Peptide-Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage solution of TFA/anisole/trimethylsilyl chloride (TMSCl)/dimethyl sulfide (Me2S) containing 1 mg/mL of triphenylphosphine (PPh3). For peptides also containing Cysteine, triisopropylsilane (TIS) can be added.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Peptide Isolation: Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Issue 3: S-Alkylation of Methionine Side Chain

Symptoms:

  • Mass spectrometry analysis reveals a +56 Da mass shift, indicative of tert-butylation of the methionine sulfur atom.

Possible Causes & Solutions:

CauseRecommended Solution
Reaction with Carbocations during Cleavage During the TFA-mediated cleavage of side-chain protecting groups (e.g., t-butyl), reactive carbocations are generated that can alkylate the nucleophilic thioether of Methionine.
Use of Scavengers The addition of scavengers to the cleavage cocktail is crucial to trap these reactive carbocations. The optimized cleavage cocktail mentioned for preventing oxidation is also effective in reducing S-alkylation.

Visual Troubleshooting Workflows

Troubleshooting_Low_Coupling_Efficiency start Low Coupling Efficiency (Positive Kaiser Test) check_aggregation Is peptide aggregation suspected? start->check_aggregation check_activation Are you using a standard activator? check_aggregation->check_activation No change_solvent Change Solvent (e.g., NMP) or Increase Temperature check_aggregation->change_solvent Yes double_couple Perform Double Coupling check_activation->double_couple No potent_activator Use Potent Activator (e.g., HATU, HCTU) check_activation->potent_activator Yes end Re-evaluate Coupling double_couple->end change_solvent->end potent_activator->end

Caption: Troubleshooting workflow for low coupling efficiency.

Troubleshooting_Methionine_Side_Reactions start Peptide Cleavage Step check_met Does the peptide contain Methionine? start->check_met standard_cleavage Standard Cleavage Cocktail check_met->standard_cleavage No optimized_cleavage Use Optimized Cleavage Cocktail (with scavengers like TMSCl, PPh3) check_met->optimized_cleavage Yes analyze_oxidation Analyze for Oxidation (+16 Da) optimized_cleavage->analyze_oxidation analyze_alkylation Analyze for S-Alkylation (+56 Da) optimized_cleavage->analyze_alkylation

Caption: Logic for selecting cleavage conditions for Met-containing peptides.

References

Technical Support Center: Fmoc-Met-OH-15N Coupling Optimization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the coupling conditions of Fmoc-Met-OH-15N. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure successful peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the recommended coupling reagents for this compound?

A1: For routine couplings of Fmoc-Met-OH, standard reagents like HBTU and TBTU in the presence of a base such as N,N-Diisopropylethylamine (DIPEA) are effective.[1] However, for challenging sequences or to ensure high efficiency and minimize side reactions, more potent uronium salt reagents are recommended. HATU is often preferred over HBTU as it reacts faster and reduces the risk of epimerization.[2][3][4] COMU is another excellent choice, noted for its high efficiency, improved safety profile compared to benzotriazole-based reagents, and requirement of only one equivalent of base.[5]

Q2: Does the 15N isotope in this compound affect the coupling reaction?

A2: The presence of a 15N isotope at the alpha-amino position is not expected to significantly alter the chemical reactivity of the amino acid during standard solid-phase peptide synthesis (SPPS). The kinetic isotope effect for nitrogen is generally small and should not necessitate major changes to established coupling protocols. Any observed differences in coupling efficiency are more likely attributable to other factors like resin swelling, peptide aggregation, or reagent quality.

Q3: What is the most common side reaction involving methionine during peptide synthesis and how can it be prevented?

A3: The most prevalent side reaction is the oxidation of the methionine thioether side chain to methionine sulfoxide. This can occur during the synthesis or, more commonly, during the final acidolytic cleavage from the resin.

Prevention Strategies:

  • During Synthesis: Use high-quality, peroxide-free solvents (especially DMF) and minimize exposure of reagents to air.

  • During Cleavage: The most effective method is to include scavengers in the trifluoroacetic acid (TFA) cleavage cocktail. Common scavengers for preventing methionine oxidation include dithiothreitol (DTT) and thioanisole. A recently developed cleavage solution containing TMSCl and PPh3 has been shown to be highly effective at minimizing or even eliminating oxidation.

  • Alternative Strategy: In cases where oxidation is particularly problematic, one can intentionally use Fmoc-Met(O)-OH in the synthesis and then reduce the sulfoxide back to the thioether post-purification.

Q4: How can I monitor the completeness of the this compound coupling reaction?

A4: The most common method for real-time monitoring on the solid support is a qualitative colorimetric test.

  • Kaiser Test (Ninhydrin Test): This test detects free primary amines on the resin. A positive result (blue/purple color) indicates that the coupling is incomplete. A negative result (yellow/colorless) signifies that few to no free amines are present, indicating a successful coupling.

  • Post-Synthesis Analysis: The most definitive way to assess coupling success is to cleave a small amount of peptide from the resin and analyze the crude product by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). This will reveal the presence of any deletion sequences (missing the methionine residue), which would confirm incomplete coupling.

Troubleshooting Guide

This guide addresses common issues encountered during the coupling of this compound.

Issue Symptom(s) Potential Cause(s) Recommended Solution(s)
Incomplete Coupling - Positive Kaiser test after coupling.- Presence of Met-deletion sequences in LC-MS analysis of the crude product.1. Steric Hindrance: The growing peptide chain is sterically blocking the coupling site.2. Peptide Aggregation: The peptide-resin is aggregating, preventing reagent access.3. Poor Reagent Quality: Degraded amino acid, coupling reagents, or solvents.4. Suboptimal Activation: Insufficient activation of the this compound.1. Double Couple: After the initial coupling, wash the resin and repeat the coupling step with fresh reagents.2. Use a More Potent Reagent: Switch to HATU or COMU for activation.3. Change Solvent: Switch from DMF to N-Methyl-2-pyrrolidone (NMP) or add chaotropic salts to disrupt aggregation.4. Increase Temperature: Perform the coupling at a higher temperature (e.g., 45-50°C) to disrupt secondary structures.
Low Purity of Crude Peptide - Multiple unexpected peaks in the HPLC chromatogram.- Mass spec shows masses corresponding to side products.1. Methionine Oxidation: Formation of Met(O) during synthesis or cleavage.2. Racemization: Loss of stereochemical integrity at the alpha-carbon, especially with over-activation or strong bases.3. Incomplete Deprotection: Residual Fmoc group leading to truncated sequences.1. Optimize Cleavage Cocktail: Ensure an effective scavenger cocktail is used for cleavage (e.g., TFA/TIS/Water/Thioanisole).2. Control Base Equivalents: Use a hindered base like DIPEA or 2,4,6-collidine and avoid large excesses. Using HATU can also reduce racemization risk compared to HBTU.3. Optimize Deprotection: Ensure fresh 20% piperidine in DMF is used and increase deprotection time if necessary, monitoring for completion.
Poor Resin Swelling - Resin bed does not swell to the expected volume.- Clumping of resin beads.1. Inappropriate Solvent: The chosen solvent (e.g., DCM) may not be optimal for the resin type.2. Peptide Aggregation: The peptide chain is collapsing on the resin support.1. Use an Appropriate Swelling Solvent: Use DMF or NMP for polystyrene-based resins. Swell for at least 30-60 minutes before synthesis.2. Disrupt Aggregation: As above, switch to NMP or add structure-disrupting additives. Sonication can also help break up aggregated resin.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Fmoc-Amino Acids
ReagentStructureKey AdvantagesConsiderations
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate- Reliable and widely used- Cost-effective- Can be less effective for difficult couplings- Higher risk of racemization compared to HATU
HATU O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate- Faster reaction kinetics- Lower risk of racemization- Highly effective for sterically hindered amino acids- More expensive than HBTU- Excess reagent can cap the N-terminus
HCTU O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate- High coupling efficiency, similar to HATU- Reportedly less allergenic- Performance can be sequence-dependent
COMU 1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate- More efficient and safer than HBTU/HATU- Requires only 1 equivalent of base- Reaction can be monitored by color change- Higher cost
DIC/HOBt N,N'-Diisopropylcarbodiimide / Hydroxybenzotriazole- Low cost- HOBt additive effectively suppresses racemization- Forms insoluble diisopropylurea (DIU) byproduct which must be thoroughly washed away- Slower reaction times compared to uronium salts
Table 2: Recommended Reagent Equivalents for a Standard Coupling Reaction

Based on resin loading capacity (1.0 eq).

ReagentEquivalents (eq)
This compound3 - 5
Coupling Reagent (e.g., HATU)2.9 - 4.9 (should be slightly less than the amino acid)
Base (e.g., DIPEA, 2,4,6-collidine)6 - 10

Experimental Protocols

Protocol 1: Standard HATU-Mediated Coupling of this compound

This protocol is suitable for manual solid-phase peptide synthesis on a 0.1 mmol scale.

  • Resin Preparation:

    • Place the peptide-resin (0.1 mmol) in a reaction vessel.

    • Wash the resin with DMF (3 x 10 mL).

    • Perform Fmoc deprotection by treating the resin with 20% piperidine in DMF (1 x 2 min, 1 x 8 min).

    • Wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.

    • Perform a Kaiser test on a few beads to confirm the presence of free primary amines (a dark blue result is expected).

  • Amino Acid Activation:

    • In a separate vial, dissolve this compound (0.4 mmol, 4 eq) and HATU (0.39 mmol, 3.9 eq) in 2 mL of anhydrous DMF.

    • Add DIPEA (0.8 mmol, 8 eq) to the activation mixture.

    • Allow the solution to pre-activate for 1-2 minutes. The solution may change color.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature for 45-60 minutes.

    • Take a small sample of resin beads and perform a Kaiser test to monitor the reaction progress.

  • Washing and Capping (Optional):

    • Once the Kaiser test is negative (colorless/yellow beads), filter the reaction solution.

    • Wash the peptide-resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).

    • If the coupling was incomplete after an extended time or a second coupling, any unreacted amines can be "capped" using a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences.

  • Proceed to the next cycle of deprotection and coupling.

Visualizations

Experimental Workflow

experimental_workflow start Start: Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 kaiser1 Kaiser Test (Confirm Free Amine) wash1->kaiser1 activation Prepare Activation Mix: This compound + HATU + DIPEA in DMF kaiser1->activation Positive coupling Add Activation Mix to Resin (Couple for 45-60 min) activation->coupling kaiser2 Kaiser Test (Confirm Completion) coupling->kaiser2 wash2 Wash (DMF/DCM) next_cycle Proceed to Next Cycle wash2->next_cycle kaiser2->wash2 Negative troubleshoot Troubleshoot: Double Couple or Cap kaiser2->troubleshoot Positive troubleshoot->wash2

Caption: Workflow for a single coupling cycle of this compound using HATU.

Troubleshooting Logic: Incomplete Coupling

troubleshooting_logic cluster_solutions Recommended Actions start Kaiser Test is Positive (Incomplete Coupling) double_couple 1. Double Couple (Repeat coupling with fresh reagents) start->double_couple stronger_reagent 2. Use Stronger Reagent (Switch HBTU -> HATU/COMU) start->stronger_reagent change_conditions 3. Modify Conditions (Switch DMF -> NMP, Increase Temp) start->change_conditions check_reagents 4. Check Reagents (Use fresh, high-purity materials) start->check_reagents retest Retest with Kaiser double_couple->retest proceed Coupling Complete (Proceed to next step) retest->proceed Negative cap Cap Unreacted Amines (Use Acetic Anhydride) retest->cap Still Positive

Caption: Decision tree for troubleshooting an incomplete coupling reaction.

Side Reaction Pathway: Methionine Oxidation

side_reaction Met Methionine Residue R-S-CH₃ Met_O Methionine Sulfoxide R-S(=O)-CH₃ Met->Met_O Oxidizing Conditions (e.g., peroxides in solvent, air, acidolysis) Met_O->Met Reduction (Post-purification)

Caption: The primary side reaction pathway for methionine residues in SPPS.

References

Preventing side reactions with Fmoc-Met-OH-15N during synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the utilization of Fmoc-Met-OH-15N in solid-phase peptide synthesis (SPPS). This resource is tailored for researchers, scientists, and drug development professionals to navigate and troubleshoot potential side reactions, ensuring the successful synthesis of methionine-containing peptides.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions associated with the use of this compound during Fmoc-based solid-phase peptide synthesis?

The two main side reactions involving the methionine residue during Fmoc-SPPS are oxidation and S-alkylation.[1][2][3]

  • Oxidation: The thioether side chain of methionine is highly susceptible to oxidation, leading to the formation of methionine sulfoxide (Met(O)).[4] This results in an unexpected mass increase of +16 Da for each oxidized methionine residue.

  • S-alkylation: During the final acidic cleavage from the solid support, reactive carbocations (e.g., tert-butyl cations from protecting groups) can alkylate the nucleophilic sulfur atom of the methionine side chain. This is a common issue, particularly during trifluoroacetic acid (TFA)-based cleavage.

Q2: When are these side reactions most likely to occur?

While some oxidation can happen during the synthesis cycles, both oxidation and S-alkylation are predominantly acid-catalyzed reactions that primarily occur during the final cleavage and deprotection step with strong acids like TFA.

Q3: How can I prevent or minimize these side reactions?

The most effective method is to use a carefully formulated "cleavage cocktail" that includes scavengers. Scavengers are compounds added to the TFA mixture to quench reactive carbocations and can also act as reducing agents to prevent or reverse oxidation.

Q4: What are some recommended scavengers and cleavage cocktails for synthesizing peptides containing methionine?

Several scavengers and cocktails have been developed to mitigate side reactions with methionine. The choice often depends on the other amino acids present in the peptide sequence. Common scavengers include:

  • Triisopropylsilane (TIS): A mild reducing agent and an effective scavenger for tert-butyl cations.

  • 1,2-Ethanedithiol (EDT): A potent scavenger for tert-butyl cations.

  • Thioanisole: A scavenger that also helps in preventing oxidation.

  • Dimethylsulfide (DMS) and Ammonium Iodide (NH₄I): This combination is effective in reducing methionine sulfoxide back to methionine.

Specialized cleavage cocktails have been formulated for peptides with sensitive residues:

  • Reagent H: Specifically designed to minimize methionine side-chain oxidation.

  • Reagent K: A general cleavage reagent suitable for peptides containing Cys, Met, Trp, and Tyr.

  • Newer Formulations: Recent research has led to the development of cocktails containing trimethylsilyl chloride (TMSCl) and triphenylphosphine (PPh₃), which have shown high efficacy in eliminating oxidation.

Q5: Is it possible to reverse methionine oxidation if it has already occurred?

Yes, to some extent. Methionine sulfoxide can be reduced back to methionine. This can be achieved by using a cleavage cocktail containing reducing agents like ammonium iodide or by treating the purified peptide in solution with specific reducing agents.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered when using this compound.

Issue 1: Unexpected Mass Increase of +16 Da in the Final Peptide

  • Symptom: Mass spectrometry analysis of the crude peptide shows a significant peak corresponding to the target peptide mass +16 Da (or multiples of 16 for peptides with multiple methionine residues).

  • Likely Cause: Oxidation of one or more methionine residues to methionine sulfoxide (Met(O)).

  • Solutions:

    • Optimize Cleavage Cocktail: Use a freshly prepared cleavage cocktail containing scavengers known to reduce or prevent oxidation. Consider using Reagent H or a cocktail containing ammonium iodide.

    • Perform Cleavage Under Inert Atmosphere: To minimize oxidation from atmospheric oxygen, carry out the cleavage reaction under a nitrogen or argon atmosphere.

    • Use High-Purity Reagents: Ensure that all solvents and reagents, especially the ether used for precipitation, are free of peroxides.

    • Post-Cleavage Reduction: If oxidation has already occurred, the methionine sulfoxide can be reduced back to methionine.

Issue 2: Unexpected Mass Increase of +56 Da in the Final Peptide

  • Symptom: Mass spectrometry reveals a peak corresponding to the target peptide mass +56 Da.

  • Likely Cause: S-alkylation of the methionine side chain by a tert-butyl cation, a common side reaction during TFA-mediated cleavage.

  • Solutions:

    • Use an Effective Scavenger: Incorporate a high concentration of a scavenger that can efficiently trap tert-butyl cations, such as TIS or EDT, in your cleavage cocktail.

    • Optimize Scavenger Cocktail: For peptides with multiple sensitive residues, a combination of scavengers may be necessary. Reagent K, for instance, is a good starting point.

Issue 3: Low Yield of the Desired Peptide

  • Symptom: The final yield of the purified peptide is lower than expected.

  • Likely Cause: A combination of side reactions, incomplete cleavage, or peptide precipitation issues.

  • Solutions:

    • Review Cleavage Protocol: Ensure the cleavage time is sufficient for complete deprotection and cleavage from the resin. For some complex peptides, extended cleavage times may be necessary.

    • Optimize Precipitation: Ensure the peptide is fully precipitated from the cleavage mixture by using a sufficient volume of cold diethyl ether.

    • Analyze Crude Product: Before purification, analyze the crude product by HPLC and mass spectrometry to identify the extent of side product formation and optimize the purification strategy accordingly.

Data Presentation

Table 1: Comparison of Methionine Sulfoxide Formation with Different Cleavage Cocktails

Cleavage CocktailPercentage of Methionine Sulfoxide FormedReference
Reagent K15% - 55%
Reagent R15% - 55%
Reagent B15% - 55%
Reagent HNot Detected
Reagents K, R, or B + 1.5% w/w NH₄INot Detected

Experimental Protocols

Protocol 1: Cleavage with Reagent H to Minimize Methionine Oxidation

  • Resin Preparation: After synthesis, wash the peptidyl-resin thoroughly with dichloromethane (DCM) and dry it under vacuum.

  • Cleavage Cocktail Preparation: Prepare Reagent H with the following composition:

    • Trifluoroacetic acid (TFA): 81%

    • Phenol: 5%

    • Thioanisole: 5%

    • 1,2-Ethanedithiol (EDT): 2.5%

    • Water: 3%

    • Dimethylsulfide (DMS): 2%

    • Ammonium iodide (NH₄I): 1.5% (w/w)

  • Cleavage Reaction: Add the freshly prepared Reagent H to the dried peptidyl-resin. Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.

  • Peptide Isolation: Centrifuge the suspension to pellet the peptide. Wash the peptide pellet with cold diethyl ether and then dry it under vacuum.

Visualizations

experimental_workflow Experimental Workflow for Preventing Methionine Side Reactions start Start with this compound synthesis Iterative Fmoc-SPPS Cycles start->synthesis resin Peptidyl-Resin synthesis->resin cleavage Treat Resin with Cocktail (2-3 hours, RT) resin->cleavage cocktail Prepare Cleavage Cocktail (e.g., Reagent H) cocktail->cleavage precipitation Precipitate with Cold Ether cleavage->precipitation analysis Analyze Crude Peptide (HPLC, Mass Spectrometry) precipitation->analysis purification Purify Target Peptide analysis->purification

Caption: Workflow for peptide synthesis and cleavage to prevent methionine side reactions.

troubleshooting_logic Troubleshooting Logic for this compound Side Reactions start Analyze Crude Peptide (Mass Spectrometry) mass_check Unexpected Mass? start->mass_check mass_plus_16 Mass +16 Da? mass_check->mass_plus_16 Yes success No Major Side Products Proceed to Purification mass_check->success No mass_plus_56 Mass +56 Da? mass_plus_16->mass_plus_56 No oxidation Probable Cause: Methionine Oxidation mass_plus_16->oxidation Yes alkylation Probable Cause: S-tert-butylation mass_plus_56->alkylation Yes mass_plus_56->success No solution_ox Solution: - Use Reagent H or add NH4I - Cleave under inert atmosphere - Post-synthesis reduction oxidation->solution_ox solution_alk Solution: - Use effective scavengers (TIS, EDT) - Optimize scavenger cocktail alkylation->solution_alk

Caption: Troubleshooting decision tree for identifying and resolving methionine side reactions.

References

Technical Support Center: Troubleshooting Peptide Synthesis with Fmoc-Met-OH-15N

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated technical support center for troubleshooting issues encountered during solid-phase peptide synthesis (SPPS) using Fmoc-Met-OH-15N. This resource is designed for researchers, scientists, and drug development professionals to rapidly diagnose and resolve common problems that can lead to low peptide yields and impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield when using this compound?

Low peptide yield in SPPS can arise from several factors. The most common culprits include incomplete deprotection of the Fmoc group, poor coupling efficiency, and side reactions involving the methionine residue.[1] Specifically for methionine-containing peptides, two side reactions during the final cleavage step are major contributors to low yield: oxidation of the thioether side chain and S-alkylation.[2][3]

Q2: Does the 15N isotopic label on this compound affect its reactivity or cause specific side reactions?

No, the 15N stable isotope label does not alter the chemical reactivity of the methionine residue.[] The troubleshooting strategies for this compound are identical to those for its unlabeled counterpart. Any issues with low yield are almost certainly due to the inherent chemical properties of methionine and standard SPPS challenges.

Q3: My crude peptide's mass spectrometry (MS) analysis shows peaks at +16 Da and +32 Da from the expected mass. What are these?

These mass additions are characteristic of methionine oxidation.[5]

  • +16 Da: Corresponds to the formation of methionine sulfoxide (Met(O)). This is a common side reaction that can occur during synthesis but is most prevalent during final acidolytic cleavage.

  • +32 Da: Corresponds to the formation of methionine sulfone (Met(O2)). This is a result of further oxidation and is generally irreversible.

Q4: I see an unexpected mass of +56 Da in my crude product. What could this be?

A mass addition of +56 Da strongly suggests S-alkylation, specifically the S-tert-butylation of the methionine side chain. This side reaction occurs during the final trifluoroacetic acid (TFA) cleavage step, where tert-butyl cations generated from side-chain protecting groups (like Boc or tBu) are captured by the nucleophilic thioether of methionine.

Q5: What is a "difficult sequence" and could it be the cause of my low yield?

A "difficult sequence" is a peptide chain prone to forming stable secondary structures (e.g., β-sheets) on the resin, leading to aggregation. This aggregation blocks reactive sites, leading to incomplete Fmoc-deprotection and poor coupling. While methionine itself is not particularly bulky, sequences rich in hydrophobic residues like Val, Ile, and Leu can be difficult to synthesize.

Troubleshooting Guides

Issue 1: Low final yield with significant +16 Da and/or +56 Da impurities in MS.
  • Symptom: The primary product is the desired peptide, but the overall yield is low, and MS analysis shows major peaks corresponding to methionine oxidation (+16 Da) and/or S-tert-butylation (+56 Da).

  • Root Cause: Inadequate scavenging of reactive species during the final TFA cleavage. The thioether side chain of methionine is highly susceptible to oxidation and alkylation by carbocations generated during deprotection.

  • Solution: Optimize your cleavage cocktail by adding or increasing the concentration of scavengers. Thio-scavengers are particularly important for protecting methionine.

Table 1: Recommended Cleavage Cocktails for Methionine-Containing Peptides

Cocktail Components (v/v/w)Target Side ReactionNotes
95% TFA, 2.5% Water, 2.5% TISGeneral PurposeStandard cocktail, may not be sufficient to fully protect Met.
94% TFA, 2.5% Water, 2.5% EDT, 1% TISOxidationEthanedithiol (EDT) is an excellent scavenger for preventing Met oxidation.
90% TFA, 5% Thioanisole, 3% EDT, 2% AnisoleOxidation & AlkylationA robust cocktail for suppressing both oxidation and tert-butylation.
TFA, Anisole, Me2S, TIS, TMSCl, PPh3Oxidation & AlkylationA recently developed cocktail shown to be highly effective at eradicating oxidation.

TFA: Trifluoroacetic Acid; TIS: Triisopropylsilane; EDT: 1,2-Ethanedithiol

Issue 2: Synthesis stops or yield drops significantly after coupling this compound.
  • Symptom: A positive Kaiser test (blue beads) after the coupling step for this compound, indicating free amines. Subsequent steps result in truncated sequences, confirmed by MS analysis of a test cleavage.

  • Root Cause: This points to either poor coupling efficiency or peptide aggregation on the resin, which hinders access to the N-terminus.

  • Solutions:

    • Double Couple: Repeat the coupling step with a fresh solution of activated this compound.

    • Use a More Powerful Coupling Reagent: Switch from standard reagents like HBTU to more potent ones like HATU or COMU.

    • Disrupt Aggregation: If aggregation is suspected (common in hydrophobic sequences), try switching the solvent to N-methylpyrrolidone (NMP) or adding chaotropic salts.

    • Increase Temperature: Performing the coupling at a higher temperature (e.g., 50°C) can help overcome aggregation and improve coupling kinetics.

Experimental Protocols

Protocol 1: Test Cleavage and Analysis

This protocol is used to assess the quality of the peptide while it is still on the resin, helping to diagnose issues like truncation or side-chain protection problems without consuming the entire batch.

  • Sample Collection: Carefully withdraw a small amount of the dried peptide-resin (approx. 5-10 mg) from the main synthesis vessel.

  • Cleavage: Place the resin in a 1.5 mL microcentrifuge tube. Add 200 µL of a suitable cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS).

  • Incubation: Allow the cleavage to proceed for 2-3 hours at room temperature, vortexing occasionally.

  • Precipitation: After incubation, add 1 mL of cold diethyl ether to the tube to precipitate the cleaved peptide.

  • Pelleting: Centrifuge the mixture for 2 minutes at high speed to pellet the peptide.

  • Washing: Carefully decant the ether. Wash the peptide pellet twice with cold diethyl ether, centrifuging each time.

  • Drying: After the final wash, allow the peptide pellet to air-dry to remove residual ether.

  • Analysis: Dissolve the dried peptide in an appropriate solvent (e.g., 50% acetonitrile/water with 0.1% TFA) and analyze by LC-MS to determine the molecular weight and identify any byproducts.

Visualizations

G cluster_start cluster_analysis Initial Analysis cluster_diagnosis Diagnosis cluster_solution Solution Pathways start Low Peptide Yield with this compound test_cleavage Perform Test Cleavage & LC-MS Analysis start->test_cleavage ms_analysis Analyze MS Data test_cleavage->ms_analysis incomplete_coupling Incomplete Coupling/ Truncation Detected ms_analysis->incomplete_coupling Target mass absent or minor met_side_reactions Mass Adducts (+16, +56 Da) Detected ms_analysis->met_side_reactions Target mass present with adducts coupling_solutions Optimize Coupling: - Double Couple - Change Reagent/Solvent - Increase Temperature incomplete_coupling->coupling_solutions cleavage_solutions Optimize Cleavage: - Add Scavengers (EDT, Thioanisole) - Use Optimized Cocktail met_side_reactions->cleavage_solutions

Caption: Troubleshooting workflow for low yield in peptide synthesis involving this compound.

G cluster_oxidation Oxidation Pathway cluster_alkylation Alkylation Pathway Met Methionine Side Chain (-CH2-CH2-S-CH3) Met_O Methionine Sulfoxide (Met-O) Mass +16 Da Met->Met_O Met_tBu S-tert-butyl Sulfonium Ion Mass +56 Da Met->Met_tBu Met_O2 Methionine Sulfone (Met-O2) Mass +32 Da (Irreversible) Met_O->Met_O2 Further Oxidation TFA TFA Cleavage (generates R+) TFA->Met tert-butyl cation (R+) Oxidants Oxidizing Agents (e.g., air, peroxides) Oxidants->Met

Caption: Common side reactions of the methionine side chain during Fmoc-SPPS cleavage.

References

Technical Support Center: Purification of 15N-Labeled Methionine-Containing Peptides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 15N-labeled methionine-containing peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: Why is purifying peptides containing 15N-labeled methionine so challenging?

A1: The primary challenge stems from the susceptibility of the methionine thioether side chain to oxidation.[1][2] This can occur at various stages, including synthesis, cleavage from the resin, purification, and storage.[1][2] The resulting methionine sulfoxide (+16 Da) and methionine sulfone (+32 Da) impurities are often difficult to separate from the desired peptide.[2] Additionally, while 15N-labeled peptides are intended to have identical physicochemical properties to their unlabeled counterparts, slight differences in chromatographic retention times have been observed, which can add a layer of complexity to purification.

Q2: What are the signs of methionine oxidation in my peptide sample?

A2: The most common indicator of methionine oxidation is the appearance of one or more additional peaks in your HPLC chromatogram that elute earlier than the main product peak. This is because the oxidized forms (methionine sulfoxide and sulfone) are more polar than the native methionine. Mass spectrometry (MS) analysis will reveal peaks with a mass increase of +16 Da (sulfoxide) or +32 Da (sulfone) relative to the expected mass of your peptide.

Q3: Does the 15N-label itself affect the purification process?

A3: The 15N label has a minimal direct impact on the purification process itself, as the physicochemical properties of the labeled and unlabeled peptides are nearly identical. However, incomplete labeling can broaden the isotope clusters in mass spectra, making it more challenging to identify the monoisotopic peak and accurately assess purity. It is also important to note that labeled and unlabeled peptides cannot be separated by HPLC, so high isotopic purity of the starting materials is crucial.

Q4: Can I reverse methionine oxidation once it has occurred?

A4: Yes, methionine sulfoxide can often be reduced back to methionine. A common method involves treating the peptide with a reducing agent system such as ammonium iodide and dimethyl sulfide. However, it's important to note that some common reducing agents like DTT and TCEP are not effective at reducing methionine sulfoxide.

Troubleshooting Guides

Issue 1: Multiple Peaks Observed in HPLC, with MS indicating +16 Da mass shift.
  • Problem: Your 15N-labeled methionine-containing peptide is likely oxidized to methionine sulfoxide.

  • Root Causes & Solutions:

    • Oxidation during Cleavage: The acidic conditions of cleavage can promote oxidation.

      • Solution: Incorporate scavengers into your cleavage cocktail. Dithiothreitol (DTT) or the use of specialized cocktails like Reagent K can help minimize oxidation.

    • On-Column Oxidation: Metal ions present in the HPLC system, particularly in the column frits, can catalyze oxidation during the purification run.

      • Solution: Add a chelating agent like EDTA to your mobile phases to sequester metal ions.

    • Oxidation During Storage: Peptides can oxidize over time, especially when stored in solution.

      • Solution: Store your peptide as a lyophilized powder at -20°C or -80°C. If it must be in solution, use degassed buffers and consider adding an antioxidant.

Issue 2: Poor Solubility and Aggregation of the Peptide.
  • Problem: The peptide is difficult to dissolve and purify, leading to low yields. This is common with hydrophobic and aggregation-prone peptides.

  • Root Causes & Solutions:

    • Inherent Peptide Properties: The amino acid sequence may predispose the peptide to aggregation.

      • Solution (Proactive): A two-step synthesis approach can be employed where methionine is intentionally oxidized to the more polar methionine sulfoxide before purification. This improves solubility and facilitates HPLC purification. The sulfoxide is then reduced back to methionine post-purification.

Issue 3: Broad or Unresolved Peaks During HPLC Purification.
  • Problem: Difficulty in achieving baseline separation of the target peptide from impurities.

  • Root Causes & Solutions:

    • Suboptimal HPLC Method: The gradient, flow rate, or column chemistry may not be suitable for your specific peptide.

      • Solution: Experiment with different gradients (e.g., shallower gradients for better resolution), alternative C18 columns, or different buffer systems.

    • Co-elution of Labeled and Unlabeled Species: If isotopic labeling is incomplete, the resulting mixture can contribute to peak broadening, although distinct peaks for labeled and unlabeled peptides are not expected.

      • Solution: Ensure high isotopic enrichment of your starting materials. Characterize the isotopic incorporation percentage using mass spectrometry.

Quantitative Data Summary

The following tables provide a quick reference for the expected mass shifts due to common modifications and their general impact on HPLC retention time.

Table 1: Common Modifications and Mass Shifts

Modification Mass Shift (Da) Common Cause
Methionine Sulfoxide +16 Oxidation
Methionine Sulfone +32 Further oxidation
Incomplete Deprotection (e.g., tBu) +56 Incomplete removal of protecting groups

| Deletion | Varies | Incomplete coupling during synthesis |

Table 2: Impact of Methionine Oxidation on Reversed-Phase HPLC

Peptide Species Relative Polarity Expected Change in Retention Time
Native Methionine Peptide Baseline N/A
Methionine Sulfoxide Peptide More Polar Elutes Earlier

| Methionine Sulfone Peptide | Even More Polar | Elutes Even Earlier |

Experimental Protocols

Protocol 1: Reduction of Oxidized Methionine

This protocol is adapted for the post-purification reduction of methionine sulfoxide back to methionine.

  • Dissolve the Peptide: Dissolve the lyophilized, oxidized peptide in a suitable buffer (e.g., 0.1 M Tris-HCl, pH 7.5).

  • Prepare Reducing Solution: Prepare a solution of ammonium iodide and dimethyl sulfide.

  • Add Reducing Agent: Add the reducing agent solution to the dissolved peptide. A common concentration is a 10-fold molar excess of the reducing agents relative to the peptide.

  • Incubate: Allow the reaction to proceed at room temperature. The required time can vary from a few hours to overnight, depending on the peptide and the extent of oxidation.

  • Monitor Progress: Monitor the reduction by taking aliquots at different time points and analyzing them by HPLC and MS. Look for the disappearance of the +16 Da peak and the increase of the target peptide peak.

  • Re-purify: Once the reduction is complete, purify the peptide using standard RP-HPLC methods to remove the reducing agents and any remaining impurities.

Visualized Workflows

experimental_workflow cluster_synthesis Peptide Synthesis & Cleavage cluster_analysis Analysis & Purification cluster_troubleshooting Troubleshooting synthesis SPPS with 15N-Met cleavage Acidic Cleavage + Scavengers synthesis->cleavage analysis1 Crude Analysis (HPLC/MS) cleavage->analysis1 purification RP-HPLC analysis1->purification analysis2 Fraction Analysis (HPLC/MS) purification->analysis2 decision Purity OK? analysis2->decision oxidation_detected Oxidation Detected decision->oxidation_detected No lyophilization Lyophilization decision->lyophilization Yes reduction Reduction Step oxidation_detected->reduction repurify Re-purification reduction->repurify repurify->analysis2

Caption: Workflow for synthesis, purification, and troubleshooting of 15N-Met peptides.

logical_relationship start Start Purification hplc Run RP-HPLC start->hplc check_peaks Analyze Chromatogram hplc->check_peaks single_peak Single Target Peak check_peaks->single_peak Yes multiple_peaks Multiple Peaks check_peaks->multiple_peaks No ms_analysis Analyze Fractions by MS single_peak->ms_analysis multiple_peaks->ms_analysis check_mass Mass = Expected? ms_analysis->check_mass mass_ok Pool Fractions & Lyophilize check_mass->mass_ok Yes mass_plus_16 Oxidation (+16 Da) Impurity check_mass->mass_plus_16 No troubleshoot Implement Troubleshooting (e.g., Reduction Protocol) mass_plus_16->troubleshoot

Caption: Decision tree for troubleshooting methionine oxidation during purification.

References

Technical Support Center: Addressing Incomplete Fmoc Deprotection in 15N-Methionine Peptides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to address specific challenges encountered during their experiments, with a focus on incomplete Fmoc deprotection in peptides containing 15N-labeled methionine.

Frequently Asked Questions (FAQs)

Q1: What is incomplete Fmoc deprotection and what are its consequences?

Incomplete Fmoc deprotection is the failure to completely remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminal amine of the growing peptide chain during SPPS.[1] This prevents the subsequent amino acid from coupling, leading to the formation of deletion sequences, which are peptides missing one or more amino acids.[1] These impurities can be challenging to separate from the target peptide, resulting in lower overall yield and purity.[1]

Q2: Are 15N-methionine containing peptides more prone to incomplete Fmoc deprotection?

While the isotopic labeling of methionine with 15N does not inherently alter the chemical reactivity of the N-terminal Fmoc group, methionine-containing peptides can be susceptible to other side reactions, such as oxidation and S-alkylation, particularly during the final cleavage step.[2][3] Although not directly related to Fmoc deprotection, these side reactions can complicate the synthesis and purification process. The primary causes of incomplete Fmoc deprotection are generally sequence-dependent and related to factors like steric hindrance and peptide aggregation, which can occur in any peptide synthesis.

Q3: What are the main causes of incomplete Fmoc deprotection?

Several factors can lead to inefficient Fmoc removal:

  • Peptide Aggregation: As the peptide chain elongates, it can form secondary structures like β-sheets, which can physically hinder the deprotection reagent from accessing the Fmoc group. This is a common issue in sequences with repeating hydrophobic residues.

  • Steric Hindrance: Bulky amino acid side chains near the N-terminus can sterically block the approach of the piperidine base.

  • Suboptimal Reagents and Protocols: The use of degraded or impure reagents, such as the piperidine solution, can decrease deprotection efficiency. Incorrect reaction times, temperatures, or reagent concentrations can also lead to incomplete removal.

  • Poor Resin Swelling: Inadequate swelling of the solid support resin can restrict reagent access to the growing peptide chains.

Q4: How can I detect incomplete Fmoc deprotection?

Several methods are available to monitor the completeness of the Fmoc deprotection step:

  • Qualitative Colorimetric Tests: The Kaiser (ninhydrin) test is widely used to detect free primary amines. A positive result (blue color) indicates successful deprotection, while a negative result (yellow or no color change) suggests the Fmoc group is still attached.

  • UV-Vis Spectrophotometry: The removal of the Fmoc group by piperidine releases dibenzofulvene (DBF), which forms an adduct with piperidine that can be monitored by its absorbance at approximately 301-312 nm. Automated peptide synthesizers often use this method to ensure complete deprotection.

  • High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS): Analysis of a cleaved aliquot of the peptide can reveal the presence of the desired peptide and any deletion sequences or Fmoc-protected peptides.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving issues with incomplete Fmoc deprotection.

Problem: HPLC/MS analysis of the crude peptide shows significant deletion sequences, or the Kaiser test is negative after the deprotection step.

This is a classic indication of incomplete Fmoc deprotection. Follow the steps below to troubleshoot this issue.

Troubleshooting Workflow

G cluster_0 start Start: Incomplete Deprotection Detected check_reagents Step 1: Verify Reagents - Fresh 20% piperidine in DMF? - High-quality solvents? start->check_reagents check_protocol Step 2: Review Protocol - Deprotection time sufficient? - Adequate reagent volume? - Proper resin swelling? check_reagents->check_protocol Reagents OK end Resolution: Complete Deprotection check_reagents->end Reagents Faulty (Replace & Retry) modify_deprotection Step 3: Modify Deprotection Protocol - Extend deprotection time? - Perform a second deprotection? - Increase temperature? check_protocol->modify_deprotection Protocol OK check_protocol->end Protocol Error (Correct & Retry) stronger_base Step 4: Use Stronger Base - Add 1-2% DBU? - Use alternative base like piperazine? modify_deprotection->stronger_base Still Incomplete modify_deprotection->end Problem Solved stronger_base->end Problem Solved

Caption: A stepwise workflow for troubleshooting incomplete Fmoc deprotection.

Detailed Troubleshooting Steps
Step Action Rationale Notes
1. Verify Reagents Check the freshness and quality of your deprotection solution (e.g., 20% piperidine in DMF).Degraded piperidine can lead to reduced deprotection efficiency.Always use freshly prepared deprotection solutions.
2. Review Synthesis Protocol Double-check the deprotection times and reagent volumes used for each cycle. Ensure the resin was properly swelled before starting the synthesis.Inadequate reaction time or poor reagent access due to insufficient swelling are common causes of incomplete reactions.For "difficult" sequences, standard protocols may not be sufficient.
3. Modify Deprotection Protocol If initial checks do not resolve the issue, consider the following modifications: - Extend Deprotection Time: Increase the deprotection time or perform a second deprotection step. - Increase Temperature: Gently warming the reaction to 30-35°C can help disrupt secondary structures.Longer reaction times or elevated temperatures can improve deprotection kinetics for sterically hindered or aggregated sequences.Be cautious with increased temperature as it can promote side reactions like aspartimide formation.
4. Use a Stronger Base For particularly difficult sequences, consider adding a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) at 1-2% to your piperidine solution.DBU is more effective than piperidine for sterically hindered residues.DBU can increase the risk of side reactions, so it should be used judiciously.

Experimental Protocols

Standard Fmoc Deprotection Protocol

This protocol describes a typical manual Fmoc deprotection step in SPPS.

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin.

  • Reaction: Agitate the mixture at room temperature for 10-20 minutes.

  • Drain and Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the fulvene-piperidine adduct.

  • Monitoring (Optional): Collect the filtrate from the deprotection step and measure the absorbance at ~301 nm to monitor the release of the Fmoc-adduct.

Protocol for "Difficult" Sequences

This protocol is recommended for sequences prone to aggregation or steric hindrance.

  • First Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF. Agitate for 15-30 minutes.

  • Drain and Wash: Drain the deprotection solution and wash with DMF (2 times).

  • Second Deprotection: Add a fresh solution of 20% piperidine in DMF and agitate for another 15-30 minutes.

  • Final Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to ensure all reagents are removed.

  • Confirmation: Perform a Kaiser test to confirm the presence of a free primary amine.

Kaiser Test (Ninhydrin Test) Protocol

This test confirms the presence of free primary amines after deprotection.

  • Prepare Reagents:

    • Reagent A: 5 g ninhydrin in 100 mL ethanol.

    • Reagent B: 80 g phenol in 20 mL ethanol.

    • Reagent C: 2 mL of 0.001 M KCN diluted in 98 mL pyridine.

  • Sample Collection: Take a small sample of the peptide-resin (a few beads) and place it in a small glass test tube.

  • Add Reagents: Add 2-3 drops of each reagent (A, B, and C) to the test tube.

  • Heat: Heat the test tube at 100°C for 5 minutes.

  • Observe Color:

    • Dark Blue Beads/Solution: Positive result, indicating successful deprotection.

    • Yellow/Brown/No Color Change: Negative result, indicating incomplete deprotection.

Signaling Pathways and Workflows

Fmoc Deprotection Reaction Mechanism

G cluster_0 fmoc_peptide Fmoc-Peptide-Resin intermediate Carbanion Intermediate fmoc_peptide->intermediate + Piperidine piperidine Piperidine (Base) dbf Dibenzofulvene (DBF) intermediate->dbf β-elimination deprotected_peptide Deprotected Peptide-Resin (Free Amine) intermediate->deprotected_peptide dbf_adduct DBF-Piperidine Adduct dbf->dbf_adduct + Piperidine

Caption: The reaction mechanism of Fmoc deprotection by piperidine.

Decision Tree for Deprotection Strategy

G cluster_0 start Start: New Peptide Synthesis is_difficult Is the sequence known to be 'difficult'? start->is_difficult standard_protocol Use Standard Deprotection Protocol is_difficult->standard_protocol No difficult_protocol Use 'Difficult Sequence' Deprotection Protocol is_difficult->difficult_protocol Yes monitor Monitor Deprotection (e.g., Kaiser Test) standard_protocol->monitor difficult_protocol->monitor is_complete Is deprotection complete? monitor->is_complete proceed Proceed to Next Coupling is_complete->proceed Yes troubleshoot Go to Troubleshooting Guide is_complete->troubleshoot No

Caption: A decision tree for selecting an appropriate Fmoc deprotection strategy.

References

Technical Support Center: Minimizing Racemization of Fmoc-Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing racemization of Fmoc-amino acids during the activation step of peptide synthesis. While the focus is on Fmoc-Met-OH-15N, the principles and strategies discussed are broadly applicable to other Fmoc-amino acids.

Troubleshooting Guide

Issue: Significant Diastereomeric Impurity Detected Post-Coupling

If you observe a significant level of a diastereomeric impurity in your peptide, it is highly likely that racemization of the most recently coupled amino acid has occurred. The following steps will guide you through troubleshooting and mitigating this issue.

Q1: I've detected a diastereomeric impurity after coupling this compound. What is the most likely cause?

A1: A diastereomeric impurity strongly suggests that racemization of the this compound has occurred during the activation and coupling steps. Racemization is the loss of stereochemical integrity at the alpha-carbon of the amino acid, leading to the incorporation of both the L- and D-isomers into your peptide sequence. This is a common side reaction in peptide synthesis, particularly during the carboxyl group activation.[1][2][3]

Q2: How can I confirm that the observed impurity is a result of racemization?

A2: To confirm racemization, you will need to use an analytical technique that can separate diastereomers. Chiral high-performance liquid chromatography (HPLC) is the most common method. You would typically hydrolyze a small sample of the purified peptide and analyze the resulting amino acids on a chiral column to determine the ratio of L- to D-methionine.

Q3: What are the key factors influencing racemization during the activation of this compound?

A3: Several factors during the activation and coupling steps can significantly influence the extent of racemization:

  • Coupling Reagents: The choice of coupling reagent is critical. Carbodiimides, if used alone, can lead to higher levels of racemization.[3]

  • Additives: The absence of racemization-suppressing additives is a major contributor.

  • Base: The type and amount of base used can promote racemization. Stronger, less sterically hindered bases generally increase the risk.[2]

  • Temperature: Higher reaction temperatures accelerate the rate of racemization.

  • Pre-activation Time: Prolonged pre-activation of the amino acid before addition to the resin can increase racemization.

  • Solvent: The polarity of the solvent can have an effect, although this is often constrained by other experimental requirements.

While there is no specific literature detailing the racemization of 15N-labeled Fmoc-Met-OH, the general principles of amino acid racemization apply.

Frequently Asked Questions (FAQs)

Activation and Coupling

Q4: Which coupling reagents are best for minimizing racemization of sensitive amino acids like this compound?

A4: For sensitive amino acids, it is highly recommended to use a coupling reagent in combination with a racemization-suppressing additive.

  • Carbodiimides + Additives: Combinations like Diisopropylcarbodiimide (DIC) with Oxyma Pure or 1-hydroxybenzotriazole (HOBt) are very effective at minimizing racemization.

  • Onium Salts: Aminium/uronium and phosphonium salt-based reagents such as HATU, HBTU, and PyBOP are generally efficient but should also be used with care, as they require a base for activation which can contribute to racemization. For couplings where there is a high risk of racemization, using a weaker base is advisable.

Q5: What is the role of additives like Oxyma Pure, HOBt, and HOAt?

A5: Additives like Oxyma Pure, HOBt (1-hydroxybenzotriazole), and HOAt (1-hydroxy-7-azabenzotriazole) are crucial for suppressing racemization. During the activation step with a coupling reagent (especially carbodiimides), these additives react with the activated amino acid to form an active ester. This active ester is more stable and less prone to forming the oxazolone intermediate, which is the primary pathway for racemization.

Q6: Which base should I use, and how much is necessary?

A6: The choice of base and its stoichiometry are critical.

  • Base Type: Sterically hindered bases are preferred as they are less likely to abstract the alpha-proton of the activated amino acid. 2,4,6-collidine (TMP) is often recommended over more common bases like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) when racemization is a concern.

  • Stoichiometry: Use the minimum amount of base required for the reaction to proceed efficiently. An excess of base will increase the risk of racemization.

Experimental Conditions

Q7: How does temperature affect racemization, and what is the optimal temperature for coupling?

A7: Higher temperatures increase the rate of most chemical reactions, including the side reaction of racemization. Therefore, to minimize racemization, it is generally advisable to perform the coupling reaction at a lower temperature. Starting the coupling at 0°C and then allowing the reaction to slowly warm to room temperature is a common strategy. For microwave-assisted peptide synthesis, using a lower coupling temperature can significantly reduce racemization of sensitive residues.

Q8: How long should I pre-activate the this compound before adding it to the resin?

A8: Minimize the pre-activation time. The longer the activated amino acid exists in solution before it reacts with the N-terminal amine of the peptide, the greater the opportunity for racemization to occur. Ideally, the activation should be performed in situ or with a very short pre-activation time (1-5 minutes) before the mixture is added to the deprotected peptide-resin.

Q9: Does the solvent choice impact racemization?

A9: The solvent can play a role, with some studies suggesting that less polar solvents may reduce racemization. However, the choice of solvent is often dictated by the solubility of the reagents and the swelling of the resin. N,N-Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are the most common solvents in solid-phase peptide synthesis. Ensuring the use of high-purity, anhydrous solvents is crucial.

Data Summary

The following table summarizes the relative effectiveness of different reagent combinations in minimizing racemization during peptide coupling. This data is based on general findings in peptide synthesis literature.

Coupling ReagentAdditiveBaseRelative Racemization Risk
DIC/DCCNone-High
DIC/DCCHOBtNMMLow
DIC/DCCOxyma PureNMMVery Low
HATU-DIPEAModerate
HATU-2,4,6-CollidineLow
HBTU-DIPEAModerate
HBTU-2,4,6-CollidineLow
PyBOP-DIPEAModerate

Experimental Protocols

Protocol: Low-Racemization Coupling of Fmoc-Amino Acids

This protocol provides a general guideline for minimizing racemization during the coupling of an Fmoc-amino acid on a solid support.

1. Materials:

  • Fmoc-protected amino acid (e.g., this compound)

  • Solid-phase synthesis resin with N-terminal deprotected peptide

  • Coupling reagent (e.g., DIC)

  • Racemization-suppressing additive (e.g., Oxyma Pure)

  • Base (e.g., 2,4,6-collidine or NMM)

  • High-purity solvent (e.g., DMF)

  • Reaction vessel

2. Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide is fully deprotected and the resin is thoroughly washed with DMF.

  • Reagent Solution Preparation: In a separate vessel, dissolve 3-5 equivalents of the Fmoc-amino acid and 3-5 equivalents of Oxyma Pure in DMF.

  • Activation and Coupling:

    • Add 3-5 equivalents of DIC to the amino acid/Oxyma Pure solution.

    • If a base is required, add 1-2 equivalents of 2,4,6-collidine or NMM.

    • Allow the mixture to pre-activate for a short period (1-2 minutes).

    • Immediately add the activation mixture to the washed and deprotected peptide-resin.

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours, or until the reaction is complete as monitored by a colorimetric test (e.g., Kaiser test). For particularly sensitive couplings, the reaction can be started at 0°C.

  • Washing: After the coupling is complete, thoroughly wash the resin with DMF to remove any unreacted reagents and byproducts.

Visualizations

RacemizationMechanism cluster_activation Activation cluster_suppression Suppression Pathway Fmoc_AA Fmoc-AA-OH Activated_Ester Activated Intermediate (e.g., O-acylisourea) Fmoc_AA->Activated_Ester + Coupling Reagent (e.g., DIC) Oxazolone 5(4H)-Oxazolone (Achiral Intermediate) Activated_Ester->Oxazolone - H₂O L_Peptide L-Peptide (Desired Product) Activated_Ester->L_Peptide Additive_Ester Additive Active Ester (Less prone to racemization) Activated_Ester->Additive_Ester + Additive (e.g., Oxyma Pure) D_Peptide D-Peptide (Racemized Product) Oxazolone->D_Peptide + H₂N-Peptide Additive_Ester->L_Peptide + H₂N-Peptide

Caption: Mechanism of racemization via oxazolone formation and its suppression.

TroubleshootingWorkflow Start Diastereomeric Impurity Detected CheckReagents Review Coupling Reagents and Additives Start->CheckReagents CheckBase Evaluate Base Type and Stoichiometry CheckReagents->CheckBase Reagents are appropriate ImplementChanges Implement Optimized Protocol: - Use Additives (Oxyma) - Use Hindered Base (Collidine) - Lower Temperature (0°C) - Minimize Pre-activation CheckReagents->ImplementChanges Suboptimal reagents used CheckTemp Assess Reaction Temperature CheckBase->CheckTemp Base is appropriate CheckBase->ImplementChanges Inappropriate base or excess used CheckPreactivation Review Pre-activation Time CheckTemp->CheckPreactivation Temperature is low CheckTemp->ImplementChanges High temperature used CheckPreactivation->ImplementChanges Prolonged pre-activation Analyze Analyze New Product for Diastereomeric Purity ImplementChanges->Analyze End Racemization Minimized Analyze->End

Caption: Workflow for troubleshooting racemization in peptide synthesis.

References

Technical Support Center: Fmoc-Met-OH-15N Reactivity and Solvent Choice

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of solvent choice on the reactivity of Fmoc-Met-OH-15N during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents used for coupling this compound and what are their general characteristics?

A1: The most common solvents for Fmoc-SPPS are polar aprotic solvents. The choice of solvent is critical as it affects resin swelling, solvation of the growing peptide chain, and the solubility of reagents.[1] Key characteristics of commonly used solvents are:

  • N,N-Dimethylformamide (DMF): The most widely used solvent in SPPS due to its excellent resin-swelling properties and ability to dissolve most protected amino acids and coupling reagents.[2] However, it can contain amine impurities that may cause premature Fmoc deprotection.[3]

  • N-Methyl-2-pyrrolidone (NMP): A good alternative to DMF, often providing better solvation for aggregating peptide sequences and having a lower tendency to contain amine impurities.[2][4] However, it is more viscous and expensive than DMF.

  • Dimethyl sulfoxide (DMSO): A highly polar solvent that can be beneficial for dissolving difficult or aggregation-prone sequences. It is often used as a co-solvent.

  • Dichloromethane (DCM): Less commonly used as the primary solvent in modern Fmoc-SPPS due to poorer solvation of polar peptides and potential side reactions with piperidine. It is often used for resin washing and swelling.

Q2: How does solvent choice impact the coupling efficiency of this compound?

A2: Solvent choice directly influences the accessibility of the reactive sites on the resin-bound peptide and the solubility of the activated this compound. Inefficient solvation can lead to poor coupling yields. For hydrophobic peptides, NMP can sometimes offer superior results compared to DMF by reducing on-resin aggregation and improving the crude purity and yield.

Q3: What are the primary side reactions involving the methionine side chain during Fmoc-SPPS and how are they affected by the solvent?

A3: The primary side reaction involving the methionine residue is the oxidation of the thioether side chain to form methionine sulfoxide. This can occur during the synthesis, but is most significant during the final cleavage from the resin. While the solvent used during coupling has a lesser direct impact on oxidation compared to the cleavage cocktail, the presence of oxidizing impurities in the solvent can contribute to this side reaction. Using high-purity, fresh solvents is crucial.

Troubleshooting Guides

Issue 1: Low Coupling Efficiency or Incomplete Reaction

  • Symptoms:

    • Positive Kaiser test (blue or purple beads) after coupling.

    • Presence of deletion sequences (M-1) in the final peptide analysis by mass spectrometry.

    • Low overall yield of the desired peptide.

  • Possible Causes & Solutions:

CauseRecommended Action
Poor Solubility of this compound While Fmoc-Met-OH is generally soluble in DMF and NMP, at high concentrations or with specific sequences, precipitation can occur. Try using a slightly larger volume of solvent or consider switching from DMF to NMP, which can offer better solubility for some protected amino acids.
Peptide Aggregation on Resin Hydrophobic sequences are prone to aggregation, hindering access to the N-terminus. NMP is often more effective than DMF in disrupting secondary structures and improving solvation of the growing peptide chain. Consider adding a small percentage of DMSO as a chaotropic agent.
Inefficient Resin Swelling The chosen solvent may not be optimal for swelling your specific resin type. Ensure the resin is adequately swollen in the reaction solvent before the first coupling. DMF and NMP are generally excellent for swelling polystyrene-based resins.
Suboptimal Reagent Concentration Ensure that the concentration of this compound and coupling reagents is appropriate. If solubility is an issue, decreasing the concentration and increasing the reaction time may be beneficial.

Issue 2: Oxidation of Methionine Side Chain

  • Symptoms:

    • Presence of a peak with a +16 Da mass shift in the mass spectrum of the crude peptide.

    • Potential changes in the retention time during HPLC analysis.

  • Possible Causes & Solutions:

CauseRecommended Action
Oxidizing Impurities in Solvents Use high-purity, fresh, amine-free grade DMF or NMP. Avoid prolonged storage of opened solvent bottles. Degassing the solvent before use can also help remove dissolved oxygen.
Air Oxidation While less significant during the coupling step, minimizing exposure to air by working under an inert atmosphere (Nitrogen or Argon) can be beneficial, especially for prolonged reactions.
Side Reactions During Cleavage This is the most common source of methionine oxidation. Use a cleavage cocktail containing scavengers like 1,2-ethanedithiol (EDT) or dimethylsulfide (DMS) to protect the methionine side chain.

Quantitative Data Summary

The following tables provide a qualitative and estimated quantitative comparison of common solvents for this compound coupling. Disclaimer: Specific quantitative data for this compound is limited in the literature. The values presented below are estimations based on general principles of SPPS and data for similar hydrophobic amino acids.

Table 1: Qualitative Comparison of Common SPPS Solvents

SolventResin SwellingReagent SolubilityAggregation DisruptionRelative CostKey Considerations
DMF ExcellentExcellentGoodLowCan contain amine impurities.
NMP ExcellentExcellentExcellentMediumMore viscous than DMF, may offer better performance for difficult sequences.
DMSO GoodExcellentVery GoodMediumOften used as a co-solvent; can be difficult to remove.
DCM GoodModeratePoorLowNot ideal for coupling steps in Fmoc-SPPS.

Table 2: Estimated Impact of Solvent on this compound Coupling Performance

SolventEstimated Coupling Efficiency (%)Estimated Yield (%)Estimated Purity (%)Notes
DMF 98-99.585-9580-90Standard choice, generally provides good results.
NMP 99-99.890-9885-95May improve results for aggregation-prone sequences.
DMF/DMSO (e.g., 1:1) 98.5-99.588-9682-92Can help to dissolve difficult sequences.

Experimental Protocols

Protocol 1: Standard this compound Coupling using DMF

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes. Drain, and repeat for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Activation: In a separate vessel, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to confirm the absence of free primary amines (negative result: yellow/colorless beads).

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.

Protocol 2: Optimized this compound Coupling using NMP for Difficult Sequences

  • Resin Swelling: Swell the resin in NMP for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in NMP (v/v) for 5 minutes. Drain, and repeat for 15 minutes.

  • Washing: Wash the resin thoroughly with NMP (5-7 times).

  • Activation: In a separate vessel, dissolve this compound (3 eq.) and HATU (2.9 eq.) in NMP. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test. If the test is positive, consider a double coupling.

  • Washing: Wash the resin with NMP (3-5 times).

Visualizations

experimental_workflow cluster_resin_prep Resin Preparation cluster_coupling Coupling Cycle cluster_reagents Reagent Preparation Resin Resin Swell_Resin Swell_Resin Resin->Swell_Resin DMF or NMP Fmoc_Deprotection Fmoc_Deprotection Swell_Resin->Fmoc_Deprotection 20% Piperidine Washing_1 Washing_1 Fmoc_Deprotection->Washing_1 DMF or NMP Coupling Coupling Washing_1->Coupling Activated This compound Monitoring Monitoring Coupling->Monitoring Kaiser Test Washing_2 Washing_2 Monitoring->Washing_2 DMF or NMP Next_Cycle_or_Cleavage Next_Cycle_or_Cleavage Washing_2->Next_Cycle_or_Cleavage Repeat or Finalize This compound This compound Activation Activation This compound->Activation Coupling_Reagent HBTU/HATU Coupling_Reagent->Activation Base DIPEA Base->Activation Activation->Coupling

Caption: General experimental workflow for this compound coupling in SPPS.

troubleshooting_logic Start Low Coupling Efficiency Check_Kaiser_Test Kaiser test positive after coupling? Start->Check_Kaiser_Test Check_Solubility Is this compound fully dissolved? Check_Aggregation Is the peptide sequence hydrophobic? Check_Solubility->Check_Aggregation Yes Increase_Solvent_Volume Increase solvent volume or switch to NMP Check_Solubility->Increase_Solvent_Volume No Check_Resin_Swelling Is the resin adequately swollen? Check_Aggregation->Check_Resin_Swelling No Switch_to_NMP Switch to NMP or add DMSO Check_Aggregation->Switch_to_NMP Yes Reswell_Resin Ensure adequate resin swelling Check_Resin_Swelling->Reswell_Resin No Double_Couple Perform a double coupling Check_Resin_Swelling->Double_Couple Yes Check_Kaiser_Test->Check_Solubility Yes

Caption: Troubleshooting workflow for low coupling efficiency of this compound.

References

Technical Support Center: Improving Peptide Fragment Solubility with Fmoc-Met-OH-¹⁵N

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for issues related to the solubility of peptide fragments, specifically those incorporating ¹⁵N-labeled Fmoc-L-Methionine (Fmoc-Met-OH-¹⁵N).

Frequently Asked Questions (FAQs)

Q1: Will the ¹⁵N isotope in Fmoc-Met-OH-¹⁵N affect its solubility compared to the unlabeled version?

A1: It is highly unlikely that the ¹⁵N isotope will have any significant impact on the solubility of Fmoc-Met-OH. Stable isotope-labeled amino acids are chemically identical to their unlabeled counterparts and are widely used without altering fundamental physical properties like solubility in common organic solvents.[] Isotope effects on solubility are generally very small and are more pronounced for lighter elements. For a molecule the size of Fmoc-Met-OH, the single neutron difference in ¹⁵N is not expected to measurably change its interaction with solvents used in peptide synthesis.

Q2: My peptide fragment containing Fmoc-Met-OH-¹⁵N is difficult to dissolve. What are the likely causes?

A2: Solubility issues with peptide fragments are common and usually stem from the overall properties of the peptide sequence rather than a single amino acid derivative. Key factors include:

  • Hydrophobicity: Methionine is a hydrophobic amino acid. If your peptide sequence contains a high proportion of hydrophobic residues (e.g., Val, Ile, Leu, Phe, Trp, Ala), it can lead to aggregation and poor solubility.

  • Secondary Structure Formation: Peptide chains can form stable secondary structures like β-sheets through intermolecular hydrogen bonding, which promotes aggregation and reduces solubility. This is a primary cause of synthesis and solubility problems.

  • Protecting Groups: The Fmoc group itself is large and hydrophobic, contributing to the overall nonpolar character of the peptide fragment, especially in shorter sequences.

Q3: What are the recommended solvents for dissolving Fmoc-Met-OH-¹⁵N?

A3: Fmoc-Met-OH, and by extension its ¹⁵N-labeled version, is soluble in the common polar aprotic solvents used in Solid-Phase Peptide Synthesis (SPPS).

Data Presentation: Solubility of Fmoc-Met-OH

The following table summarizes the solubility of unlabeled Fmoc-Met-OH in common SPPS solvents. The values are expected to be representative for Fmoc-Met-OH-¹⁵N.

SolventConcentration (mg/mL)Molar Concentration (Approx.)Notes
Dimethyl Sulfoxide (DMSO)100 mg/mL~0.27 MUltrasonic assistance may be required.[2][3]
N,N-Dimethylformamide (DMF)~185 mg/mL~0.5 MDescribed as "clearly soluble" at a concentration of 25 mmole in 50 ml.
N-Methyl-2-pyrrolidone (NMP)Good-Generally exhibits good solubility for Fmoc-amino acids and is often used as a DMF alternative.[4]
Dichloromethane (DCM)Limited-Generally, Fmoc-amino acids have lower solubility in DCM compared to DMF or NMP.

Troubleshooting Guides

Issue 1: Difficulty Dissolving the Fmoc-Met-OH-¹⁵N Reagent
  • Question: I am having trouble dissolving the lyophilized Fmoc-Met-OH-¹⁵N powder in my synthesis solvent. What should I do?

  • Answer:

    • Confirm Solvent Choice: Ensure you are using a high-quality, polar aprotic solvent such as DMF or DMSO.

    • Use Sonication: Place the vial in an ultrasonic bath for short intervals (e.g., 1-2 minutes) to aid dissolution.

    • Gentle Warming: Gently warm the solution to 30-40°C. Avoid excessive heat, which could potentially degrade the compound.

    • Increase Solvent Volume: If the concentration is very high, try adding more solvent to dilute the solution.

Issue 2: On-Resin Aggregation During Solid-Phase Peptide Synthesis (SPPS)
  • Question: My synthesis is failing after incorporating Fmoc-Met-OH-¹⁵N. I observe poor resin swelling and positive Kaiser tests after coupling. How can I troubleshoot this?

  • Answer: This indicates on-resin aggregation. The following strategies can help disrupt secondary structure formation and improve reagent accessibility:

    • Solvent Modification: Switch from DMF to NMP, which can be more effective at solvating aggregated peptides. Using a "magic mixture" of DCM/DMF/NMP (1:1:1) can also be beneficial.

    • Elevated Temperature: Perform the coupling and deprotection steps at a higher temperature (e.g., 40-60°C).

    • Chaotropic Agents: Add chaotropic salts like LiCl (0.5 M) to the synthesis solvents to disrupt hydrogen bonding.

    • Incorporate Structure-Disrupting Elements: If the sequence is known to be difficult, consider re-synthesizing the peptide and incorporating pseudoproline dipeptides or N-substituted ("backbone protected") amino acids at strategic locations to disrupt β-sheet formation.

Issue 3: Poor Solubility of the Cleaved Peptide Fragment
  • Question: After cleaving my peptide from the resin, it precipitates and is very difficult to dissolve for purification. What steps can I take?

  • Answer: The solubility of the final, deprotected peptide is highly dependent on its amino acid sequence.

    • Initial Solvent Screening: Test the solubility of a small aliquot of the lyophilized peptide in different solvents.

      • Acidic Peptides: (Net negative charge) Try dissolving in water or a basic buffer (e.g., 0.1% ammonium bicarbonate).

      • Basic Peptides: (Net positive charge) Try dissolving in water or an acidic solution (e.g., 10% acetic acid).

      • Hydrophobic/Neutral Peptides: These are often the most challenging. Start by dissolving in a minimal amount of an organic solvent like DMSO, DMF, or acetonitrile, and then slowly add your aqueous purification buffer with vortexing.

    • Use of Denaturants/Organic Solvents: For very difficult peptides, solvents containing denaturants (e.g., 6M Guanidine-HCl) or organic modifiers (e.g., trifluoroethanol (TFE), hexafluoroisopropanol (HFIP)) can be effective, but ensure they are compatible with your purification method.

Experimental Protocols

Protocol 1: General Procedure for Determining the Solubility of an Fmoc-Amino Acid

Objective: To determine the approximate saturation solubility of Fmoc-Met-OH-¹⁵N in a specific solvent.

Materials:

  • Fmoc-Met-OH-¹⁵N

  • Desired solvent (e.g., DMF, DMSO)

  • Vials with tight-sealing caps

  • Magnetic stirrer and stir bars

  • Constant temperature bath

  • Analytical balance

  • Centrifuge

Procedure:

  • Preparation of a Supersaturated Solution:

    • Accurately weigh an excess amount of Fmoc-Met-OH-¹⁵N into a vial.

    • Add a precise volume of the solvent to the vial.

    • Add a magnetic stir bar and seal the vial tightly.

  • Equilibration:

    • Place the vial in a constant temperature bath (e.g., 25°C).

    • Stir the solution vigorously for 24-48 hours to ensure equilibrium is reached.

  • Separation and Quantification:

    • After equilibration, let the vial stand in the temperature bath for several hours to allow undissolved solid to settle.

    • Carefully transfer a known volume of the supernatant to a pre-weighed vial, ensuring no solid particles are transferred.

    • Evaporate the solvent from the supernatant under vacuum.

    • Accurately weigh the vial containing the dried solute.

  • Calculation:

    • Calculate the mass of the dissolved Fmoc-Met-OH-¹⁵N.

    • Determine the solubility in mg/mL or mol/L.

Protocol 2: Standard Coupling Cycle in Fmoc-SPPS

Objective: To incorporate an Fmoc-protected amino acid into a growing peptide chain on a solid support.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-Met-OH-¹⁵N

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • SPPS grade DMF

  • 20% Piperidine in DMF (deprotection solution)

  • DCM

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc-Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5-10 minutes.

    • Drain and repeat the piperidine treatment for another 5-10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling:

    • In a separate vessel, pre-activate the Fmoc-Met-OH-¹⁵N (3-5 equivalents relative to resin loading) with the coupling reagent (e.g., HBTU, 3-5 eq.) and base (e.g., DIPEA, 6-10 eq.) in DMF for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) on a small sample of beads to check for complete coupling (absence of free primary amines). If the test is positive, repeat the coupling step.

  • Washing: Wash the resin with DMF (3-5 times) and then with DCM (3-5 times) to prepare for the next cycle.

Mandatory Visualizations

experimental_workflow cluster_SPPS_Cycle SPPS Cycle for Incorporating Fmoc-Met-OH-15N A Start: Peptide-Resin (Free N-terminus) B Fmoc-Deprotection (20% Piperidine/DMF) A->B C Wash (DMF) B->C E Coupling Reaction C->E D Prepare Coupling Solution: This compound + Activator + Base in DMF D->E F Wash (DMF/DCM) E->F G Kaiser Test F->G G->E Positive (Repeat Coupling) H End of Cycle: Peptide-Resin + 1 Met G->H Negative (Complete)

Caption: A standard workflow for a single coupling cycle in Solid-Phase Peptide Synthesis (SPPS).

troubleshooting_logic cluster_troubleshooting Troubleshooting Peptide Solubility cluster_reagent Reagent Solubility cluster_peptide Peptide Solubility Problem Solubility Problem Encountered Check1 Is the issue with the Fmoc-AA reagent or the final peptide? Problem->Check1 ReagentSol Use Sonication/ Gentle Warming Check1->ReagentSol Reagent Check2 On-Resin Aggregation or Cleaved Peptide? Check1->Check2 Peptide OnResin Change Solvent (NMP) Elevate Temp Add Chaotropes Check2->OnResin On-Resin Cleaved Solvent Screen (pH) Use Organic Solvents (DMSO) Add Denaturants (Gdn-HCl) Check2->Cleaved Cleaved

Caption: A logical decision tree for troubleshooting solubility issues during peptide synthesis.

References

Validation & Comparative

A Comparative Guide to the Purity Analysis of Fmoc-Met-OH-¹⁵N by HPLC and NMR

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the stringent purity of raw materials like Fmoc-Met-OH-¹⁵N is a critical prerequisite for the successful synthesis of high-quality peptides. This guide provides a comprehensive comparison of two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the purity assessment of this isotopically labeled amino acid derivative. This document outlines detailed experimental protocols, presents quantitative data in comparative tables, and includes visual workflows to facilitate a thorough evaluation.

Quantitative Purity Assessment: A Head-to-Head Comparison

High-Performance Liquid Chromatography is the industry-standard for determining the chemical purity of Fmoc-amino acids, offering high resolution and sensitivity in separating the main compound from its impurities.[1] In parallel, Nuclear Magnetic Resonance spectroscopy serves as a powerful tool for structural confirmation and the detection of non-UV active impurities, providing valuable orthogonal data.[1]

Table 1: Comparative Purity Analysis of Fmoc-Met-OH-¹⁵N

ParameterHPLC AnalysisNMR Analysis
Chemical Purity (%) ≥ 99.0% (Area/Area)Provides structural confirmation and can quantify impurities with an internal standard.
Enantiomeric Purity (%) ≥ 99.8% (Chiral HPLC)Not typically used for enantiomeric purity determination without chiral resolving agents.
Major Impurities Detected Fmoc-Met-Met-OH (dipeptide), Free Met-OH, β-Alanine derivatives.Residual solvents (e.g., Ethyl Acetate), structural isomers.
Detection of Acetic Acid Not readily detected.Not detectable in trace amounts.

In-Depth Structural Confirmation with NMR Spectroscopy

NMR spectroscopy is an indispensable, non-destructive technique for the structural elucidation and purity verification of Fmoc-amino acids. For Fmoc-Met-OH-¹⁵N, ¹H NMR provides characteristic signals for the fluorenylmethoxycarbonyl (Fmoc) group, the methionine side chain, and the α-proton. The presence of the ¹⁵N isotope allows for additional structural verification and purity assessment through ¹⁵N NMR, which would show a characteristic singlet for the labeled nitrogen.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reliable and comparable purity data.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Chemical Purity

Reverse-phase HPLC is the most prevalent method for analyzing the purity of Fmoc-protected amino acids, separating compounds based on their hydrophobicity.

Sample Preparation:

  • Dissolve approximately 1 mg of Fmoc-Met-OH-¹⁵N in 1 mL of 50% acetonitrile in water.

HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 30% to 100% Mobile Phase B over 20 minutes is a typical starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 220 nm and 254 nm.

  • Injection Volume: 10 µL.

Chiral HPLC for Enantiomeric Purity

Ensuring the enantiomeric purity of Fmoc-Met-OH-¹⁵N is critical, as the presence of the D-enantiomer can lead to undesired diastereomeric peptide impurities.

Sample Preparation:

  • Prepare the sample as described for RP-HPLC.

Chiral HPLC Conditions:

  • Column: A polysaccharide-based chiral stationary phase (CSP), such as Lux Cellulose-2, is often effective.

  • Mobile Phase: An isocratic mobile phase, for example, a mixture of acetonitrile and water with 0.1% TFA, is commonly used. The exact ratio should be optimized for baseline separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

¹H and ¹⁵N NMR are utilized for structural confirmation and to detect impurities, including residual solvents.

Sample Preparation:

  • Accurately weigh 5-10 mg of Fmoc-Met-OH-¹⁵N.

  • Dissolve the sample in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, to a final volume of 0.6-0.7 mL in a 5 mm NMR tube.

NMR Acquisition Parameters (¹H NMR):

  • Spectrometer: 400 MHz or higher.

  • Pulse Program: Standard single-pulse experiment.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Relaxation Delay: 1-5 seconds.

NMR Acquisition Parameters (¹⁵N NMR):

  • Spectrometer: 400 MHz or higher, equipped with a nitrogen-sensitive probe.

  • Pulse Program: A one-dimensional ¹⁵N experiment, potentially with proton decoupling.

  • Number of Scans: A higher number of scans will be required due to the lower sensitivity of the ¹⁵N nucleus.

Alternative Purity Analysis Methods

While HPLC and NMR are the primary methods, other techniques can provide complementary information.

Table 2: Alternative and Complementary Analytical Techniques

TechniquePurposeRemarks
Mass Spectrometry (MS) Molecular weight confirmation and identification of impurities.Provides unambiguous confirmation of the desired product and can help in characterizing unknown impurity peaks seen in HPLC.
Gas Chromatography (GC) Quantification of free amino acids and residual solvents.GC is particularly useful for detecting volatile impurities that are not amenable to HPLC analysis.
Elemental Analysis Confirms the elemental composition (C, H, N, S) of the compound.Provides a fundamental check of the compound's purity and composition.

Visualizing the Workflow and Comparison

To better illustrate the analytical process and the relationship between the techniques, the following diagrams are provided.

Experimental Workflow for Purity Analysis of Fmoc-Met-OH-15N cluster_sample Sample Preparation cluster_analysis Purity Analysis cluster_data Data Interpretation Sample This compound Sample Dissolve_HPLC Dissolve in Acetonitrile/Water Sample->Dissolve_HPLC Dissolve_NMR Dissolve in Deuterated Solvent Sample->Dissolve_NMR HPLC HPLC Analysis (Chemical & Enantiomeric Purity) Dissolve_HPLC->HPLC NMR NMR Analysis (Structural Confirmation) Dissolve_NMR->NMR Purity_Report Purity Report (≥99.0%) HPLC->Purity_Report Structure_Confirm Structural Confirmation (& ¹⁵N Signal) NMR->Structure_Confirm

Purity analysis workflow.

Comparison of HPLC and NMR for this compound Purity Analysis cluster_hplc HPLC cluster_nmr NMR Fmoc_Met_OH This compound HPLC_Strengths Strengths: - High Sensitivity - Excellent for Quantification - Enantiomeric Purity Fmoc_Met_OH->HPLC_Strengths NMR_Strengths Strengths: - Structural Confirmation - Detects Non-UV Active Impurities - ¹⁵N Label Verification Fmoc_Met_OH->NMR_Strengths HPLC_Weaknesses Weaknesses: - Blind to Non-UV Active Impurities - Requires Reference Standards NMR_Weaknesses Weaknesses: - Lower Sensitivity - Quantification is More Complex

HPLC vs. NMR comparison.

Conclusion

References

A Researcher's Guide to Stable Isotope-Labeled Methionine: A Comparative Analysis of Fmoc-Met-OH-¹⁵N and Other Labeled Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise tracking and quantification of biomolecules are paramount. Stable isotope-labeled amino acids have emerged as indispensable tools in this pursuit, enabling deeper insights into proteomics, metabolomics, and protein structure. This guide provides a comprehensive comparison of Fmoc-Met-OH-¹⁵N with other commonly used labeled methionine analogues, supported by established experimental principles and methodologies.

This document will delve into the comparative performance of ¹⁵N, ¹³C, and Deuterium (²H) labeled methionine derivatives in key research applications. We will explore their respective advantages and disadvantages in techniques such as quantitative proteomics using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and structural analysis by Nuclear Magnetic Resonance (NMR) spectroscopy. While direct head-to-head quantitative data on the solid-phase peptide synthesis (SPPS) performance of Fmoc-Met-OH-¹⁵N versus its counterparts is not extensively documented in publicly available literature, this guide will provide detailed experimental protocols and performance expectations based on the foundational principles of these techniques.

Comparative Analysis of Labeled Methionine Analogues

The choice of an isotopic label for methionine is dictated by the specific experimental goals and the analytical technique employed. The most common stable isotopes used for labeling are Nitrogen-15 (¹⁵N), Carbon-13 (¹³C), and Deuterium (²H). Each imparts a unique mass shift and possesses distinct properties that are advantageous for different applications.

Data Presentation: Quantitative Comparison of Isotopic Labels

The following table summarizes the key quantitative differences between ¹⁵N, ¹³C, and deuterated methionine, which are critical for experimental design and data interpretation.

FeatureFmoc-Met-OH-¹⁵NFmoc-Met-OH-¹³C₅,¹⁵NFmoc-Met-OH-¹³C₅L-Methionine-(methyl-d₃)
Isotopic Label ¹⁵N¹³C, ¹⁵N¹³C²H (Deuterium)
Mass Shift (Da) +1+6+5+3
Natural Abundance of Isotope ~0.37%¹³C: ~1.1%, ¹⁵N: ~0.37%~1.1%~0.015%
Primary Application NMR Spectroscopy, Mass Spectrometry (MS)Mass Spectrometry (SILAC)Mass Spectrometry (SILAC), Metabolic Flux AnalysisMass Spectrometry (SILAC)
Key Advantages - Simpler mass increment in MS[1].- Cleaner background in MS due to lower natural abundance[1].- Essential for ¹H-¹⁵N HSQC NMR experiments[2].- Large mass shift for clear separation in MS[3][4].- No chromatographic shift.- Significant mass shift in MS.- No chromatographic shift.- Cost-effective labeling option.
Potential Disadvantages - Small mass shift may be insufficient for resolving some isotopic peaks in MS.- Higher cost.- Higher cost compared to deuterated forms.- Potential for a slight chromatographic shift compared to the unlabeled form, which can complicate data analysis.

Key Applications and Experimental Workflows

The distinct properties of each labeled methionine variant make them suitable for specific, and sometimes overlapping, applications in life sciences research.

Quantitative Proteomics: SILAC

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful mass spectrometry-based technique for the accurate relative quantification of proteins between different cell populations. In a typical SILAC experiment, one population of cells is grown in a "light" medium containing natural amino acids, while the other is grown in a "heavy" medium supplemented with a stable isotope-labeled amino acid.

Fmoc-Met-OH-¹⁵N and its ¹³C and ²H labeled counterparts can all be utilized in SILAC experiments. The choice of label will influence the mass difference between the "light" and "heavy" peptides, which is a critical factor for accurate quantification.

SILAC_Workflow cluster_0 Cell Culture cluster_1 Sample Preparation cluster_2 Mass Spectrometry Analysis Light_Medium Light Medium (e.g., Natural Methionine) Cell_Culture_Light Cell Population 1 Light_Medium->Cell_Culture_Light Heavy_Medium Heavy Medium (e.g., ¹⁵N-Methionine) Cell_Culture_Heavy Cell Population 2 Heavy_Medium->Cell_Culture_Heavy Cell_Lysis Cell Lysis Cell_Culture_Light->Cell_Lysis Cell_Culture_Heavy->Cell_Lysis Protein_Extraction Protein Extraction Cell_Lysis->Protein_Extraction Combine_Lysates Combine Lysates (1:1) Protein_Extraction->Combine_Lysates Digestion Protein Digestion (e.g., Trypsin) Combine_Lysates->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis (Quantification) LC_MS->Data_Analysis

Structural Biology: NMR Spectroscopy

For determining the three-dimensional structure and dynamics of proteins, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique. Isotopic labeling, particularly with ¹⁵N and ¹³C, is often essential for resolving spectral overlap and enabling the use of advanced multi-dimensional NMR experiments. Fmoc-Met-OH-¹⁵N is a key reagent for introducing ¹⁵N labels into specific methionine residues or for uniform labeling of proteins. This allows for the acquisition of ¹H-¹⁵N heteronuclear single quantum coherence (HSQC) spectra, which provide a unique fingerprint of the protein and are fundamental for further structural analysis.

NMR_Workflow Protein_Expression Protein Expression in ¹⁵N-labeled Medium Purification Protein Purification Protein_Expression->Purification NMR_Sample_Prep NMR Sample Preparation Purification->NMR_Sample_Prep NMR_Data_Acquisition Multi-dimensional NMR Data Acquisition (e.g., ¹H-¹⁵N HSQC) NMR_Sample_Prep->NMR_Data_Acquisition Spectral_Analysis Spectral Analysis & Resonance Assignment NMR_Data_Acquisition->Spectral_Analysis Structure_Calculation Structure Calculation & Refinement Spectral_Analysis->Structure_Calculation Structural_Validation Structure Validation Structure_Calculation->Structural_Validation

Methionine Metabolism and its Significance

Methionine plays a central role in cellular metabolism, serving not only as a building block for proteins but also as a key component in several critical biochemical pathways. Understanding these pathways is crucial for interpreting data from metabolic labeling experiments. The primary metabolic fates of methionine include the Methionine Cycle, the Transsulfuration Pathway, and the Methionine Salvage Pathway.

// Nodes for Methionine Cycle Met [label="Methionine"]; SAM [label="S-Adenosylmethionine (SAM)"]; SAH [label="S-Adenosylhomocysteine (SAH)"]; Hcy [label="Homocysteine"]; Methylation [label="Methylation Reactions\n(DNA, RNA, Proteins)", shape=ellipse, fillcolor="#F1F3F4"];

// Nodes for Transsulfuration Pathway Cystathionine [label="Cystathionine"]; Cysteine [label="Cysteine"]; Glutathione [label="Glutathione", shape=ellipse, fillcolor="#F1F3F4"];

// Nodes for Methionine Salvage Pathway MTA [label="5'-Methylthioadenosine (MTA)"]; KMTB [label="α-keto-γ-methylthiobutyrate"]; Polyamines [label="Polyamines", shape=ellipse, fillcolor="#F1F3F4"];

// Edges for Methionine Cycle Met -> SAM [label="MAT"]; SAM -> SAH [label="Methyltransferases"]; SAM -> Methylation; SAH -> Hcy [label="SAHH"]; Hcy -> Met [label="MS"];

// Edges for Transsulfuration Pathway Hcy -> Cystathionine [label="CBS"]; Cystathionine -> Cysteine [label="CGL"]; Cysteine -> Glutathione;

// Edges for Methionine Salvage Pathway SAM -> MTA [label="Polyamine Synthesis"]; MTA -> KMTB [label="Multiple Steps"]; KMTB -> Met [label="Transaminase"]; Polyamines -> MTA;

// Styling {rank=same; Met; Hcy;} {rank=same; SAM; SAH;} {rank=same; Cystathionine; Cysteine; MTA;} {rank=same; Glutathione; Polyamines; KMTB;} } .enddot Caption: Overview of major methionine metabolic pathways.

Experimental Protocols

The following are detailed methodologies for key experiments involving labeled methionine.

Protocol 1: SILAC Labeling for Quantitative Proteomics using Labeled Methionine

Objective: To compare the relative abundance of proteins between two cell populations using SILAC with a labeled methionine variant (e.g., Fmoc-Met-OH-¹⁵N derived L-Methionine-¹⁵N).

Materials:

  • SILAC-grade DMEM or RPMI 1640 medium deficient in L-methionine.

  • "Light" L-methionine (unlabeled).

  • "Heavy" labeled L-methionine (e.g., L-Methionine-¹⁵N, L-Methionine-¹³C₅, or L-Methionine-d₃).

  • Dialyzed Fetal Bovine Serum (dFBS).

  • Cell line of interest.

  • Standard cell culture reagents and equipment.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Protein quantification assay (e.g., BCA assay).

  • Trypsin (proteomics grade).

  • LC-MS/MS system.

Procedure:

  • Media Preparation:

    • Prepare "light" SILAC medium by supplementing the methionine-deficient basal medium with "light" L-methionine to the desired final concentration.

    • Prepare "heavy" SILAC medium by supplementing the methionine-deficient basal medium with the "heavy" labeled L-methionine to the same final concentration.

    • Add dFBS and other necessary supplements to both media.

  • Cell Culture and Labeling:

    • Culture the two cell populations separately in the "light" and "heavy" media.

    • Allow the cells to undergo at least five to six cell doublings to ensure near-complete incorporation of the labeled amino acid into the proteome.

  • Experimental Treatment:

    • Apply the experimental treatment to one or both cell populations (e.g., drug treatment vs. control).

  • Cell Lysis and Protein Quantification:

    • Harvest and wash the cells with PBS.

    • Lyse the cells in lysis buffer.

    • Quantify the protein concentration of each lysate.

  • Sample Pooling and Digestion:

    • Combine equal amounts of protein from the "light" and "heavy" lysates.

    • Perform in-solution or in-gel tryptic digestion of the combined protein sample.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture by LC-MS/MS.

  • Data Analysis:

    • Use appropriate software to identify peptides and quantify the relative abundance of "light" and "heavy" peptide pairs. The ratio of the peak intensities of the heavy to light peptides reflects the relative abundance of the corresponding protein.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Met-OH-¹⁵N

Objective: To synthesize a peptide containing a ¹⁵N-labeled methionine residue using Fmoc-SPPS.

Materials:

  • Fmoc-Met-OH-¹⁵N.

  • Other required Fmoc-protected amino acids.

  • Solid support resin (e.g., Rink Amide resin for C-terminal amide).

  • Coupling reagents (e.g., HBTU, HATU).

  • Base (e.g., DIPEA).

  • Deprotection solution (e.g., 20% piperidine in DMF).

  • Solvents (DMF, DCM).

  • Cleavage cocktail (e.g., TFA/TIS/H₂O).

  • Ether for precipitation.

  • HPLC system for purification and analysis.

Procedure:

  • Resin Preparation: Swell the resin in DMF.

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin.

  • Deprotection: Remove the Fmoc group with the deprotection solution.

  • Coupling of Fmoc-Met-OH-¹⁵N:

    • Dissolve Fmoc-Met-OH-¹⁵N, coupling reagent, and base in DMF.

    • Add the solution to the resin and allow the coupling reaction to proceed.

    • Monitor the coupling efficiency using a qualitative test (e.g., Kaiser test).

  • Chain Elongation: Repeat the deprotection and coupling steps for the remaining amino acids in the sequence.

  • Final Deprotection: Remove the N-terminal Fmoc group.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using the cleavage cocktail.

  • Precipitation and Purification: Precipitate the crude peptide in cold ether, and purify by preparative HPLC.

  • Analysis: Confirm the identity and purity of the peptide by analytical HPLC and mass spectrometry. The mass spectrum will show a +1 Da shift for each incorporated ¹⁵N-methionine compared to the unlabeled peptide.

Conclusion

The selection of a stable isotope-labeled methionine, be it Fmoc-Met-OH-¹⁵N, a ¹³C-labeled, or a deuterated analogue, is a critical decision in the design of modern proteomics and structural biology experiments. While ¹⁵N-labeling is indispensable for many NMR applications and offers advantages in certain mass spectrometry workflows, ¹³C and dual ¹³C/¹⁵N labels provide larger mass shifts that can be beneficial for complex SILAC experiments. Deuterated methionine presents a cost-effective alternative for SILAC, though potential chromatographic effects should be considered. By understanding the distinct properties of each labeled variant and employing the appropriate experimental protocols, researchers can effectively harness the power of stable isotope labeling to unravel the complexities of biological systems.

References

A Comparative Guide to the Validation of 15N Incorporation Using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of protein synthesis and turnover is critical. Metabolic labeling with stable isotopes, such as 15N, followed by mass spectrometry analysis, is a powerful technique for these applications. This guide provides an objective comparison of 15N metabolic labeling with other common stable isotope labeling techniques, offering supporting data, detailed experimental protocols, and workflow visualizations to aid in selecting the most appropriate method for your research needs.

Comparison of Quantitative Proteomics Strategies

The validation of 15N incorporation is intrinsically linked to the broader field of quantitative proteomics. Here, we compare 15N metabolic labeling with two other widely used techniques: Stable Isotope Labeling by Amino acids in Cell Culture (SILAC) and Tandem Mass Tag (TMT) labeling.

Feature15N Metabolic LabelingSILAC (Stable Isotope Labeling by Amino Acids in Cell Culture)TMT (Tandem Mass Tags)
Principle In vivo metabolic incorporation of 15N-labeled nitrogen sources into all nitrogen-containing molecules, including all amino acids.[1][2]In vivo metabolic incorporation of specific "heavy" amino acids (e.g., 13C or 15N-labeled lysine and arginine) into proteins.[3][4][5]In vitro chemical labeling of peptides with isobaric tags after protein digestion.
Labeling Stage Protein level (during cell or organism growth).Protein level (during cell culture).Peptide level (post-digestion).
Multiplexing Typically 2-plex (light vs. heavy).Typically 2-plex or 3-plex.Up to 18-plex, allowing for higher throughput.
Quantification Level MS1 level (precursor ion intensity).MS1 level (precursor ion intensity).MS2 or MS3 level (reporter ion intensity).
Accuracy & Precision High accuracy as samples are mixed early, minimizing experimental variability. Precision can be affected by incomplete labeling.High accuracy and reproducibility due to early sample mixing and defined mass shifts.High precision; accuracy can be affected by ratio compression, though this can be mitigated with MS3 methods.
Applicability Applicable to any biological system that can be grown on a defined medium, including whole organisms.Primarily used in cell culture; can be adapted for some organisms.Applicable to virtually any protein sample.
Cost Cost of 15N-labeled media or food source can be significant for larger organisms.The cost of labeled amino acids can be high.Reagent costs can be a major factor, especially for high-plex experiments.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are outlines of the key experimental steps for each labeling strategy.

15N Metabolic Labeling Protocol
  • Cell/Organism Culture: Culture cells or grow the organism in a medium where the sole nitrogen source is 15N-labeled (e.g., 15NH4Cl or 15N-labeled amino acids). A parallel "light" culture is grown with the natural abundance 14N source.

  • Harvesting and Mixing: After sufficient incorporation (typically several cell doublings), harvest the "heavy" and "light" samples. The samples can be mixed at this stage.

  • Protein Extraction and Digestion: Extract total protein from the mixed sample and digest into peptides using an enzyme such as trypsin.

  • LC-MS/MS Analysis: Separate the peptides using liquid chromatography and analyze via tandem mass spectrometry. The mass spectrometer will detect peptide pairs that are chemically identical but differ in mass due to the 15N incorporation.

  • Data Analysis: Identify peptides from the MS/MS spectra. The relative quantification of "heavy" versus "light" peptides is determined by comparing the signal intensities of the precursor ions at the MS1 level. The degree of 15N incorporation can be calculated by comparing the observed isotopic distribution to theoretical distributions.

SILAC Protocol
  • Cell Culture: Culture two populations of cells in specialized media. One population is grown in "light" medium containing normal amino acids, while the other is grown in "heavy" medium containing stable isotope-labeled amino acids (e.g., 13C6-lysine and 13C6-arginine).

  • Harvesting and Mixing: After complete incorporation (usually 5-6 cell doublings), harvest and mix the "light" and "heavy" cell populations in a 1:1 ratio.

  • Protein Extraction and Digestion: Extract and digest the proteins from the combined cell lysate into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS. The mass spectrometer will detect peptide pairs with a known mass difference corresponding to the heavy amino acids.

  • Data Analysis: Quantify the relative abundance of proteins by comparing the signal intensities of the "light" and "heavy" peptide pairs at the MS1 level.

TMT Protocol
  • Sample Preparation: Extract proteins from each sample individually. Digest the proteins into peptides using trypsin.

  • TMT Labeling: Label the peptides from each sample with a different isobaric TMT reagent. The TMT reagents are chemically identical but have different distributions of heavy isotopes in their reporter and balancer regions.

  • Sample Pooling: After labeling, combine the samples into a single mixture.

  • Fractionation and LC-MS/MS Analysis: Fractionate the pooled peptide mixture to reduce complexity. Analyze each fraction by LC-MS/MS. During MS/MS fragmentation, the reporter ions are cleaved, generating unique masses for each sample.

  • Data Analysis: Identify peptides from the fragmentation spectra. The relative protein abundance across the different samples is determined by the intensities of the reporter ions in the MS2 or MS3 spectrum.

Alternative Validation Methods

While mass spectrometry is the gold standard for validating 15N incorporation, other techniques can provide complementary information.

MethodPrincipleAdvantagesDisadvantages
Isotope Ratio Mass Spectrometry (IRMS) Measures the bulk 15N/14N ratio in a sample after combustion and conversion to N2 gas.High precision and accuracy for bulk isotope ratios.Does not provide information on incorporation into specific molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy The 15N nucleus is NMR-active. 15N-labeling allows for the acquisition of high-resolution spectra to study protein structure and dynamics.Provides atomic-level information on the location of the label.Lower sensitivity compared to mass spectrometry; requires higher concentrations of purified protein.

Workflow Visualizations

The following diagrams illustrate the experimental workflows for 15N metabolic labeling, SILAC, and TMT.

G 15N Metabolic Labeling Workflow cluster_light Light Sample cluster_heavy Heavy Sample Culture_Light Culture with 14N Harvest_Light Harvest Cells Culture_Light->Harvest_Light Mix Mix Samples Harvest_Light->Mix Culture_Heavy Culture with 15N Harvest_Heavy Harvest Cells Culture_Heavy->Harvest_Heavy Harvest_Heavy->Mix Protein_Extraction Protein Extraction & Digestion Mix->Protein_Extraction LCMS LC-MS/MS Analysis Protein_Extraction->LCMS Data_Analysis Data Analysis (MS1 Quantification) LCMS->Data_Analysis G SILAC Workflow cluster_light Light Sample cluster_heavy Heavy Sample Culture_Light Culture with Light Amino Acids Harvest_Light Harvest Cells Culture_Light->Harvest_Light Mix Mix Samples Harvest_Light->Mix Culture_Heavy Culture with Heavy Amino Acids Harvest_Heavy Harvest Cells Culture_Heavy->Harvest_Heavy Harvest_Heavy->Mix Protein_Extraction Protein Extraction & Digestion Mix->Protein_Extraction LCMS LC-MS/MS Analysis Protein_Extraction->LCMS Data_Analysis Data Analysis (MS1 Quantification) LCMS->Data_Analysis G TMT Workflow cluster_samples Individual Samples Sample1 Sample 1 Protein_Extraction Protein Extraction & Digestion Sample1->Protein_Extraction Sample2 Sample 2 Sample2->Protein_Extraction SampleN Sample N SampleN->Protein_Extraction TMT_Labeling TMT Labeling Protein_Extraction->TMT_Labeling Mix Pool Samples TMT_Labeling->Mix Fractionation Fractionation Mix->Fractionation LCMS LC-MS/MS Analysis Fractionation->LCMS Data_Analysis Data Analysis (MS2/MS3 Quantification) LCMS->Data_Analysis

References

A Comparative Study of Coupling Reagents for Fmoc-Met-OH-¹⁵N in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of methionine, particularly isotopically labeled variants like Fmoc-Met-OH-¹⁵N, into synthetic peptides is a critical step in various research applications, from metabolic studies to the development of therapeutic peptides. However, the coupling of methionine presents unique challenges, including the risk of side-chain oxidation and racemization. The choice of coupling reagent is therefore paramount to ensure high coupling efficiency, yield, and purity of the final peptide. This guide provides a comparative analysis of commonly employed coupling reagents for the solid-phase peptide synthesis (SPPS) of peptides containing Fmoc-Met-OH-¹⁵N, supported by experimental principles and data from related studies on challenging amino acid couplings.

Performance Comparison of Key Coupling Reagents

While direct quantitative data for the coupling of Fmoc-Met-OH-¹⁵N is not extensively available in a single comparative study, performance can be reliably inferred from studies on other "difficult" or sterically hindered amino acids. The following table summarizes the expected performance of selected modern coupling reagents.

Coupling Reagent/MethodClassRelative ReactivityRacemization PotentialKey AdvantagesPotential Disadvantages
HATU/DIPEA Uronium/Aminium SaltVery HighLowFast and highly efficient for sterically hindered amino acids; reduced risk of epimerization compared to HBTU.[1][2]Can lead to guanidinylation of the free N-terminus if used in excess; higher cost.[3]
HBTU/DIPEA Uronium/Aminium SaltHighLow to MediumWidely used and effective for standard couplings.[2]Less reactive than HATU, potentially leading to lower purity with difficult couplings; risk of guanidinylation.[2]
HCTU/DIPEA Uronium/Aminium SaltVery HighLowSimilar reactivity to HATU, often more cost-effective.Potential for guanidinylation if used in excess.
COMU/DIPEA Uronium SaltVery HighVery LowHigh coupling efficiency, low racemization, and enhanced safety profile (non-explosive byproducts); byproducts are water-soluble, simplifying purification.
DIC/OxymaPure Carbodiimide/AdditiveHighLowCost-effective; OxymaPure is a highly efficient and safe alternative to HOBt, suppressing racemization effectively.Slower reaction kinetics compared to uronium/aminium salts.

Experimental Protocols

The following are detailed methodologies for the coupling of Fmoc-Met-OH-¹⁵N using the compared reagents in manual solid-phase peptide synthesis. The protocols assume a starting resin with a free N-terminal amine. The isotopic labeling on the nitrogen of Fmoc-Met-OH does not significantly alter the required chemical procedures.

Protocol 1: HATU/DIPEA Coupling
  • Resin Preparation: Swell the resin-bound peptide in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-Met-OH-¹⁵N (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

  • Coupling: Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the activation mixture and immediately add the solution to the deprotected resin. Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative test indicates a complete reaction.

  • Washing: Wash the resin with DMF (3 times) and dichloromethane (DCM) (3 times) to prepare for the next cycle.

Protocol 2: HBTU/DIPEA Coupling
  • Resin Preparation and Deprotection: Follow steps 1-3 of Protocol 1.

  • Activation and Coupling: In a separate vessel, dissolve Fmoc-Met-OH-¹⁵N (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents) to this mixture and add to the resin. Agitate for 1-2 hours.

  • Monitoring and Washing: Follow steps 6-7 of Protocol 1.

Protocol 3: HCTU/DIPEA Coupling
  • Resin Preparation and Deprotection: Follow steps 1-3 of Protocol 1.

  • Activation and Coupling: Prepare a solution of Fmoc-Met-OH-¹⁵N (4 equivalents) and HCTU (3.9 equivalents) in DMF. Add DIPEA (8 equivalents) to the mixture and pre-activate for 1 minute before adding to the resin. Agitate for 1-2 hours.

  • Monitoring and Washing: Follow steps 6-7 of Protocol 1.

Protocol 4: COMU/DIPEA Coupling
  • Resin Preparation and Deprotection: Follow steps 1-3 of Protocol 1.

  • Activation and Coupling: In a separate vessel, pre-activate Fmoc-Met-OH-¹⁵N (3 equivalents) with COMU (3 equivalents) and DIPEA (6 equivalents) in DMF for 1-2 minutes. Add the activated solution to the resin and agitate for 30-60 minutes. For potentially difficult couplings, the time can be extended.

  • Monitoring and Washing: Follow steps 6-7 of Protocol 1.

Protocol 5: DIC/OxymaPure Coupling
  • Resin Preparation and Deprotection: Follow steps 1-3 of Protocol 1.

  • Activation and Coupling: In a separate vial, dissolve Fmoc-Met-OH-¹⁵N (3-5 equivalents) and OxymaPure (3-5 equivalents) in DMF. Add this solution to the resin, followed by the addition of Diisopropylcarbodiimide (DIC) (3-5 equivalents). Agitate the mixture for 1-2 hours.

  • Monitoring and Washing: Follow steps 6-7 of Protocol 1.

Mandatory Visualizations

Experimental_Workflow Resin Resin with Free Amine Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash with DMF Deprotection->Wash1 Coupling Couple to Resin Wash1->Coupling Activation Prepare Activation Mixture: Fmoc-Met-OH-15N + Coupling Reagent + Base Activation->Coupling Monitoring Monitor Reaction (e.g., Kaiser Test) Coupling->Monitoring Monitoring->Coupling Positive (Recouple) Wash2 Wash with DMF/DCM Monitoring->Wash2 Negative NextCycle Proceed to Next Cycle Wash2->NextCycle

Caption: General workflow for a single coupling cycle in Fmoc-SPPS.

Coupling_Reaction cluster_reactants Reactants cluster_activation Activation FmocMet This compound ActiveEster Activated Fmoc-Met-15N (Active Ester) FmocMet->ActiveEster ResinAmine Resin-Peptide-NH2 PeptideBond Resin-Peptide-NH-CO-Met(Fmoc)-15N ResinAmine->PeptideBond CouplingReagent Coupling Reagent (e.g., HATU, COMU) CouplingReagent->ActiveEster Base Base (e.g., DIPEA) Base->ActiveEster ActiveEster->PeptideBond Nucleophilic Attack

Caption: General mechanism of peptide bond formation in SPPS.

Conclusion

The choice of coupling reagent for the incorporation of Fmoc-Met-OH-¹⁵N is a critical determinant of the success of the peptide synthesis. For routine couplings, DIC/OxymaPure offers a cost-effective and reliable option with a good safety profile. For more challenging sequences or when speed is a priority, the uronium/aminium salts are preferable. Among these, HATU and HCTU are highly effective, with HATU often considered the gold standard for difficult couplings. COMU emerges as a superior alternative, matching the high reactivity of HATU while offering significant safety and purification advantages. When selecting a reagent, researchers should consider the specific peptide sequence, desired purity, synthesis scale, and cost. For all methods, careful monitoring of the coupling reaction and appropriate washing steps are essential to minimize side reactions and ensure the synthesis of high-quality methionine-containing peptides.

References

A Comparative Guide: Fmoc-Met-OH-15N vs. Fmoc-Met-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice of amino acid derivatives is a critical step in peptide synthesis. This guide provides a detailed comparison between Fmoc-Met-OH-15N and its unlabeled counterpart, Fmoc-Met-OH, focusing on their impact on the peptide synthesis process and the downstream applications of the resulting peptides. While both molecules are chemically identical in terms of reactivity, the incorporation of the stable isotope ¹⁵N in this compound introduces a key difference in mass, which is pivotal for specific analytical applications.

Core Comparison: Isotopic Labeling Defines the Application

Fmoc-L-methionine (Fmoc-Met-OH) is a standard derivative used in solid-phase peptide synthesis (SPPS) utilizing Fmoc-based procedures.[1][2] The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group is base-labile and is removed under mild conditions, making it a cornerstone of modern peptide chemistry.[3][4]

The defining difference between this compound and Fmoc-Met-OH lies in the isotopic enrichment of the nitrogen atom in the amino group of the methionine. This compound contains the stable isotope Nitrogen-15 (¹⁵N) in place of the naturally more abundant Nitrogen-14 (¹⁴N). This isotopic substitution results in a predictable mass shift in the final peptide without altering its chemical properties or reactivity. Consequently, the performance of this compound in the peptide synthesis workflow—including coupling efficiency, yield, and purity of the crude peptide—is expected to be identical to that of Fmoc-Met-OH.

The primary driver for using this compound is the intentional introduction of a "heavy" isotope into the peptide sequence. This labeling is crucial for a variety of advanced analytical techniques.

Applications of Isotopic Labeling

Stable isotope-labeled peptides, such as those synthesized with this compound, are invaluable tools in proteomics and structural biology. Key applications include:

  • Quantitative Proteomics: Labeled peptides are used as internal standards for the precise quantification of proteins and peptides in complex biological samples by mass spectrometry (MS). The mass difference between the labeled internal standard and the endogenous, unlabeled peptide allows for accurate ratiometric analysis.

  • NMR Spectroscopy: Isotopic labeling, including ¹⁵N enrichment, is essential for nuclear magnetic resonance (NMR) studies to determine the three-dimensional structure and dynamics of peptides and proteins.

  • Metabolic Labeling Studies: While direct synthesis is one application, ¹⁵N-labeled amino acids are also used in metabolic labeling experiments, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), to study protein synthesis and turnover in living cells.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key properties of this compound and Fmoc-Met-OH. As their chemical reactivity is identical, performance metrics in peptide synthesis are expected to be equivalent.

PropertyThis compoundFmoc-Met-OHImpact on Peptide Synthesis
Molecular Weight 372.44 g/mol 371.45 g/mol Negligible impact on reagent molarity calculations.
Isotopic Purity Typically >98 atom % ¹⁵NNatural abundance (~99.6% ¹⁴N)Does not affect the chemical steps of synthesis. High isotopic purity is crucial for the accuracy of downstream quantitative analyses.
Chemical Formula C₂₀H₂₁¹⁵NO₄SC₂₀H₂₁NO₄SThe presence of ¹⁵N is the only difference.
Appearance SolidSolidIdentical.
Melting Point 121-123 °C (lit.)121-123 °C (lit.)Identical.
Solubility Soluble in DMF and other organic solvents used in SPPS.Soluble in DMF and other organic solvents used in SPPS.Identical.
Coupling Efficiency Expected to be identical to Fmoc-Met-OH.High, dependent on coupling reagents and conditions.No difference is expected. The isotopic label does not affect the reactivity of the carboxyl group or the alpha-amino group after deprotection.
Crude Peptide Purity Expected to be identical to Fmoc-Met-OH.Dependent on synthesis protocol and sequence.No difference is expected. Side reactions, such as oxidation of the methionine side chain, can occur with both and are addressed by using appropriate scavengers during cleavage.
Final Peptide Yield Expected to be identical to Fmoc-Met-OH.Dependent on the overall efficiency of the synthesis.No difference is expected.
Cost Significantly higher.Standard pricing.The primary practical difference during procurement. The high cost of isotopically labeled amino acids is a key consideration in experimental design.
Primary Application Synthesis of isotopically labeled peptides for MS-based quantification, NMR structural studies.General peptide synthesis for a wide range of applications.The choice is dictated by the intended use of the final peptide.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a standard manual Fmoc-SPPS procedure applicable for incorporating either Fmoc-Met-OH or this compound into a peptide sequence.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-Met-OH or this compound

  • Other required Fmoc-protected amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve 4 equivalents of the Fmoc-amino acid (Fmoc-Met-OH or this compound), 4 equivalents of OxymaPure®, in DMF.

    • Add 4 equivalents of DIC to the amino acid solution and pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling reaction.

    • Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Add the cleavage cocktail to the resin.

    • Agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the peptide pellet.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in utilizing Fmoc-Met-OH derivatives in peptide synthesis.

SPPS_Workflow cluster_synthesis Peptide Synthesis Cycle cluster_cleavage Final Steps Start Start Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing_1 Wash (DMF/DCM) Deprotection->Washing_1 Coupling Amino Acid Coupling (Fmoc-Met-OH or this compound, DIC, Oxyma) Washing_1->Coupling Washing_2 Wash (DMF/DCM) Coupling->Washing_2 Repeat Last Amino Acid? Washing_2->Repeat Repeat->Deprotection No Cleavage Cleavage from Resin (TFA Cocktail) Repeat->Cleavage Yes Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

Caption: Standard Solid-Phase Peptide Synthesis (SPPS) Workflow.

Application_Choice Goal Peptide Synthesis Goal Question Need for Isotopic Label? Goal->Question Fmoc_Met_OH Use Fmoc-Met-OH Question->Fmoc_Met_OH No Fmoc_Met_OH_15N Use this compound Question->Fmoc_Met_OH_15N Yes Application_Unlabeled General Applications: - Biological Assays - Structural Studies (unlabeled) - Antibody Production Fmoc_Met_OH->Application_Unlabeled Application_Labeled Specific Applications: - Quantitative Mass Spectrometry - NMR Structural Analysis - Metabolic Tracing Fmoc_Met_OH_15N->Application_Labeled

Caption: Decision logic for choosing between Fmoc-Met-OH and this compound.

Conclusion

References

Assessing the Stability of the 15N Label in Fmoc-Met-OH During Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in proteomics, structural biology, and drug development, the incorporation of stable isotopes like ¹⁵N into peptides is a cornerstone of quantitative analysis and structural studies. Fmoc-Met-OH, labeled with ¹⁵N at the α-amino position, is a frequently used building block in solid-phase peptide synthesis (SPPS). This guide provides a comprehensive assessment of the stability of this isotopic label throughout the synthesis process, compares it with other alternatives, and offers detailed experimental protocols to ensure the integrity of the final peptide product.

While concerns about the stability of isotopic labels are valid, extensive application and the fundamental principles of peptide chemistry suggest that the ¹⁵N label on the α-amino group of Fmoc-Met-OH is highly stable under standard SPPS conditions. The primary stability issues associated with the use of Fmoc-Met-OH arise not from the isotopic label on the peptide backbone, but from the chemical reactivity of the methionine side chain.

Stability of the α-Amino ¹⁵N Label

The ¹⁵N label in Fmoc-¹⁵N-Met-OH is incorporated as part of the amide bond that forms the peptide backbone. Amide bonds are exceptionally stable, a key feature that makes them the fundamental linkage in proteins and peptides.[1] The repetitive steps of Fmoc deprotection using piperidine and the subsequent coupling reactions in SPPS are conducted under conditions that do not typically cleave or promote exchange at the amide nitrogen.[2][3][4] The high kinetic barrier to amide bond cleavage ensures that the isotopic integrity of the ¹⁵N-labeled backbone is maintained throughout the synthesis cycles.[2]

Comparative Stability: The Methionine Side Chain Challenge

The more significant and well-documented stability concern when using Fmoc-Met-OH in peptide synthesis is the susceptibility of its thioether side chain to oxidation and S-alkylation. These side reactions predominantly occur during the final cleavage and deprotection step with strong acids like trifluoroacetic acid (TFA).

Side Reactions of the Methionine Residue:

  • Oxidation: The thioether group of methionine can be readily oxidized to methionine sulfoxide (Met(O)) during synthesis and, more significantly, during the acidic conditions of final cleavage. This introduces an unwanted +16 Da modification to the peptide.

  • S-Alkylation: During TFA cleavage, carbocations generated from side-chain protecting groups (e.g., tert-butyl cations) can alkylate the nucleophilic sulfur atom of the methionine side chain. This results in the formation of a sulfonium ion, leading to a +56 Da modification for tert-butylation.

These side reactions can lead to a heterogeneous mixture of the desired peptide and its modified versions, complicating purification and potentially affecting biological activity.

Data Presentation: Mitigation Strategies for Methionine Side Reactions

To address the inherent instability of the methionine side chain, several strategies can be employed. The choice of cleavage cocktail is critical in minimizing these unwanted modifications.

Mitigation StrategyTarget Side ReactionKey Reagents/ScavengersEfficacy & Considerations
Standard Cleavage with Scavengers Oxidation & S-AlkylationTFA/TIS/H₂O (95:2.5:2.5)TIS (triisopropylsilane) helps to reduce carbocation formation. However, oxidation can still occur.
Cleavage with Thiol Scavengers Oxidation & S-AlkylationTFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5)EDT (ethanedithiol) is a more potent scavenger for tert-butyl cations.
Specialized Cleavage Cocktails OxidationTFA/DMS/NH₄IThe addition of dimethylsulfide (DMS) and ammonium iodide can significantly reduce or eliminate methionine sulfoxide formation.
Optimized Cleavage Solutions Oxidation & S-AlkylationTFA-anisole-TMSCl-Me₂S-TIS with PPh₃A recently developed cocktail that has been shown to eradicate oxidation and reduce S-alkylation.
Post-Synthesis Reduction OxidationAmmonium iodide and dimethyl sulfideIf oxidation occurs, the purified peptide containing Met(O) can be reduced back to Met.
Use of Methionine Alternatives OxidationFmoc-Nle-OH (Norleucine)Norleucine is a non-oxidizable isostere of methionine and can be a suitable replacement if the thioether group is not essential for biological activity.

Experimental Protocols

Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) with ¹⁵N-Labeled Amino Acids

This protocol outlines the general steps for incorporating Fmoc-¹⁵N-Met-OH into a peptide sequence using an automated peptide synthesizer.

  • Resin Swelling: The resin is swelled in an appropriate solvent, typically N,N-dimethylformamide (DMF), for 30 minutes prior to synthesis.

  • Fmoc Deprotection: The N-terminal Fmoc protecting group is removed by treating the resin-bound peptide with a solution of 20% piperidine in DMF. This is typically a two-step process with a short initial treatment followed by a longer one.

  • Washing: The resin is thoroughly washed with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

  • Coupling: The Fmoc-¹⁵N-Met-OH is pre-activated with a coupling reagent (e.g., HBTU/DIPEA or DIC/Oxyma) and then added to the resin. The reaction is allowed to proceed for a specified time to ensure complete coupling.

  • Washing: The resin is washed again with DMF to remove excess reagents and byproducts.

  • Repeat Cycles: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: After the final amino acid has been coupled, the peptide is cleaved from the resin and the side-chain protecting groups are removed using a cleavage cocktail (see Protocol 2).

  • Peptide Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, and the crude product is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Optimized Cleavage of Methionine-Containing Peptides to Minimize Side Reactions

This protocol is designed to minimize the oxidation and S-alkylation of methionine residues during the final cleavage step.

  • Resin Preparation: After synthesis, the peptidyl-resin is washed thoroughly with dichloromethane (DCM) and dried under vacuum.

  • Cleavage Cocktail Preparation: Prepare the following cleavage cocktail under a fume hood: 85% TFA, 5% anisole, 5% trimethylsilyl chloride (TMSCl), and 5% dimethyl sulfide (Me₂S), containing 1 mg of triphenylphosphine (PPh₃) per mL of solution. If the peptide contains Cys(Trt), add 5% triisopropylsilane (TIS).

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptidyl-resin (approximately 10 mL per gram of resin).

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.

  • Washing and Lyophilization: Centrifuge the precipitated peptide, decant the ether, and wash the peptide pellet with cold ether. Lyophilize the purified peptide to obtain a dry powder.

Protocol 3: Quantification of ¹⁵N Incorporation by Mass Spectrometry

Mass spectrometry is the gold standard for confirming the successful incorporation of stable isotopes and assessing the isotopic purity of the final peptide.

  • Sample Preparation: Dissolve a small amount of the purified, lyophilized peptide in a suitable solvent for mass spectrometry analysis (e.g., a mixture of water and acetonitrile with 0.1% formic acid).

  • Mass Spectrometry Analysis: Analyze the sample using a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Data Analysis:

    • Compare the observed monoisotopic mass of the peptide with the theoretical mass calculated for the ¹⁵N-labeled sequence.

    • Examine the isotopic distribution of the molecular ion peak. The presence of a significant peak at M+1 (where M is the mass of the unlabeled peptide) and the absence of a prominent peak corresponding to the unlabeled peptide confirms high levels of ¹⁵N incorporation.

    • Specialized software can be used to calculate the percentage of ¹⁵N enrichment by comparing the experimental isotopic pattern with theoretical distributions at different enrichment levels.

Visualizations

Experimental Workflow for SPPS and Analysis

SPPS_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage & Purification cluster_analysis Analysis Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling of Fmoc-¹⁵N-Met-OH Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat Cycles Wash2->Repeat Repeat->Deprotection Next Amino Acid Cleavage Final Cleavage (TFA Cocktail) Repeat->Cleavage Final Amino Acid Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification RP-HPLC Precipitation->Purification MS_Analysis Mass Spectrometry (¹⁵N Incorporation) Purification->MS_Analysis

Caption: General workflow for solid-phase peptide synthesis (SPPS) using Fmoc-¹⁵N-Met-OH.

Methionine Side-Chain Degradation Pathways

Met_Side_Reactions cluster_oxidation Oxidation cluster_alkylation S-Alkylation Met Methionine Residue (-CH₂-CH₂-S-CH₃) Met_O Methionine Sulfoxide (-CH₂-CH₂-S(O)-CH₃) [+16 Da] Met->Met_O [O] TFA Cleavage Met_tBu S-tert-butyl Sulfonium (-CH₂-CH₂-S⁺(tBu)-CH₃) [+56 Da] Met->Met_tBu tBu⁺ TFA Cleavage

Caption: Common side reactions of the methionine side chain during TFA cleavage in SPPS.

References

A Researcher's Guide to Evaluating Fmoc-Met-OH-15N from Different Suppliers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the purity of isotopically labeled amino acids is a critical determinant of the final peptide's quality, yield, and biological activity. This guide provides a framework for the characterization and comparison of Fmoc-Met-OH-15N from different commercial suppliers. By employing rigorous analytical methods, researchers can ensure the selection of high-quality reagents essential for the synthesis of complex and pure peptides.

The quality of this compound can be assessed based on several key parameters, including chemical purity, isotopic enrichment, enantiomeric purity, and the presence of process-related impurities. Inefficient coupling due to impurities can lead to deletion sequences and lower overall yield of the target peptide.[1]

Comparative Analysis of this compound from Three Hypothetical Suppliers

To illustrate the evaluation process, this guide presents a comparative analysis of this compound from three hypothetical suppliers: Supplier A, Supplier B, and Supplier C. The following tables summarize the quantitative data obtained from a series of analytical experiments.

Table 1: Supplier-Reported Specifications

ParameterSupplier ASupplier BSupplier C
Chemical Purity (HPLC) ≥98.0%[2]≥99.0%[3][4]≥99.5%
Isotopic Purity (¹⁵N) ≥98 atom %≥98 atom %≥99 atom %
Enantiomeric Purity (L-isomer) ≥99.5%≥99.8%≥99.9%
Appearance White to off-white solidWhite solidWhite crystalline solid
Melting Point 121-123 °C (lit.)130-140 °C135-138 °C

Table 2: Experimental Verification of Purity and Impurity Profile

ParameterSupplier ASupplier BSupplier C
Measured Chemical Purity (HPLC) 98.5%99.2%99.7%
Measured Isotopic Purity (Mass Spec) 98.2%98.5%99.3%
Fmoc-Dipeptide Impurities (HPLC) ≤0.2%≤0.1%<0.05%
Free Methionine-¹⁵N (GC) ≤0.5%≤0.2%<0.1%
Acetate Content (IC) ≤0.1%≤0.02%<0.01%
β-Alanine Derivatives (HPLC) ≤0.1%≤0.1%Not Detected

Based on the hypothetical data, Supplier C demonstrates the highest quality this compound, with superior chemical, isotopic, and enantiomeric purity, as well as the lowest levels of process-related impurities. While Supplier B provides a product of high quality suitable for most applications, Supplier A's product, though meeting basic specifications, may be less suitable for the synthesis of long or complex peptides where high purity is paramount.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparative analysis are provided below.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

HPLC is the primary method for determining the purity of Fmoc-amino acids.

  • Objective : To determine the purity of the this compound raw material and to identify and quantify any related impurities.

  • Instrumentation : A standard HPLC system with a UV detector.

  • Column : C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B : 0.1% TFA in acetonitrile.

  • Gradient : A linear gradient from 30% to 90% B over 30 minutes.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 265 nm.

  • Sample Preparation : Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start dissolve Dissolve Sample (1 mg/mL) start->dissolve inject Inject Sample dissolve->inject separate Gradient Elution (C18 Column) inject->separate detect UV Detection (265 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report Report Results calculate->report

Workflow for HPLC purity assessment of Fmoc-amino acids.
Mass Spectrometry (MS) for Isotopic Purity

Mass spectrometry is used to confirm the molecular weight and determine the isotopic enrichment of the ¹⁵N-labeled amino acid.

  • Objective : To confirm the identity and determine the isotopic purity of this compound.

  • Instrumentation : A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

  • Ionization Mode : Positive ion mode.

  • Sample Preparation : Dissolve the sample in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) at a concentration of approximately 0.1 mg/mL.

  • Data Analysis : Determine the relative abundance of the M+1 peak (due to ¹⁵N) compared to the M peak.

MS_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_data Data Analysis start Start dissolve Dissolve Sample (0.1 mg/mL) start->dissolve infuse Infuse Sample (ESI) dissolve->infuse acquire Acquire Spectrum infuse->acquire analyze Analyze Isotope Pattern acquire->analyze calculate Calculate ¹⁵N Enrichment analyze->calculate report Report Results calculate->report

Workflow for mass spectrometry analysis of Fmoc-amino acids.
Chiral HPLC for Enantiomeric Purity

Standard HPLC columns cannot separate between D- and L-amino acids. Therefore, a chiral column is necessary to determine the enantiomeric purity.

  • Objective : To determine the enantiomeric (D/L) purity of this compound.

  • Instrumentation : HPLC system with a UV detector.

  • Column : A suitable chiral stationary phase (CSP) column.

  • Mobile Phase : Isocratic elution with a mixture of hexane and ethanol, with a small percentage of a modifier like TFA, optimized for the specific column.

  • Flow Rate : Typically 0.5-1.0 mL/min.

  • Detection : UV at 265 nm.

Common Impurities in Fmoc-Amino Acids and Their Impact

Several types of impurities can be present in commercial Fmoc-amino acids, arising from the synthesis and purification processes.

  • Dipeptides : The formation of Fmoc-Met-Met-OH can lead to the double insertion of methionine during peptide synthesis.

  • Free Amino Acid : The presence of free methionine can also lead to multiple insertions and can promote the degradation of the Fmoc-amino acid during storage.

  • β-Alanine Derivatives : These impurities arise from the rearrangement of the Fmoc activating agent and can be incorporated into the peptide chain.

  • Acetate : Traces of acetic acid can act as a capping agent, leading to truncated peptide sequences.

Impurity_Impact cluster_impurities Common Impurities cluster_synthesis Impact on Peptide Synthesis dipeptide Fmoc-Dipeptides double_insertion Double Insertion dipeptide->double_insertion free_aa Free Amino Acid free_aa->double_insertion beta_ala β-Alanine Derivatives modification Chain Modification beta_ala->modification acetate Acetate deletion Deletion Sequences (from capping) acetate->deletion low_yield Lower Overall Yield double_insertion->low_yield difficult_purification Difficult Purification double_insertion->difficult_purification deletion->low_yield modification->difficult_purification

Logical relationship of impurities and their impact.

References

A Comparative Guide to Isotopic Enrichment Verification of Fmoc-Met-OH-¹⁵N

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing ¹⁵N-labeled compounds, accurate verification of isotopic enrichment is paramount for the integrity of experimental results. This guide provides an objective comparison of the primary analytical methods for verifying the isotopic enrichment of Fmoc-Met-OH-¹⁵N, a key building block in peptide synthesis and proteomics research. Supported by experimental data and detailed protocols, this document aims to assist in selecting the most appropriate verification strategy for your research needs.

Executive Summary

The two principal techniques for determining the isotopic enrichment of Fmoc-Met-OH-¹⁵N are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. Both methods offer high accuracy, but they differ in their experimental approach, data output, and instrumentation requirements. Mass spectrometry directly measures the mass-to-charge ratio of the molecule, allowing for a straightforward determination of the relative abundance of the ¹⁵N-labeled species. NMR spectroscopy, on the other hand, leverages the magnetic properties of the ¹⁵N nucleus to provide a quantitative measure of its presence in the molecule.

Certificates of Analysis from commercial suppliers typically state the isotopic enrichment of Fmoc-Met-OH-¹⁵N to be between 98% and 99%.[1] This guide will detail the methodologies to independently verify such claims.

Quantitative Data Comparison

The following table summarizes the key performance metrics of the primary analytical platforms for the isotopic enrichment verification of Fmoc-Met-OH-¹⁵N.

FeatureMass Spectrometry (e.g., LC-MS)NMR Spectroscopy (e.g., ¹⁵N NMR, ¹H-¹⁵N HSQC)
Principle Measures mass-to-charge ratio to differentiate isotopes.Exploits the magnetic properties of the ¹⁵N nucleus.[2][3]
Primary Data Output Mass spectrum showing relative abundance of isotopic peaks.NMR spectrum with signals corresponding to the ¹⁵N nucleus.
Reported Enrichment Typically >98%Typically >98%
Sample Requirement Micrograms (µg) to nanograms (ng)Milligrams (mg)
Analysis Time Minutes per sampleMinutes to hours per sample
Strengths High sensitivity, high throughput, direct measurement of mass.[4]Non-destructive, provides detailed structural information.
Limitations Destructive analysis, potential for ion suppression.Lower sensitivity, requires higher sample concentration.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Mass Spectrometry: Isotopic Enrichment Analysis by LC-MS

This protocol outlines the steps for verifying the isotopic enrichment of Fmoc-Met-OH-¹⁵N using Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Sample Preparation:

  • Dissolve a known quantity of Fmoc-Met-OH-¹⁵N in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.

  • Prepare a serial dilution to obtain a working solution of 1-10 µg/mL.

2. LC-MS System and Conditions:

  • LC System: A standard High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is suitable for separating Fmoc-protected amino acids.

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is recommended for accurate mass measurements.

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode.

3. Data Acquisition:

  • Inject 1-5 µL of the sample solution.

  • Acquire full scan mass spectra over a relevant m/z range that includes the expected masses for the unlabeled ([M]) and ¹⁵N-labeled ([M+1]) Fmoc-Met-OH. The molecular weight of the unlabeled compound is 371.45 g/mol , and the ¹⁵N-labeled compound is 372.44 g/mol .

4. Data Analysis:

  • Extract the ion chromatograms for the m/z values corresponding to the unlabeled and ¹⁵N-labeled Fmoc-Met-OH.

  • Integrate the peak areas for both isotopic species.

  • Calculate the isotopic enrichment using the following formula:

  • Software tools can be used to predict and fit theoretical isotopic distributions to the experimental data for a more accurate determination of enrichment.

NMR Spectroscopy: Isotopic Enrichment Verification

This protocol describes the use of ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy for verifying the isotopic enrichment. This 2D NMR experiment correlates the proton and nitrogen nuclei that are directly bonded, providing a clear signal for the ¹⁵N-labeled amide group.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of Fmoc-Met-OH-¹⁵N in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

2. NMR Spectrometer and Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of detecting ¹⁵N.

  • Experiment: A standard ¹H-¹⁵N HSQC pulse sequence.

  • Key Parameters:

    • Set the ¹H spectral width to cover the amide proton region (typically 6-10 ppm).

    • Set the ¹⁵N spectral width to cover the expected chemical shift of the amide nitrogen.

    • Optimize the number of scans to achieve a good signal-to-noise ratio.

3. Data Acquisition and Processing:

  • Acquire the 2D ¹H-¹⁵N HSQC spectrum.

  • Process the data using appropriate software (e.g., applying window functions and Fourier transformation).

4. Data Analysis:

  • The presence of a cross-peak in the ¹H-¹⁵N HSQC spectrum confirms the presence of the ¹⁵N label.

  • For a quantitative assessment, a 1D ¹⁵N NMR spectrum can be acquired. The relative integral of the ¹⁵N signal compared to an internal standard of known concentration can be used to determine the concentration of the ¹⁵N-labeled compound, from which the enrichment can be inferred if the total compound concentration is known. However, direct integration of the ¹⁵N signal in a sample containing both labeled and unlabeled species is the most direct NMR method for enrichment determination, though it requires careful experimental setup to ensure quantitative accuracy.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for isotopic enrichment verification.

Mass_Spectrometry_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis Dissolution Dissolve Fmoc-Met-OH-¹⁵N Dilution Serial Dilution Dissolution->Dilution Injection Inject Sample Dilution->Injection LC_Separation LC Separation (C18) Injection->LC_Separation MS_Detection MS Detection (High-Res) LC_Separation->MS_Detection Extraction Extract Ion Chromatograms MS_Detection->Extraction Integration Integrate Peak Areas Extraction->Integration Calculation Calculate Enrichment Integration->Calculation

Caption: Workflow for Isotopic Enrichment Verification by LC-MS.

NMR_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Analysis Dissolution Dissolve Fmoc-Met-OH-¹⁵N in Deuterated Solvent Acquisition Acquire ¹H-¹⁵N HSQC Spectrum Dissolution->Acquisition Processing Process 2D Data Acquisition->Processing Analysis Analyze Cross-Peak Processing->Analysis

Caption: Workflow for Isotopic Enrichment Verification by NMR Spectroscopy.

Conclusion

Both Mass Spectrometry and NMR Spectroscopy are robust and reliable methods for verifying the isotopic enrichment of Fmoc-Met-OH-¹⁵N. The choice between the two often depends on the available instrumentation, sample amount, and the desired level of structural information. For high-throughput and sensitive analysis, LC-MS is the preferred method. For a non-destructive analysis that also provides structural confirmation, NMR spectroscopy is an excellent alternative. By following the detailed protocols and understanding the comparative advantages of each technique, researchers can confidently ascertain the quality of their ¹⁵N-labeled compounds, ensuring the accuracy and reliability of their downstream applications.

References

Benchmarking Fmoc-Met-OH-¹⁵N: A Comparative Performance Guide for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals leveraging isotopically labeled peptides for quantitative proteomics, structural biology, and as metabolic tracers, understanding the performance of labeled amino acid derivatives in synthesis is critical. This guide provides an objective comparison of Fmoc-Met-OH-¹⁵N against its unlabeled counterpart, Fmoc-Met-OH, in the context of solid-phase peptide synthesis (SPPS). While direct, peer-reviewed comparative studies are not extensively available, this document outlines the theoretical considerations and provides detailed experimental protocols to enable researchers to perform their own benchmarking.

Stable isotope-labeled peptides are chemically and physically almost identical to their endogenous counterparts, making them ideal internal standards for mass spectrometry-based quantification and valuable probes in NMR-based structural studies.[1][2] Fmoc-Met-OH-¹⁵N is a key building block for introducing a ¹⁵N label at a specific methionine residue. While its chemical reactivity is expected to be nearly identical to the unlabeled version, subtle differences in performance during SPPS can arise.

Performance Comparison in Solid-Phase Peptide Synthesis

The primary metrics for evaluating the performance of an Fmoc-amino acid in SPPS are coupling efficiency, the extent of racemization, and the formation of side products.

Theoretical Considerations:

  • Kinetic Isotope Effect (KIE): The replacement of ¹⁴N with ¹⁵N at the alpha-amino group results in a heavier isotopologue. This mass difference can lead to a small kinetic isotope effect, potentially slowing down the rates of both the coupling and deprotection steps.[3][4] However, for heavy atoms like nitrogen, this effect is generally small and unlikely to significantly impact overall synthesis yields under standard SPPS conditions.

  • Side Reactions: The most common side reactions involving methionine are oxidation of the thioether side chain to form methionine sulfoxide and S-alkylation during the final cleavage from the resin.[5] Since the ¹⁵N label is on the alpha-amine, it is not expected to electronically influence the reactivity of the distant sulfur atom. Therefore, the propensity for these side reactions should be comparable between Fmoc-Met-OH-¹⁵N and Fmoc-Met-OH.

Quantitative Data Summary

The following table outlines the key performance indicators for a comparative study. Researchers can populate this table with their own experimental data following the protocols provided in this guide.

Performance MetricParameterFmoc-Met-OHFmoc-Met-OH-¹⁵NAnalytical Method
Coupling Efficiency % Coupling Yield per CycleExpected >99%Expected >99%UV-Vis Spectroscopy of Fmoc Cleavage
Stereochemical Purity % D-Isomer (Racemization)Expected <0.5%Expected <0.5%Chiral HPLC or GC-MS after Hydrolysis
Final Peptide Purity % Purity of Crude PeptideSequence DependentSequence DependentRP-HPLC
Side Product Formation % Oxidized MethionineSequence & Condition DependentSequence & Condition DependentLC-MS

Experimental Protocols

To generate the comparative data, a model peptide containing methionine should be synthesized in parallel using both the labeled and unlabeled Fmoc-Met-OH.

1. Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide

This protocol outlines the manual synthesis of a model peptide (e.g., H-Ala-Met-Phe-Gly-OH) on Wang resin.

  • Resin Preparation: Swell Wang resin in N,N-dimethylformamide (DMF) for 1-2 hours in a reaction vessel.

  • First Amino Acid Coupling: Couple Fmoc-Gly-OH to the resin using a suitable activator like HBTU in the presence of a base such as N,N-diisopropylethylamine (DIPEA).

  • Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF.

  • Subsequent Couplings: Sequentially couple Fmoc-Phe-OH, Fmoc-Met-OH (or Fmoc-Met-OH-¹⁵N), and Fmoc-Ala-OH using the same activation and deprotection steps.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).

  • Peptide Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

2. Quantification of Coupling Efficiency by UV-Vis Spectroscopy

This method is used after each coupling step to determine the efficiency of the reaction.

  • Collect Fmoc Cleavage Solution: After the coupling of the amino acid of interest (e.g., Fmoc-Met-OH), collect the 20% piperidine in DMF solution from the subsequent Fmoc deprotection step.

  • Dilution: Dilute a small, precise volume of the collected solution with a known volume of 20% piperidine in DMF.

  • UV-Vis Measurement: Measure the absorbance of the diluted solution at 301 nm.

  • Calculation: Calculate the amount of cleaved Fmoc group using the Beer-Lambert law (ε at 301 nm for the dibenzofulvene-piperidine adduct is approximately 7800 L mol⁻¹ cm⁻¹). Compare this value to the theoretical loading of the resin to determine the coupling efficiency.

3. Analysis of Peptide Purity by RP-HPLC

  • Sample Preparation: Dissolve a small amount of the crude lyophilized peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient of increasing Mobile Phase B.

    • Detection: UV absorbance at 214 nm or 220 nm.

  • Data Analysis: Integrate the peak areas of the chromatogram. The purity is calculated as the percentage of the area of the main product peak relative to the total area of all peaks.

4. Analysis of Side Products by LC-MS

  • Method: Use the same chromatographic conditions as for the RP-HPLC purity analysis, but with the HPLC system coupled to a mass spectrometer.

  • Data Analysis: Analyze the mass spectrum of the main peak to confirm the molecular weight of the desired peptide. Analyze the mass spectra of minor peaks to identify potential side products. For example, the oxidation of a methionine-containing peptide will result in a mass increase of 16 Da.

5. Assessment of Racemization by Chiral HPLC

  • Peptide Hydrolysis: Hydrolyze a sample of the purified peptide in 6 M HCl at 110°C for 24 hours.

  • Derivatization: Derivatize the resulting amino acid mixture with a chiral derivatizing agent (e.g., Marfey's reagent).

  • Chiral HPLC Analysis: Separate the derivatized amino acid diastereomers on a standard C18 column.

  • Data Analysis: Compare the retention times with those of derivatized D- and L-methionine standards. Quantify the amount of D-methionine by integrating the corresponding peak area.

Visualizations

Experimental Workflow for Performance Comparison

G cluster_synthesis Peptide Synthesis cluster_analysis Performance Analysis cluster_comparison Data Comparison s1 Synthesize Model Peptide with Fmoc-Met-OH a1 Coupling Efficiency (UV-Vis) s1->a1 Analyze a2 Crude Purity (RP-HPLC) s1->a2 Analyze a3 Side Products (LC-MS) s1->a3 Analyze a4 Racemization (Chiral HPLC) s1->a4 Analyze s2 Synthesize Model Peptide with Fmoc-Met-OH-15N s2->a1 Analyze s2->a2 Analyze s2->a3 Analyze s2->a4 Analyze c1 Comparative Analysis of Performance Metrics a1->c1 a2->c1 a3->c1 a4->c1 G cluster_cell Cellular System cluster_analysis Quantitative Analysis receptor Receptor proteinX Protein X receptor->proteinX Signal proteinX_p Phosphorylated Protein X (p-Protein X) proteinX->proteinX_p Kinase Activity biological_response Biological Response proteinX_p->biological_response cell_lysate Cell Lysate (contains endogenous Protein X) digestion Tryptic Digestion cell_lysate->digestion labeled_peptide Spike-in ¹⁵N-Met Labeled Peptide Standard labeled_peptide->digestion ms_analysis LC-MS/MS Analysis digestion->ms_analysis quantification Quantification of Endogenous Protein X ms_analysis->quantification

References

Unmasking Potential Impurities in Commercial Fmoc-Met-OH-15N: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purity of reagents is paramount to the success of their work. In the synthesis of isotopically labeled peptides, the quality of the starting amino acids, such as 15N-labeled N-α-Fmoc-L-methionine (Fmoc-Met-OH-15N), directly impacts the purity of the final product and the reliability of experimental outcomes. This guide provides a comprehensive analysis of potential impurities in commercial this compound, offering a comparative overview of common contaminants, their sources, and the analytical methods for their detection. This document is intended to aid in the selection of high-quality reagents and to provide a framework for in-house quality control.

Introduction to this compound and its Importance

This compound is a critical building block in solid-phase peptide synthesis (SPPS) for the introduction of a 15N-labeled methionine residue into a peptide sequence. The presence of the 15N isotope allows for sensitive detection and structural analysis by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), making it invaluable in drug discovery, proteomics, and structural biology. However, the chemical synthesis and handling of this reagent can introduce various impurities that may compromise subsequent peptide synthesis and experimental results.

Common Impurities in Commercial Fmoc-Amino Acids

Impurities in Fmoc-amino acids can arise from the manufacturing process of the amino acid itself, the attachment of the Fmoc protecting group, or degradation during storage.[1] These impurities can be broadly categorized as follows:

  • Process-Related Impurities: These are substances that are formed during the synthesis of the Fmoc-amino acid. Common examples include diastereomers (D-isomers), dipeptides, and incompletely protected amino acids.[2]

  • Degradation Products: These impurities result from the breakdown of the Fmoc-amino acid over time. The presence of the free amino acid (H-Met-OH-15N) is a common degradation product.[3]

  • Reagent- and Solvent-Related Impurities: Residual reagents and solvents from the synthesis and purification process can also be present. Acetic acid is a notable impurity that can act as a capping agent in peptide synthesis, leading to truncated peptide sequences.

Methionine-Specific Impurities

The side chain of methionine is susceptible to oxidation, which represents a primary pathway for impurity formation.

  • Methionine Sulfoxide (Met(O)): The thioether side chain of methionine can be readily oxidized to form methionine sulfoxide. This can occur during the synthesis of the Fmoc-amino acid, its storage, or during the acidic conditions of peptide cleavage from the solid support. The presence of Fmoc-Met(O)-OH-15N in the starting material will lead to the incorporation of the oxidized residue in the final peptide.

Comparative Analysis of Potential Impurities

While specific impurity profiles vary between manufacturers and even between batches, the following table summarizes potential impurities in commercial this compound and provides a hypothetical comparison of typical purity levels found in standard versus high-quality grades.

Impurity ClassSpecific Impurity ExampleTypical Specification (Standard Grade)Typical Specification (High-Purity Grade)Potential Impact on Peptide Synthesis
Diastereomers D-Methionine derivative≤ 0.5%≤ 0.1%Altered peptide structure, bioactivity, and immunogenicity.
Related Amino Acid Impurities Fmoc-Met-Met-OH-15N≤ 0.5%≤ 0.1%Insertion of an extra methionine residue.
H-Met-OH-15N (free amino acid)≤ 0.5%≤ 0.2%Deletion of the intended methionine residue.
Oxidation Products Fmoc-Met(O)-OH-15N≤ 1.0%≤ 0.2%Altered peptide properties and potential for biological inactivation.
Reagent-Derived Impurities Acetic Acid≤ 0.1%≤ 0.02%N-terminal acetylation, leading to truncated peptides.
β-Alanine derivatives≤ 0.1%Not DetectedInsertion of an incorrect amino acid.
Residual Solvents e.g., Ethyl Acetate, DichloromethaneVariesVaries (often specified)May interfere with synthesis reactions.

Experimental Protocols for Impurity Detection

Accurate assessment of this compound purity requires a combination of analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for quantifying the purity of the main component and detecting most impurities.

  • Objective: To determine the percentage purity of this compound and quantify related impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 30% to 100% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm.

  • Sample Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., 50% acetonitrile in water) to a concentration of 1 mg/mL.

Chiral Chromatography

This technique is used to determine the enantiomeric purity of the amino acid derivative.

  • Objective: To quantify the presence of the D-enantiomer.

  • Instrumentation: HPLC system with a UV detector.

  • Column: A chiral stationary phase column suitable for amino acid derivatives.

  • Mobile Phase: Isocratic mixture of hexane and ethanol with a small amount of acid modifier, as recommended by the column manufacturer.

  • Flow Rate: As recommended by the column manufacturer.

  • Detection: UV at 265 nm.

Mass Spectrometry (MS)

MS is essential for identifying unknown impurities and confirming the mass of the desired product and its contaminants.

  • Objective: To identify the molecular weights of the main component and any impurities.

  • Instrumentation: Electrospray ionization mass spectrometer (ESI-MS).

  • Method: The sample can be introduced directly via infusion or through an LC-MS system. The mass spectrum will show the [M+H]+ or [M-H]- ions of the components.

Visualizing the Impact of Impurities

The following diagrams illustrate key concepts related to impurities in this compound.

Synthesis_and_Impurity_Formation cluster_synthesis This compound Synthesis cluster_impurities Potential Impurities H-Met-OH-15N H-Met-OH-15N This compound This compound H-Met-OH-15N->this compound Fmoc Protection Fmoc-Cl Fmoc Protection Reagent Fmoc-Cl->this compound D-isomer D-isomer This compound->D-isomer Racemization Fmoc-Met(O)-OH-15N Fmoc-Met(O)-OH-15N This compound->Fmoc-Met(O)-OH-15N Oxidation Dipeptide Fmoc-Met-Met-OH-15N This compound->Dipeptide Side Reaction Free_AA H-Met-OH-15N This compound->Free_AA Degradation

Figure 1: Synthesis and potential impurity formation pathways for this compound.

Experimental_Workflow Sample Commercial This compound HPLC Purity Analysis (HPLC) Sample->HPLC Chiral_HPLC Enantiomeric Purity (Chiral HPLC) Sample->Chiral_HPLC MS Impurity Identification (MS) Sample->MS Data_Analysis Data Analysis and Comparison HPLC->Data_Analysis Chiral_HPLC->Data_Analysis MS->Data_Analysis

Figure 2: Experimental workflow for the analysis of impurities in this compound.

Figure 3: Logical comparison of standard versus high-purity grade this compound.

Conclusion and Recommendations

The purity of this compound is a critical factor for the successful synthesis of high-quality, isotopically labeled peptides. While commercial suppliers provide certificates of analysis, it is advisable for researchers to have a thorough understanding of potential impurities and the means to detect them. For applications requiring the highest degree of accuracy and reproducibility, such as in the development of therapeutic peptides or for sensitive NMR studies, the use of high-purity grade this compound is strongly recommended. Independent verification of purity by the end-user, employing the analytical methods outlined in this guide, can further ensure the integrity of experimental results. By carefully considering the potential for impurities and implementing rigorous quality control measures, researchers can minimize variability and enhance the reliability of their scientific findings.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Fmoc-Met-OH-15N

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development and peptide synthesis, the responsible management and disposal of chemical reagents are paramount. This guide provides a comprehensive, step-by-step protocol for the safe disposal of Fmoc-Met-OH-15N, ensuring laboratory safety and environmental compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for Fmoc-Met-OH. While this compound is a stable, non-radioactive isotopically labeled compound, the chemical properties of the Fmoc-methionine moiety dictate the necessary precautions. The primary hazard associated with this compound is its environmental toxicity.

Hazard Assessment:

  • Environmental Hazard: Fmoc-Met-OH is classified as very toxic to aquatic life with long-lasting effects. Therefore, it must not be disposed of down the drain or in regular solid waste.

  • Personal Health: While not classified as acutely toxic, appropriate personal protective equipment (PPE) should always be worn to prevent inhalation of dust and skin contact.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationPurpose
Eye Protection Safety glasses with side shields or gogglesProtects eyes from dust particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact with the chemical.
Body Protection Laboratory coatProtects clothing and skin from contamination.
Respiratory Protection N95 dust mask (if generating dust)Prevents inhalation of fine particles.

Handle the solid compound in a well-ventilated area or a chemical fume hood to minimize inhalation risks.

Detailed Disposal Protocols

The fundamental principle for the disposal of this compound is to treat it as a hazardous chemical waste.[1] This ensures the highest level of safety and regulatory compliance.

Protocol 1: Disposal of Unused or Expired Solid this compound

This protocol outlines the procedure for the disposal of the pure, solid chemical.

Methodology:

  • Segregation: Do not mix solid this compound with other chemical waste to avoid unintended reactions.[2]

  • Containerization:

    • If possible, use the original manufacturer's container. Ensure the container is in good condition, with no cracks or leaks.[3]

    • If the original container is not available, use a new, clean, and chemically compatible container with a secure, tight-fitting lid.

  • Labeling:

    • Affix a "Hazardous Waste" label to the container.[3]

    • The label must include the following information:

      • Full Chemical Name: "this compound"

      • The words "Hazardous Waste"

      • Accumulation Start Date

      • Primary Hazard: "Environmental Hazard" or "Marine Pollutant"

  • Storage:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[4]

    • The SAA should be away from drains and incompatible materials. Ensure the container is kept closed when not in use.

  • Final Disposal:

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

    • Follow your institution's specific procedures for requesting a waste pickup.

Protocol 2: Disposal of Contaminated Labware and Materials

This protocol covers items that have come into direct contact with this compound.

Methodology:

  • Identification of Contaminated Materials: This includes, but is not limited to:

    • Gloves

    • Weighing paper or boats

    • Spatulas

    • Pipette tips

    • Empty original containers

  • Waste Collection:

    • Place all contaminated solid items into a designated hazardous waste container, separate from non-hazardous lab trash. This can be the same container used for the solid this compound waste.

    • Empty original containers should also be treated as hazardous waste and disposed of in the same manner. Do not attempt to rinse and reuse these containers for other purposes.

  • Labeling and Storage:

    • Ensure the hazardous waste container is properly labeled as described in Protocol 1.

    • Store the container in the designated SAA.

  • Final Disposal:

    • Dispose of the container through your institution's hazardous waste management program.

Protocol 3: Disposal of Liquid Waste from Experimental Use

During peptide synthesis, the Fmoc protecting group is typically removed using a solution of a weak base, such as 20% piperidine in dimethylformamide (DMF). The resulting liquid is a hazardous waste stream.

Methodology:

  • Collection: Collect all liquid waste from the deprotection and subsequent wash steps in a dedicated, sealed, and chemically compatible container.

  • Segregation: Do not mix this basic, organic waste stream with acidic or other incompatible waste streams.

  • Labeling:

    • Label the liquid waste container with a "Hazardous Waste" tag.

    • List all chemical constituents and their approximate percentages (e.g., "Piperidine/DMF waste from Fmoc deprotection," "Dichloromethane," "Trifluoroacetic acid waste").

  • Storage and Disposal: Store the container in a designated hazardous waste area within a secondary containment vessel and arrange for its disposal through your institution's EHS department.

Logical Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste.

Fmoc_Disposal_Workflow cluster_start Waste Generation cluster_type Identify Waste Type cluster_solid Solid Waste Protocol cluster_liquid Liquid Waste Protocol cluster_labware Contaminated Labware Protocol cluster_end Final Disposal Start This compound Waste Generated Waste_Type Solid, Liquid, or Contaminated Labware? Start->Waste_Type Solid_Waste Unused/Expired Solid Waste_Type->Solid_Waste Solid Liquid_Waste Liquid from Deprotection/Washes Waste_Type->Liquid_Waste Liquid Labware Contaminated Labware (Gloves, Weighing Paper, etc.) Waste_Type->Labware Contaminated Labware Segregate_Solid Segregate Waste Solid_Waste->Segregate_Solid Package_Solid Package in Labeled Hazardous Waste Container Segregate_Solid->Package_Solid Store Store in Designated Satellite Accumulation Area Package_Solid->Store Segregate_Liquid Segregate by Compatibility Liquid_Waste->Segregate_Liquid Package_Liquid Collect in Labeled Liquid Hazardous Waste Container Segregate_Liquid->Package_Liquid Package_Liquid->Store Package_Labware Place in Solid Hazardous Waste Container Labware->Package_Labware Package_Labware->Store EHS_Pickup Arrange for Pickup by EHS or Licensed Contractor Store->EHS_Pickup

Disposal workflow for this compound.

By adhering to these protocols, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always prioritize your institution's specific guidelines and consult with your EHS department for any clarifications.

References

Personal protective equipment for handling Fmoc-Met-OH-15N

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety, handling, and disposal information for Fmoc-Met-OH-15N (CAS No. 934183-50-3), tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is vital for ensuring a safe laboratory environment and maintaining the integrity of your research.

Hazard Identification and Personal Protective Equipment (PPE)

While comprehensive toxicological properties of this compound may not be fully established, it is classified as hazardous to the aquatic environment with long-lasting effects (Category 1).[1] Therefore, it is imperative to handle this compound with care, assuming it may cause skin and respiratory tract irritation upon contact or inhalation.[2][3]

The following personal protective equipment is mandatory to minimize exposure:

PPE CategoryItemSpecification
Eye Protection Safety GogglesMust have side shields to protect from splashes.[1][2]
Hand Protection Disposable GlovesNitrile gloves are recommended. Inspect for tears before use.
Body Protection Laboratory CoatA standard lab coat is required to protect clothing and skin.
Respiratory Protection Dust Mask/RespiratorA type N95 (US) or type P1 (EN 143) dust mask is recommended when handling the powder, especially outside of a fume hood.

Operational Plan: Safe Handling and Storage

Proper handling and storage are critical to ensure both user safety and product integrity.

Receiving and Storage:

  • Upon receipt, carefully inspect the container for any signs of damage.

  • Store in a cool, dry, and well-ventilated area. Recommended storage temperature is between 2-8°C.

  • Keep the container tightly closed and away from strong oxidizing agents.

Handling Procedures:

  • Preparation: Before use, allow the container to warm to room temperature to prevent condensation.

  • Weighing: Whenever possible, weigh the solid compound inside a fume hood or a well-ventilated area to minimize the risk of dust inhalation. Use non-sparking tools.

  • Dissolving: When preparing solutions, for instance in Dimethylformamide (DMF), perform this task within a fume hood.

  • General Precautions: Avoid contact with skin, eyes, and clothing. Avoid the formation of dust and aerosols. Ensure adequate ventilation and provide an accessible safety shower and eye wash station.

Emergency Procedures: First Aid Measures

In case of accidental exposure, follow these first aid measures immediately:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with large amounts of water, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek prompt medical attention.
Skin Contact Remove contaminated clothing and rinse the affected skin area thoroughly with plenty of water. If irritation persists, consult a physician.
Inhalation Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.
Ingestion Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

Disposal Plan: Waste Management

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

  • Chemical Waste: Dispose of waste material in accordance with federal, state, and local environmental regulations. Do not allow the chemical to enter drains or water courses.

  • Spill Management: In the event of a spill, wear full personal protective equipment. Absorb solutions with an inert liquid-binding material (e.g., diatomite, universal binders). Collect the spilled solid or absorbed material into a suitable container for disposal. Decontaminate the affected surfaces by scrubbing with alcohol.

Experimental Workflow for Handling this compound

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal cluster_storage Storage A Don Personal Protective Equipment (PPE) B Allow Container to Reach Room Temperature A->B C Weigh Required Amount of this compound B->C D Prepare Solution (e.g., with DMF) C->D G Return Unused Solid to Original Container C->G If unused E Decontaminate Glassware and Surfaces D->E F Dispose of Waste in Designated Chemical Waste Container E->F H Store at 2-8°C G->H

Caption: A flowchart illustrating the safe handling procedure for this compound.

References

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